molecular formula C11H15ClO B1581259 2-Chloro-4-(tert-pentyl)phenol CAS No. 5323-65-9

2-Chloro-4-(tert-pentyl)phenol

Cat. No.: B1581259
CAS No.: 5323-65-9
M. Wt: 198.69 g/mol
InChI Key: UKTIQCCWPKUZKD-UHFFFAOYSA-N
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Description

2-Chloro-4-(tert-pentyl)phenol is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2795. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(2-methylbutan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIQCCWPKUZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967781
Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5323-65-9, 73090-69-4
Record name Phenol, 2-chloro-4-(1,1-dimethylpropyl)-
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Record name Chloro-4-tert-amylphenol
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Record name 2-Chloro-4-(2-methylbutan-2-yl)phenol
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Record name 2-chloro-4-(2-methylbutan-2-yl)phenol
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Foundational & Exploratory

What are the physicochemical properties of 2-Chloro-4-(tert-pentyl)phenol?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol

Introduction: A Molecule of Industrial Significance

This compound is an aromatic organic compound that holds a position of interest for researchers in synthetic chemistry and drug development.[1] Structurally, it is a phenol derivative featuring a chlorine atom at the ortho-position and a bulky tert-pentyl (also known as tert-amyl) group at the para-position relative to the hydroxyl group.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity, solubility, and biological activity.[1] Its primary utility is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] Furthermore, its antimicrobial properties have been investigated for potential applications in disinfectants and biocides.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights into its characterization and handling for research and development professionals.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol
CAS Number 5323-65-9
Molecular Formula C₁₁H₁₅ClO
Molecular Weight 198.69 g/mol [1][3][4][5][6][7][8][9][10][11]
InChI Key UKTIQCCWPKUZKD-UHFFFAOYSA-N[1][3][8][12]
Canonical SMILES CCC(C)(C)C1=CC(=C(C=C1)O)Cl[3][8]

The molecular structure, visualized below, is central to interpreting its chemical behavior. The hydroxyl group provides a site for hydrogen bonding and acidic reactivity. The chlorine atom, an electron-withdrawing group, modulates the acidity of the phenolic proton. The large, nonpolar tert-pentyl group significantly influences its solubility and steric hindrance in reactions.

Caption: 2D structure of this compound.

Part 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.

Physical State and Thermal Properties

At room temperature, this compound typically presents as a colourless to pale yellow oil or solid.[4][5][6][7] Its thermal properties are critical for purification, storage, and reaction condition planning.

PropertyValueSource(s)
Physical Form Colourless to Pale Yellow Oil/Solid[4][5][6][7]
Boiling Point 257 °C (at 760 mmHg)[2][3][4][5][6][10][13]
Density 1.085 g/cm³[4][5][6][10][13]
Flash Point 110 °C[4][5][6][10][13]
Storage Temperature Room Temperature, under inert atmosphere[4][5][6][7][12]

The significantly elevated boiling point compared to unsubstituted phenol (182 °C) is a direct consequence of the increased molecular weight and intermolecular forces.[3] The large tert-pentyl group enhances van der Waals interactions, while the chlorine atom introduces dipole-dipole forces, both contributing to reduced volatility.[3]

Solubility Profile

The amphiphilic nature of this compound—possessing both a polar hydroxyl group and a large nonpolar alkyl group—results in a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibits slight to moderate solubility.[3][4][5][6] The hydroxyl group can participate in hydrogen bonding with the solvent, but the large hydrophobic tert-pentyl group limits extensive solvation.

  • Polar Aprotic Solvents (e.g., DMSO): Shows slight solubility.[4][5][6][7] Solvation is driven by dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Chloroform): Sparingly soluble.[3][4][5][6][7] The bulky alkyl chain interacts favorably with nonpolar solvents through van der Waals forces.

  • Water: Expected to have very limited solubility, which is pH-dependent.[3] At neutral pH, the molecule is predominantly in its non-ionized, less soluble form.

This solubility behavior is a critical consideration for choosing appropriate solvent systems for reactions, purification (e.g., recrystallization or chromatography), and formulation.

Acidity and pKa

The acidity of the phenolic proton is a key determinant of the compound's reactivity and its behavior in biological systems.

  • Predicted pKa: 8.81 ± 0.31[3][4][6][7]

This value indicates that this compound is a moderately weak acid, yet significantly more acidic than unsubstituted phenol (pKa ≈ 10.0).[3] This enhanced acidity is primarily due to the electron-withdrawing inductive effect (-I effect) of the chlorine atom at the ortho-position.[1][3] This effect stabilizes the resulting phenoxide conjugate base. The tert-pentyl group, being an alkyl group, has a weak electron-donating effect that slightly counteracts the chlorine's influence but is not strong enough to overcome it.[3]

Part 3: Analytical Characterization and Experimental Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons, the hydroxyl proton (which may be broad and exchangeable), and the aliphatic protons of the tert-pentyl group (ethyl and two methyl groups).

    • ¹³C NMR: Would reveal distinct signals for each of the 11 carbon atoms in the molecule, including the chlorinated and hydroxylated aromatic carbons.[8]

  • Mass Spectrometry (MS):

    • GC-MS: This is a powerful technique for purity assessment.[1] The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.[8] Aromatic C-H and C=C stretching bands would also be present.

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like this compound.[1] Gas chromatography provides high-resolution separation of the target analyte from impurities and potential synthesis by-products (e.g., isomers or dichlorinated species), while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's linear range (typically 1-100 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector, typically operated at 250-280 °C. A 1 µL injection volume is standard.

    • GC Column: A nonpolar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended for good separation.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5-10 minutes. (Note: This program is a starting point and must be optimized for the specific instrument and column.)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: ~230 °C.

      • Quadrupole Temperature: ~150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum to a reference library or by analyzing the fragmentation pattern and isotopic distribution of the molecular ion.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (assuming similar response factors for impurities). Purity is often determined to be greater than 98.0% using this method.[1]

GCMS_Workflow Prep 1. Sample Preparation (Dissolve in Solvent) Inject 2. GC Injection Prep->Inject 1 µL Separation 3. Chromatographic Separation (Capillary Column) Inject->Separation Helium Carrier Gas Ionization 4. MS Ionization (Electron Ionization, 70 eV) Separation->Ionization Eluted Analytes Analysis 5. Mass Analysis (Quadrupole) Ionization->Analysis Detection 6. Detection Analysis->Detection Data 7. Data Processing (Purity Calculation) Detection->Data

Caption: Workflow for purity analysis via GC-MS.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[8][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[15]

    • Skin Protection: Wear impervious protective gloves and clothing.[14][15]

    • Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if exposure limits are exceeded.[15]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a substituted phenol with a well-defined set of physicochemical properties that are a direct result of its unique molecular structure. Its moderate acidity, specific solubility profile, and thermal characteristics are critical parameters for its application as a chemical intermediate. A thorough understanding of these properties, verified through robust analytical techniques like GC-MS and spectroscopy, is essential for its effective and safe utilization in research and industrial settings.

References

  • Benchchem. (n.d.). This compound | 5323-65-9.
  • BLD Pharmatech. (2023, August 16). Buy this compound | 5323-65-9.
  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 2-Chloro-4-(tert-pentyl)-phenol | CAS 5323-65-9. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(tert-pentyl)phenol is a substituted phenolic compound with a molecular formula of C₁₁H₁₅ClO and a molecular weight of approximately 198.69 g/mol .[1][2][3][4] This molecule is of significant interest as a chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides.[1][5] Its structure, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on the aromatic ring, imparts unique chemical properties that make it a versatile building block in organic synthesis.[5] Furthermore, this compound has been investigated for its antimicrobial properties, suggesting potential applications in disinfectants and preservatives.[2][5]

This guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, offering field-proven insights and detailed methodologies to support researchers in their scientific endeavors.

Part 1: Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[5] This section details the two-step synthesis, starting from the Friedel-Crafts alkylation of phenol to produce the precursor, 4-(tert-pentyl)phenol, followed by its selective chlorination.

Step 1: Synthesis of 4-(tert-pentyl)phenol via Friedel-Crafts Alkylation

The introduction of the tert-pentyl group onto the phenol ring is achieved through a Friedel-Crafts alkylation reaction.[6][7] This classic reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[6][7] In this case, phenol is alkylated with tert-amyl alcohol (also known as 2-methyl-2-butanol) or isopentene.[8][9] The electron-donating hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky tert-pentyl group, the para-substituted product, 4-(tert-pentyl)phenol, is the major product.[10]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phenol and a suitable solvent (e.g., a non-polar organic solvent).

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a milder catalyst like ferric chloride (FeCl₃), is added portion-wise to the reaction mixture while stirring.[6] The choice of catalyst can influence the reaction rate and selectivity.[6]

  • Addition of Alkylating Agent: Tert-amyl alcohol or isopentene is added dropwise from the dropping funnel to the reaction mixture. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified by vacuum distillation or column chromatography to isolate 4-(tert-pentyl)phenol.[10]

Step 2: Selective Chlorination of 4-(tert-pentyl)phenol

The subsequent step involves the selective chlorination of the synthesized 4-(tert-pentyl)phenol. This is an electrophilic aromatic substitution reaction where a chlorinating agent is introduced to the aromatic ring.[5] The hydroxyl and tert-pentyl groups are ortho, para-directing. Since the para position is already occupied by the bulky tert-pentyl group, the incoming chlorine atom is directed to the ortho position (position 2) relative to the hydroxyl group.[5]

Experimental Protocol: Chlorination of 4-(tert-pentyl)phenol

  • Reaction Setup: A solution of 4-(tert-pentyl)phenol in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a stirrer and protected from light.

  • Chlorinating Agent: A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is introduced into the reaction mixture. The reaction is often catalyzed by a Lewis acid like ferric chloride (FeCl₃) to enhance the electrophilicity of the chlorine.[5]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at or below room temperature, to minimize the formation of by-products.

  • Monitoring and Work-up: The reaction is monitored by GC or TLC. Once the starting material is consumed, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine, followed by washing with water and brine. The organic layer is then dried.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or recrystallization to yield the final product.

Diagram of the Synthetic Workflow

SynthesisWorkflow Phenol Phenol Friedel_Crafts Friedel-Crafts Alkylation Phenol->Friedel_Crafts tert_Amyl_Alcohol tert-Amyl Alcohol tert_Amyl_Alcohol->Friedel_Crafts p_tert_Pentylphenol 4-(tert-pentyl)phenol Friedel_Crafts->p_tert_Pentylphenol Chlorination Electrophilic Chlorination p_tert_Pentylphenol->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Chlorinating_Agent->Chlorination Product This compound Chlorination->Product

Caption: Synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Choice of Catalyst in Friedel-Crafts: The use of a Lewis acid catalyst is crucial for generating the carbocation electrophile from the alkylating agent.[6][7] The strength of the Lewis acid can be tuned to control the reactivity and prevent undesirable side reactions.[6]

  • Regioselectivity of Chlorination: The directing effects of the hydroxyl and tert-pentyl groups are additive, strongly favoring chlorination at the 2-position.[5] This high regioselectivity simplifies the purification process and leads to high yields of the desired product.[5]

  • Control of Reaction Conditions: Careful control of temperature and stoichiometry is essential to prevent over-chlorination, which can lead to the formation of dichlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[5]

Part 2: Structural Elucidation

The confirmation of the structure of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques. Each technique provides unique and complementary information about the molecule's framework.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are employed for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Expected NMR Data for this compound

Technique Expected Chemical Shift (ppm) Multiplicity/Interpretation
¹H NMR ~6.8–7.4Multiplet, Aromatic protons
~5.1Singlet, OH proton
1.2-1.6Multiplet, tert-pentyl group protons
¹³C NMR ~150-155C-OH
~140-145C-tert-pentyl
~125-130Aromatic CH
~115-120C-Cl
~35-40Quaternary C of tert-pentyl
~25-35CH₂ and CH₃ of tert-pentyl

Note: Predicted chemical shifts can vary depending on the solvent and instrument used.[11]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula C₁₁H₁₅ClO.[5] The presence of a chlorine atom is evident from the characteristic M and M+2 isotopic pattern in an approximate 3:1 ratio.[5] Fragmentation analysis can further support the proposed structure, with a likely key fragmentation being the loss of an ethyl group (-C₂H₅) from the tert-pentyl substituent.[5]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.[2]

Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Interpretation
O-H (hydroxyl)3200-3600 (broad)Stretching vibration
C-H (aromatic)3000-3100Stretching vibration
C-H (aliphatic)2850-3000Stretching vibration
C=C (aromatic)1450-1600Ring stretching
C-O (phenol)1200-1300Stretching vibration
C-Cl700-800Stretching vibration

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]

Chromatographic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds.[5] It is invaluable for assessing the purity of the synthesized this compound and identifying any by-products, such as positional isomers or polychlorinated products.[5]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another essential chromatographic technique for purity assessment and can be used for the analysis of less volatile compounds or degradation products.[5]

Diagram of the Structural Elucidation Workflow

ElucidationWorkflow cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS Mass Spectrometry (HRMS) MS->Structural_Confirmation IR Infrared Spectroscopy IR->Structural_Confirmation GCMS GC-MS GCMS->Structural_Confirmation HPLC HPLC HPLC->Structural_Confirmation Synthesized_Product Synthesized Product Synthesized_Product->NMR Synthesized_Product->MS Synthesized_Product->IR Synthesized_Product->GCMS Synthesized_Product->HPLC

Caption: Workflow for the structural elucidation of this compound.

Conclusion

This technical guide has outlined a robust and well-established methodology for the synthesis and structural elucidation of this compound. The two-step synthesis, involving a Friedel-Crafts alkylation followed by selective chlorination, provides a reliable route to this valuable chemical intermediate. The subsequent structural confirmation, employing a suite of spectroscopic and chromatographic techniques, ensures the identity and purity of the final product. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently synthesize and characterize this compound for a wide range of applications in chemical research and development.

References

  • American Elements. (2023, August 16). Buy this compound | 5323-65-9. Retrieved from [Link]

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  • J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-(tert.-pentyl)-phenol, O-methoxycarbonyl-. Retrieved from [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2-chloro-4-methyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013135701A1 - Synthesis of polyphenol disulphides.
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  • Australian Industrial Chemicals Introduction Scheme. (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Pentylphenol. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chongqing Chemdad Co. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL. Retrieved from [Link]

Sources

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted phenolic compound with significant utility in chemical synthesis and potential applications in antimicrobial formulations. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and safety considerations. The guide is intended to serve as a valuable resource for professionals in research and development, offering detailed protocols and insights into the practical application and handling of this compound.

Chemical Identity and Physicochemical Properties

This compound, a halogenated alkylphenol, is characterized by a chlorine atom at the ortho position and a tertiary-pentyl group at the para position relative to the hydroxyl group on the phenol ring. This substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol[1]
CAS Number 5323-65-9[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₅ClO[4][6][7][8]
Molecular Weight 198.69 g/mol [2][6][7][8]
Boiling Point 257°C[3][4][5][6][8]
Density 1.085 g/cm³[3][4][5]
Flash Point 110°C[3][4][5]
pKa 8.81 ± 0.31 (Predicted)[8][9]
Appearance Colorless to Pale Yellow Solid[9]
InChI Key UKTIQCCWPKUZKD-UHFFFAOYSA-N[2]

The presence of the electron-withdrawing chlorine atom increases the acidity of the phenolic proton compared to unsubstituted phenol.[8] The bulky tert-pentyl group, on the other hand, contributes to its lipophilicity and influences its interaction with biological membranes.

Synthesis Methodologies

The primary and most direct route for the synthesis of this compound is through the electrophilic chlorination of 4-(tert-pentyl)phenol.[2] This method is scalable and can achieve high yields.

Experimental Protocol: Electrophilic Chlorination of 4-(tert-pentyl)phenol

Objective: To synthesize this compound with high selectivity.

Materials:

  • 4-(tert-pentyl)phenol

  • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂))

  • Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

  • Stirring apparatus

  • Reaction vessel with a gas inlet/outlet (if using Cl₂)

  • Apparatus for quenching and work-up

Procedure:

  • Dissolve 4-(tert-pentyl)phenol in the chosen anhydrous solvent in the reaction vessel.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add the chlorinating agent dropwise or bubble chlorine gas through the solution with vigorous stirring. The stoichiometry should be carefully controlled to favor mono-chlorination.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution).

  • Perform an aqueous work-up to remove any remaining acid and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as distillation or recrystallization, to obtain pure this compound.

Causality: The ortho,para-directing nature of the hydroxyl group on the phenol ring directs the incoming electrophile (Cl⁺) to the positions ortho and para to it. Since the para position is already occupied by the bulky tert-pentyl group, chlorination preferentially occurs at one of the ortho positions. Controlling the reaction temperature and stoichiometry is crucial to prevent over-chlorination, which can lead to the formation of by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[2]

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-(tert-pentyl)phenol chlorination Electrophilic Chlorination (e.g., SO2Cl2 or Cl2) start->chlorination Reactant workup Quenching & Aqueous Work-up chlorination->workup Crude Product purification Purification (Distillation/Recrystallization) workup->purification product End Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Applications and Research Interest

This compound serves as a versatile intermediate in organic synthesis.[2][8] Its functional groups—the phenolic hydroxyl, the chlorine atom, and the aromatic ring—can all participate in various chemical transformations.

Antimicrobial Activity

Substituted phenols are known for their antimicrobial properties, and this compound is no exception. It has been investigated for its potential use in disinfectants and preservatives.[2][8] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis or the inhibition of growth.[8]

Intermediate in Chemical Synthesis

The reactivity of its functional groups makes it a valuable building block for more complex molecules.[6][8] The phenolic hydroxyl group can undergo etherification and esterification reactions.[2] The chlorine atom can be a site for nucleophilic aromatic substitution, although this is generally less facile for aryl chlorides.[2]

Applications cluster_applications Applications & Research Areas core This compound antimicrobial Antimicrobial Agent (Disinfectants, Preservatives) core->antimicrobial Investigated for intermediate Chemical Intermediate core->intermediate Used as agrochemicals Agrochemicals intermediate->agrochemicals pharma Pharmaceuticals intermediate->pharma

Caption: Key application areas for this compound.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][11][12] It may also cause respiratory irritation.[10][11][12]

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed[10][11][12]
Skin IrritationH315Causes skin irritation[10][11][12]
Serious Eye DamageH318Causes serious eye damage[10][11][12]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[10][11][12]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][10][11]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, follow standard first-aid measures and seek medical attention.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the phenolic hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.[8]

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[2] A likely fragmentation pathway would be the loss of an ethyl group from the tert-pentyl substituent.[2]

Conclusion

This compound is a compound of significant interest due to its utility as a chemical intermediate and its potential antimicrobial applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in a research and development setting. This guide provides a foundational understanding to aid scientists and professionals in their work with this versatile molecule.

References

  • American Elements. (n.d.). This compound | CAS 5323-65-9. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2-CHLORO-4-(TERT.-PENTYL)-PHENOL, min 97%, 100 mg. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol: From Molecular Properties to Synthetic Strategies and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound with significant applications in organic synthesis and potential uses in the development of new chemical entities. We will delve into its fundamental molecular characteristics, explore detailed synthetic methodologies, discuss analytical characterization techniques, and outline critical safety and handling protocols.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 2-chloro-4-(2-methylbutan-2-yl)phenol, is an organic compound with the chemical formula C₁₁H₁₅ClO.[1][2][3] It possesses a molecular weight of approximately 198.69 g/mol .[1][2][4]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅ClO[1][2][3][4][5]
Molecular Weight 198.69 g/mol [1][2][4]
CAS Number 5323-65-9[1][4][5]
Appearance Colorless to Pale Yellow Oil or White Crystalline Solid[1][4][6]
Boiling Point 257°C[1][5][7][8]
Density 1.085 g/cm³[5][6][7]
Flash Point 110°C[5][6][7]
pKa 8.81 ± 0.31 (Predicted)[1][4][6]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[4][6]

The structure of this compound, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on a benzene ring, gives rise to its distinct chemical reactivity and physical properties.[1] The electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1]

Synthesis and Mechanistic Insights

The primary and most direct route for the synthesis of this compound is through the electrophilic chlorination of 4-(tert-pentyl)phenol.[9]

Experimental Protocol: Electrophilic Chlorination of 4-(tert-pentyl)phenol

Objective: To synthesize this compound with high regioselectivity and yield.

Materials:

  • 4-(tert-pentyl)phenol

  • Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)) (optional, but can improve regioselectivity)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-(tert-pentyl)phenol in the anhydrous solvent. If using a catalyst, add it to the flask.

  • Addition of Chlorinating Agent: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality of Experimental Choices: The use of a non-polar, anhydrous solvent is crucial to prevent unwanted side reactions with the chlorinating agent and catalyst. Slow, dropwise addition of the chlorinating agent at low temperatures helps to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.[9] The regioselectivity, favoring chlorination at the ortho position to the hydroxyl group, is directed by the activating and ortho-, para-directing effects of both the hydroxyl and tert-pentyl groups.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 4-(tert-pentyl)phenol 4-(tert-pentyl)phenol Dissolution in Anhydrous Solvent Dissolution in Anhydrous Solvent 4-(tert-pentyl)phenol->Dissolution in Anhydrous Solvent Chlorinating Agent Chlorinating Agent Slow Addition at Low Temperature Slow Addition at Low Temperature Chlorinating Agent->Slow Addition at Low Temperature Dissolution in Anhydrous Solvent->Slow Addition at Low Temperature Stirring at Room Temperature Stirring at Room Temperature Slow Addition at Low Temperature->Stirring at Room Temperature Quenching Quenching Stirring at Room Temperature->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey ObservationsSource(s)
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound.[9]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis and purity determination.A well-resolved peak with a specific retention time.[9]
Infrared (IR) Spectroscopy Identification of functional groups.Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches, C=C aromatic stretches, and a C-Cl stretch.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidation of the detailed molecular structure.Characteristic chemical shifts and coupling patterns for the aromatic protons, the tert-pentyl group, and the hydroxyl proton.[2]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis.[1] Its functional groups—the phenolic hydroxyl, the chloro substituent, and the aromatic ring—provide multiple sites for further chemical modification.[1] This makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1]

The compound itself has been investigated for its antimicrobial properties, suggesting its potential use in disinfectants and preservatives.[1][9] In the context of drug development, substituted phenols are a well-established class of compounds with diverse pharmacological activities. The specific substitution pattern of this compound could be explored as a scaffold for the design of novel therapeutic agents.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Acute Toxicity (Oral): Harmful if swallowed.[10][11]

  • Skin Corrosion/Irritation: Causes skin irritation.[10][11]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[10][11]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10][11]

  • Hazardous to the Aquatic Environment (Long-term): May cause long-lasting harmful effects to aquatic life.[10][11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][12]

  • Skin Protection: Wear impervious gloves and protective clothing.[10][12]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[11]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11][12]

  • Use only in a well-ventilated area.[10][12]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][7][10][12]

  • Store locked up.[10][12]

First Aid Measures:

  • If Swallowed: Rinse mouth. Get medical help.[10]

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately get medical help.[10]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[10]

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_firstaid First Aid Eye/Face Protection Eye/Face Protection Skin Protection Skin Protection Respiratory Protection Respiratory Protection Avoid Contact & Inhalation Avoid Contact & Inhalation Use in Ventilated Area Use in Ventilated Area Avoid Contact & Inhalation->Use in Ventilated Area Store Securely Store Securely Use in Ventilated Area->Store Securely Swallowing Swallowing Skin Contact Skin Contact Eye Contact Eye Contact Inhalation Inhalation This compound This compound This compound->Eye/Face Protection This compound->Skin Protection This compound->Respiratory Protection This compound->Avoid Contact & Inhalation This compound->Swallowing This compound->Skin Contact This compound->Eye Contact This compound->Inhalation

Caption: Key safety protocols for handling this compound.

References

  • Benchchem. (n.d.). This compound.
  • American Elements. (2023, August 16). This compound.
  • Guidechem. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki.
  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

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Toxicity and ecotoxicity data for 2-Chloro-4-(tert-pentyl)phenol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicity and Ecotoxicity of 2-Chloro-4-(tert-pentyl)phenol

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the available toxicity and ecotoxicity data for this compound (CAS No. 5323-65-9). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential hazards associated with this compound. This document synthesizes information from regulatory classifications, safety data sheets, and data on structurally similar compounds to provide a robust assessment where direct empirical data is not publicly available.

Chemical Identity and Properties

This compound is a chlorinated phenolic compound.[1] Key identifiers and physical properties are summarized below.

PropertyValueSource
CAS Number 5323-65-9[2][3]
Molecular Formula C₁₁H₁₅ClO[1]
Molecular Weight 198.69 g/mol [2][3]
Synonyms 2-chloro-4-(2-methylbutan-2-yl)phenol, 4-tert-amyl-2-chlorophenol[1][4]
Predicted pKa 8.81 ± 0.31[1]
Boiling Point 257.4°C at 760 mmHg[1]

Mammalian Toxicity

GHS Hazard Classification

The compound is classified with the following hazards to human health.[5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

These classifications indicate that this compound poses a significant risk upon acute exposure through oral, dermal, and respiratory routes. The "Serious Eye Damage, Category 1" classification is particularly noteworthy, suggesting the potential for irreversible eye damage upon contact.[5]

Experimental Protocols for Mammalian Toxicity Assessment

To generate the data underpinning the GHS classifications, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. The causality behind these experimental choices lies in their international recognition for reliability, reproducibility, and focus on animal welfare.

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides several alternative methods to the traditional LD50 test to reduce the number of animals required.[5][7][8][9]

  • Principle: A single dose of the substance is administered orally to a small number of animals (typically rats). The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality.[7][10]

  • Methodology (Example using OECD 420 - Fixed Dose Procedure):

    • Animal Selection: Healthy, young adult female rats are typically used.[7]

    • Fasting: Animals are fasted overnight prior to dosing to ensure gastric emptying and enhance absorption of the test substance.[8]

    • Dose Administration: The test substance is administered by gavage in a single dose. Four fixed dose levels are used: 5, 50, 300, and 2000 mg/kg body weight.[7]

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[8]

    • Endpoint: The dose at which evident toxicity is observed is identified, which then allows for classification into one of the GHS categories.[7]

The "Causes skin irritation" classification is informed by dermal toxicity and irritation studies.

  • Principle: A single dose of the test substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit) for a 24-hour period.[11][12]

  • Methodology:

    • Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]

    • Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing.[12]

    • Exposure: The exposure duration is 24 hours.[12]

    • Observation: The animals are observed for signs of toxicity and skin reactions (erythema and edema) at specific intervals for up to 14 days.[12]

    • Endpoint: The severity and reversibility of the skin irritation are scored to determine the appropriate GHS classification.

Ecotoxicity

The potential for adverse effects on aquatic ecosystems is a key consideration for any chemical that may be released into the environment.

GHS Hazard Classification for the Aquatic Environment

This compound is classified as hazardous to the aquatic environment.[5] However, there is a discrepancy in the readily available information. While a safety data sheet indicates "May cause long lasting harmful effects to aquatic life" (H413, Chronic Category 4), information from the European Chemicals Agency (ECHA) suggests it is "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects," which would correspond to a more severe classification (e.g., Acute 1 and Chronic 1 or 2).[5][14][15] This discrepancy highlights the importance of consulting primary study data when available.

Hazard ClassCategoryHazard StatementSource
Hazardous to the aquatic environment, long-term (Chronic) Category 4H413: May cause long lasting harmful effects to aquatic life[4][5]

Despite the GHS classifications, specific empirical data such as LC50 (fish) and EC50 (daphnia, algae) values for this compound are not well-documented in publicly available literature.[3][6]

Ecotoxicity of a Structural Analogue: 4-tert-pentylphenol

In the absence of specific data for this compound, an analysis of its close structural analogue, 4-tert-pentylphenol (CAS No. 80-46-6), can provide valuable insights. It is crucial to note that while informative, this data is not a direct substitute for studies on the target compound. The addition of a chlorine atom can significantly alter a compound's toxicity and environmental fate.

An environmental risk evaluation report for 4-tert-pentylphenol indicates that it is acutely toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[16]

  • Predicted No-Effect Concentration (PNEC): The PNEC for freshwater, based on effects on fish, was determined to be 2 µg/L.[16] This low value suggests that even at very low concentrations, 4-tert-pentylphenol can have a significant impact on aquatic ecosystems.

  • Aquatic Toxicity: The evaluation concluded that 4-tert-pentylphenol is toxic to aquatic life with long-lasting effects.[17]

Standardized Experimental Protocols for Aquatic Ecotoxicity

The ecotoxicity data for aquatic organisms are generated using standardized OECD guidelines to ensure the quality and comparability of the results.

  • Principle: Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the test population (LC50) is determined.[14][17][18]

  • Methodology:

    • Test Organism: A recommended species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[2]

    • Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[14]

    • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[17]

    • Endpoint: The 96-hour LC50 value is calculated, along with 95% confidence limits.[14]

  • Principle: Young Daphnia magna are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.[1][15][19]

  • Methodology:

    • Test Organism: Daphnia magna, less than 24 hours old, are used.[1]

    • Exposure: Daphnids are exposed to at least five concentrations of the test substance in a static system.[15]

    • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1][15]

    • Endpoint: The 48-hour EC50 for immobilization is calculated.[1]

  • Principle: The toxicity of a chemical to freshwater green algae is assessed by measuring the inhibition of their growth over a 72-hour period.[20][21][22]

  • Methodology:

    • Test Organism: An exponentially growing culture of a species like Pseudokirchneriella subcapitata is used.[20]

    • Exposure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.[20]

    • Observation: Algal growth is measured at least every 24 hours, typically by cell counting or a surrogate measurement like fluorescence.[20]

    • Endpoint: The EC50 value, representing the concentration that causes a 50% reduction in either growth rate or yield relative to the control, is calculated.[20]

The following diagram illustrates a typical experimental workflow for assessing aquatic toxicity.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Definitive Testing (OECD Guidelines) cluster_2 Phase 3: Data Analysis & Classification range_finding Range-Finding Test (Broad concentration range, small n) determine_conc Determine Concentrations for Definitive Test range_finding->determine_conc oecd_203 OECD 203: Fish Acute Toxicity (96h LC50) determine_conc->oecd_203 oecd_202 OECD 202: Daphnia Immobilisation (48h EC50) determine_conc->oecd_202 oecd_201 OECD 201: Algae Growth Inhibition (72h EC50) determine_conc->oecd_201 data_analysis Statistical Analysis (Calculate LC50/EC50) oecd_203->data_analysis oecd_202->data_analysis oecd_201->data_analysis ghs_class GHS Classification for Aquatic Hazards data_analysis->ghs_class

Caption: Workflow for Aquatic Toxicity Assessment.

Environmental Fate

The environmental persistence, bioaccumulation potential, and mobility of a substance determine its long-term environmental impact.

Persistence and Degradability
Bioaccumulative Potential

The bioaccumulation potential of a substance is often estimated from its octanol-water partition coefficient (log Kow). For 4-tert-pentylphenol, the log Kow implies a moderate bioaccumulation potential in fish.[16] Without an experimentally determined log Kow for this compound, it is reasonable to infer a similar moderate potential for bioaccumulation.

Mobility in Soil

Based on the properties of 4-tert-pentylphenol, it is expected that this compound will partition mainly to soil and sediment when released into the environment.[16]

Conclusion and Recommendations

This compound is a hazardous substance with classified acute oral toxicity, skin and eye irritation properties, and the potential to cause respiratory irritation.[5] It is also classified as hazardous to the aquatic environment, with the potential for long-lasting harmful effects.[5]

A significant data gap exists in the publicly available literature regarding quantitative toxicity and ecotoxicity values. For a comprehensive risk assessment, it is imperative that the following data be generated according to standardized international guidelines (e.g., OECD):

  • Acute oral, dermal, and inhalation LD50/LC50 values.

  • In vitro and in vivo genotoxicity assays.

  • Acute and chronic toxicity data for fish, aquatic invertebrates, and algae (LC50 and EC50 values).

  • Data on biodegradability and the experimental determination of the octanol-water partition coefficient (log Kow).

Professionals handling this substance should adhere strictly to the precautionary statements associated with its GHS classification, utilizing appropriate personal protective equipment, particularly for eye and skin protection.[6] Environmental release should be avoided to prevent potential long-term adverse effects on aquatic ecosystems.[5]

References

  • European Chemicals Agency (ECHA). Substance Information for this compound. Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information. Available at: [Link]

  • Fera Science Ltd. OECD 201 Guideline. Available at: [Link]

  • Pesticide Registration Toolkit. Algal toxicity – growth inhibition. Available at: [Link]

  • PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol. Available at: [Link]

  • GOV.UK. Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Available at: [Link]

  • Pesticide Registration Toolkit. Fish toxicity - acute toxicity. Available at: [Link]

  • OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available at: [Link]

  • OECD. Test No. 202: Daphnia sp. Acute Immobilisation Test. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. Available at: [Link]

  • Tox Lab. Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. Available at: [Link]

  • Aropha. OECD 202: Daphnia sp., Acute Immobilization Test. Available at: [Link]

  • Gyan Sanchay. dermal toxicity studies as per oecd guideline. Available at: [Link]

  • BiotecnologieBT. OECD TG 203: Fish, Acute Toxicity test. Available at: [Link]

  • Altogen Labs. Acute Dermal Toxicity OECD 402. Available at: [Link]

  • Fera Science Ltd. Daphnia sp., Acute Immobilisation Test. Available at: [Link]

  • ibacon GmbH. Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Available at: [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). Available at: [Link]

  • Analytice. OECD 402: Acute Dermal Toxicity. Available at: [Link]

  • umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). Available at: [Link]

  • Nucro-Technics. OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Available at: [Link]

  • National Toxicology Program. OECD Test Guideline 423. Available at: [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

  • PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol. Available at: [Link]

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Solubility of 2-Chloro-4-(tert-pentyl)phenol in aqueous and organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9), a substituted phenolic compound with applications as a chemical intermediate and potential antimicrobial agent.[1] The document delineates the theoretical principles governing its solubility, compiles available qualitative data in both aqueous and organic media, and presents a detailed, field-proven protocol for its experimental determination. The guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, emphasizing the interplay between its molecular structure and solvent interactions.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with a chlorine atom at the second position and a bulky tert-pentyl (tert-amyl) group at the fourth position.[2] This unique substitution pattern confers a distinct amphiphilic nature, with a polar phenolic hydroxyl group and significant nonpolar character from the alkyl and chloro substituents.[2] Understanding its physicochemical properties is paramount to predicting and manipulating its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 5323-65-9 [3][4][5]
Molecular Formula C₁₁H₁₅ClO [2][4]
Molecular Weight ~198.69 g/mol [2][6]
Appearance Colourless to Pale Yellow Oil or Solid [3][4][7]
Boiling Point 257.4°C at 760 mmHg [2][5]

| Predicted pKa | 8.81 ± 0.31 |[2][3][4] |

The predicted pKa of ~8.81 indicates that this compound is a weak acid.[2][3][4] The presence of the electron-withdrawing chlorine atom enhances its acidity compared to unsubstituted phenol (pKa ≈ 10.0).[1][2] This acidity is a critical factor in its aqueous solubility, which is expected to be highly dependent on pH.[2]

Theoretical Framework of Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing this balance are:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates interactions with polar protic solvents like water, methanol, and ethanol.[2]

  • tert-Pentyl Group (-C(CH₃)₂CH₂CH₃): This is a large, nonpolar alkyl group that introduces significant hydrophobic character and steric hindrance. It favors interactions with nonpolar solvents through van der Waals forces and limits solubility in highly polar solvents.[2]

  • Chlorine Atom (-Cl): The chloro substituent adds to the molecular weight and introduces a dipole moment, contributing to potential dipole-dipole interactions. It also enhances the acidity of the phenolic proton.[1][2]

The resulting amphiphilic nature means that its solubility is a complex interplay of these competing characteristics.[2] Maximum solubility is often achieved in solvents of intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.[2]

Solubility Profile

Based on available data, the solubility of this compound is qualitatively described across a range of common laboratory solvents. It is important to note that precise quantitative data is not widely published, necessitating experimental determination for specific applications.

Aqueous Solubility

The solubility of this compound in water is limited.[2] This is due to the dominant hydrophobic character imparted by the large tert-pentyl group and the chlorine atom, which outweighs the hydrogen bonding capability of the single hydroxyl group.

Crucially, its aqueous solubility is strongly pH-dependent.[2]

  • At acidic to neutral pH (pH < pKa): The compound exists predominantly in its neutral, less polar phenolic form, resulting in very low solubility.

  • At alkaline pH (pH > pKa): The phenolic proton dissociates to form the more polar phenolate anion. This deprotonated form is significantly more soluble in water due to ion-dipole interactions. Therefore, solubility can be dramatically increased by adjusting the pH of the aqueous medium above ~8.8.

Organic Solvent Solubility

The compound exhibits a varied solubility profile in organic solvents, reflecting its amphiphilic structure. Solvents with intermediate polarity, such as chlorinated hydrocarbons, appear to be effective.[2]

Table 2: Qualitative Solubility of this compound in Various Solvents

Solvent Solvent Type Expected Solubility Dominant Interactions Source(s)
Water Polar Protic Limited (pH-dependent) Hydrogen Bonding, Dipole-Dipole [2]
Methanol Polar Protic Slightly Soluble Hydrogen Bonding [2][3][4]
Ethanol Polar Protic Moderately Soluble (Expected) Hydrogen Bonding [2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Slightly Soluble Dipole-Dipole [2][3][4]
Chloroform Intermediate Polarity Sparingly Soluble Dipole-induced Dipole, van der Waals [2][3][4]
Dichloromethane Intermediate Polarity Good Solvation (Expected) Dipole-induced Dipole, van der Waals [2]

| Hexane / Benzene | Nonpolar | Poorly Soluble (Expected) | van der Waals |[2] |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not static but is influenced by several interconnected factors. The diagram below illustrates the relationship between the molecule's intrinsic properties and external experimental conditions.

G cluster_0 Molecular Structure (Intrinsic Properties) cluster_1 External Conditions A Phenolic -OH Group Solubility Overall Solubility A->Solubility Increases in Polar Solvents (H-Bonding) B tert-Pentyl Group B->Solubility Decreases in Polar Solvents (Hydrophobic Effect) C Chlorine Atom C->Solubility Influences Polarity & Acidity D Solvent Polarity D->Solubility Governs Solute-Solvent Interactions E System pH (Aqueous) E->Solubility Critical for Aqueous Systems (Ionization) F Temperature F->Solubility Generally Increases Solubility

Caption: Factors governing the solubility of this compound.

Experimental Determination of Solubility

For applications requiring precise concentration data, experimental determination of solubility is essential. The shake-flask method is a robust and widely adopted technique for measuring the solubility of phenolic compounds.[8][9][10]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, ethanol, buffer of known pH)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control (or water bath)

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Analytical balance

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Preparation of Supersaturated Solution:

    • Step 1.1: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The key is to ensure solid (or undissolved liquid) solute is present after equilibration, confirming saturation.

    • Causality: Starting with excess solute guarantees that the solution reaches its maximum saturation point at the given temperature.

  • Equilibration:

    • Step 2.1: Tightly cap the vials to prevent solvent evaporation.

    • Step 2.2: Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25°C or 37°C).

    • Step 2.3: Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

    • Causality: Continuous agitation and temperature control are critical for reaching a true thermodynamic equilibrium between the dissolved and undissolved solute. The duration must be long enough for the dissolution rate to equal the precipitation rate.

  • Sample Separation:

    • Step 3.1: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow undissolved solute to settle.

    • Step 3.2: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Step 3.3: Immediately filter the aliquot through a syringe filter into a clean, tared vial or volumetric flask.

    • Causality: This separation phase is critical to remove all undissolved micro-particles, which would otherwise lead to a gross overestimation of solubility. Filtration is a non-negotiable step.

  • Quantification:

    • Step 4.1: Accurately weigh the filtered aliquot (for gravimetric analysis) or dilute it precisely with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Step 4.2: Analyze the sample using a pre-validated analytical method (e.g., HPLC-UV).

    • Step 4.3: Calculate the concentration of the solute in the saturated solution against a standard curve prepared with known concentrations of this compound.

    • Causality: A validated, high-precision analytical method ensures that the final calculated solubility value is accurate and reproducible.

The workflow for this protocol is visualized below.

G A Step 1: Add Excess Solute to Solvent B Step 2: Equilibrate (e.g., 24-72h at const. T) with Agitation A->B C Step 3: Settle & Separate (Centrifuge or Stand) B->C D Step 4: Filter Supernatant (e.g., 0.22 µm filter) C->D E Step 5: Dilute Sample Accurately D->E F Step 6: Quantify (e.g., HPLC, UV-Vis) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling Considerations

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: The compound is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and can cause serious eye damage (Category 1).[6][11][12] It may also cause respiratory irritation.[11][12] It is noted as potentially causing long-lasting harmful effects to aquatic life.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[3][4][14]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11][13]

Conclusion

This compound is a compound with a complex solubility profile governed by its amphiphilic structure. Its solubility is limited in water but can be significantly enhanced at alkaline pH. In organic solvents, it is slightly to sparingly soluble in polar protic solvents and shows better compatibility with solvents of intermediate polarity. Due to the scarcity of quantitative public data, the robust shake-flask method detailed herein is the recommended approach for obtaining precise solubility values essential for research, formulation, and drug development activities.

References

  • This compound | 5323-65-9. (2023). Vertex AI Search.
  • 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS. ChemicalBook.
  • 2-CHLORO-4-(TERT-PENTYL)
  • 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki. Guidechem.
  • 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
  • This compound | 1X100MG | C11H15ClO | 687488 | 5323-65-9. HPC Standards.
  • This compound | 5323-65-9. Benchchem.
  • Studies on the solubility of phenolic compounds. (2018).
  • Aqueous Solubility of Some Natural Phenolic Compounds. (2008).
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2025).
  • Extraction techniques for the determination of phenolic compounds in food. SciSpace.
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  • Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (2014). PMC - NIH.
  • 2-chloro-4-(tert.-pentyl)-phenol. Sigma-Aldrich.
  • This compound | CAS 5323-65-9. AMERICAN ELEMENTS®.
  • This compound | 5323-65-9. Sigma-Aldrich.
  • 2-Chloro-4-(2-methylbutan-2-yl)phenol. PubChem.

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Topic: Potential Metabolic Pathways of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(tert-pentyl)phenol is a substituted phenolic compound whose metabolic fate is critical for assessing its toxicological profile and potential as a drug scaffold. This guide delineates the predicted metabolic pathways of this molecule, grounded in established principles of xenobiotic biotransformation. We will explore the probable Phase I and Phase II metabolic reactions, including aromatic and aliphatic hydroxylation, followed by conjugation via glucuronidation and sulfation. Furthermore, this document provides robust, field-proven experimental workflows for the systematic investigation of these pathways, from initial in vitro screening in hepatocytes to definitive structural elucidation of metabolites using advanced analytical techniques. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data for regulatory submissions and further research.

Introduction: The Imperative to Understand Xenobiotic Metabolism

In the realm of drug development and chemical safety assessment, a thorough understanding of a compound's metabolic pathway is not merely academic; it is a cornerstone of predicting its efficacy, duration of action, and potential for toxicity. Xenobiotics, such as this compound, are subjected to a series of enzymatic modifications, primarily in the liver, designed to increase their water solubility and facilitate excretion.[1] These processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The structure of this compound—featuring a chlorinated aromatic ring, a phenolic hydroxyl group, and a bulky aliphatic tert-pentyl group—presents multiple sites for metabolic attack. The interplay between these structural motifs dictates the molecule's biotransformation, potentially leading to detoxification or, in some cases, metabolic activation into more reactive species.[2] This guide provides a predictive framework for its metabolism and a practical, step-by-step approach to its empirical validation.

Predicted Metabolic Pathways of this compound

The metabolic fate of this compound is predicted by analogizing to the known biotransformation of other alkylphenols and chlorophenols.[3][4] The primary reactions are expected to involve oxidation by Cytochrome P450 (CYP) enzymes in Phase I, followed by conjugation of the phenolic hydroxyl group or newly formed hydroxyls in Phase II.[5][6][7]

Phase I Metabolism: Functionalization Reactions

Phase I metabolism introduces or exposes functional groups, typically through oxidation. For this molecule, we predict two primary oxidative pathways mediated by CYP enzymes.[2]

  • Aromatic Hydroxylation: The electron-donating hydroxyl group and the alkyl group activate the aromatic ring, while the electron-withdrawing chlorine deactivates it. Hydroxylation is anticipated ortho to the powerful hydroxyl directing group, at the C5 or C3 position. Steric hindrance from the bulky tert-pentyl group may favor hydroxylation at the C3 position, leading to a catechol derivative.

  • Aliphatic Hydroxylation: The tert-pentyl group is a prime target for oxidation.[3][8] CYP-mediated attack is likely to occur at the tertiary carbon or one of the methyl groups, resulting in alcohol metabolites. These alcohols can be further oxidized to ketones or carboxylic acids.

The proposed Phase I pathways are illustrated below.

G cluster_phase1 Phase I Metabolism (CYP450 Oxidation) Parent This compound Metabolite1 Aromatic Hydroxylation (e.g., Catechol Derivative) Parent->Metabolite1 Aromatic C-H Oxidation Metabolite2 Aliphatic Hydroxylation (e.g., Hydroxy-tert-pentyl Metabolite) Parent->Metabolite2 Aliphatic C-H Oxidation Metabolite3 Further Oxidation (e.g., Carboxylic Acid) Metabolite2->Metabolite3 Alcohol Dehydrogenase Aldehyde Dehydrogenase

Caption: Predicted Phase I metabolic pathways for this compound.

Phase II Metabolism: Conjugation Reactions

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, significantly increasing water solubility for excretion.[9][10]

  • Glucuronidation: The phenolic hydroxyl group is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it with glucuronic acid. This is often the most prevalent conjugation pathway for phenolic compounds.[11][12]

  • Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the phenolic hydroxyl.[11][13] The balance between glucuronidation and sulfation often depends on the substrate concentration and the specific SULT/UGT isoforms present.[12]

Any new hydroxyl groups introduced during Phase I metabolism can also undergo subsequent glucuronidation or sulfation.

G cluster_phase2 Phase II Metabolism (Conjugation) Parent Parent Compound or Phase I Metabolite (with -OH group) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs UDPGA Sulfate O-Sulfate Conjugate Parent->Sulfate SULTs PAPS

Caption: Predicted Phase II conjugation pathways.

Experimental Strategy for Metabolite Identification and Pathway Elucidation

A tiered, systematic approach is essential for accurately identifying metabolites and confirming the proposed pathways. The workflow below integrates in vitro and in vivo studies with advanced analytical chemistry.

G cluster_workflow Metabolic Pathway Elucidation Workflow A Step 1: In Vitro Screening (Hepatocyte Stability Assay) B Step 2: In Vitro Metabolite Profiling (High-Res LC-MS/MS) A->B Identify potential metabolites Determine clearance rate C Step 3: In Vivo Study (Rodent Model - Plasma/Urine Collection) B->C Guide in vivo sample analysis E Step 5: Definitive Structure Elucidation (1D/2D NMR Spectroscopy) B->E Tentative ID informs NMR analysis D Step 4: Metabolite Isolation & Purification (Preparative HPLC) C->D Isolate sufficient material for major metabolites D->E Confirm atom connectivity & stereochemistry F Step 6: Pathway Confirmation E->F Finalize structures

Sources

Review of the biological activities of 2-Chloro-4-(tert-pentyl)phenol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activities of 2-Chloro-4-(tert-pentyl)phenol

Executive Summary

This compound is a halogenated phenolic compound recognized primarily as a chemical intermediate and for its potential application in disinfectants and biocides.[1] This technical guide provides a comprehensive review of its known and inferred biological activities, designed for researchers, scientists, and drug development professionals. While specific, in-depth biological studies on this particular molecule are limited in publicly accessible literature, this paper synthesizes available data and draws logical inferences from structurally similar compounds, notably 2,4-di-tert-butylphenol, to project its likely mechanistic pathways and biological effects. We will delve into its physicochemical properties, established antimicrobial potential, and inferred antifungal activities, while also presenting standardized experimental protocols for its validation. The guide further covers the compound's toxicological profile and outlines future research trajectories necessary to fully elucidate its therapeutic and biocidal potential.

PART 1: Physicochemical Profile and Synthesis

The biological and chemical behavior of this compound is dictated by its molecular structure: a phenol ring substituted with a hydroxyl group, an electron-withdrawing chlorine atom at the ortho position, and a bulky, lipophilic tert-pentyl group at the para position. This combination of functional groups influences its acidity, reactivity, and interaction with biological membranes.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 5323-65-9[1][2][3]
Molecular Formula C₁₁H₁₅ClO[3][4]
Molecular Weight 198.69 g/mol [1][2][3]
Appearance White crystalline solid[3]
Boiling Point 257.4°C (at 760 mmHg)[3][4]
Predicted pKa 8.81 ± 0.31[3]
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol[2]
Synthesis Pathway

The predominant and most direct method for synthesizing this compound is through the electrophilic chlorination of its precursor, 4-(tert-pentyl)phenol.[1][3] This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), which polarizes the chlorine molecule, facilitating the attack on the electron-rich phenol ring. The electron-donating hydroxyl and tert-pentyl groups direct the incoming chlorine electrophile to the ortho position.[1]

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 4-tert-pentylphenol 4-(tert-pentyl)phenol Reaction 4-tert-pentylphenol->Reaction Cl2 Cl₂ (Chlorine Gas) Cl2->Reaction Target This compound HCl HCl Catalyst FeCl₃ (Catalyst) Catalyst->Reaction Facilitates Reaction->Target Reaction->HCl

Caption: Synthesis of this compound via electrophilic chlorination.

PART 2: General Antimicrobial Mechanism of Phenolic Compounds

The antimicrobial action of this compound is understood to follow the general mechanism attributed to phenolic compounds.[1] This multi-faceted process targets the fundamental integrity and function of microbial cells, leading to growth inhibition or cell death.

The key steps involved are:

  • Adsorption and Membrane Partitioning: The lipophilic nature, enhanced by the tert-pentyl group, allows the molecule to partition into the lipid-rich cell membrane of microorganisms.

  • Membrane Disruption: At lower concentrations, phenolic compounds disrupt the proton motive force, uncoupling oxidative phosphorylation and depleting ATP synthesis. At higher concentrations, they cause gross membrane damage, leading to the leakage of essential intracellular components like ions and metabolites.[3]

  • Protein Denaturation: The phenolic hydroxyl group can form hydrogen bonds with vital cellular proteins, particularly enzymes, disrupting their tertiary structure and rendering them inactive.[1] This inhibits critical metabolic pathways.

The presence of the chlorine atom increases the compound's acidity and potency, while the tert-pentyl group enhances its ability to penetrate the lipid bilayer of cell membranes.[1][3]

Antimicrobial_Mechanism cluster_cell Microbial Cell Membrane Cell Membrane (Lipid Bilayer) Proteins Cellular Proteins / Enzymes Membrane->Proteins Disrupts Membrane Integrity ATP ATP Synthesis Membrane->ATP Disrupts Proton Motive Force Leakage Leakage of Intracellular Contents Membrane->Leakage Metabolism Metabolic Pathways Proteins->Metabolism Inactivates CellDeath Cell Death / Growth Inhibition PhenolCompound This compound PhenolCompound->Membrane Partitions into PhenolCompound->Proteins Denatures

Caption: General mechanism of antimicrobial action for phenolic compounds.

PART 3: Review of Biological Activities

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, making it a candidate for use in disinfectants and preservatives.[3] Its mode of action is primarily attributed to its interaction with microbial cell membranes, which can lead to cell lysis or the inhibition of growth.[3] While its potential is recognized, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a broad spectrum of bacteria are not widely published.

Antifungal Activity (Inferred from Structural Analogs)

Extensive research on the structurally related compound, 2,4-di-tert-butylphenol (2,4-DTBP), provides strong indicative evidence for the likely antifungal potential of this compound. 2,4-DTBP has demonstrated potent fungicidal activity against a range of pathogenic and spoilage fungi.[5][6]

Table of Antifungal Activity for 2,4-di-tert-butylphenol:

Fungal SpeciesObserved EffectReference(s)
Aspergillus nigerFungicidal activity demonstrated[6][7]
Fusarium oxysporumFungicidal activity demonstrated; prevents spore germination[5][6][7]
Penicillium chrysogenumFungicidal activity demonstrated[6][7]
Candida albicansFungicidal action; inhibits biofilm formation and hyphal development[8]

The mechanism for this antifungal action involves inhibiting crucial virulence factors and disrupting biofilm integrity.[8] Given the structural similarities, it is highly probable that this compound exerts a comparable, if not modulated, antifungal effect.

To validate the antifungal activity of this compound, a standardized broth microdilution assay (e.g., following CLSI M27/M38 guidelines) is recommended.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation: Culture the target fungal species (e.g., Candida albicans) and prepare a standardized inoculum suspension in RPMI-1640 medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound to achieve a range of test concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Antiviral Activity (Speculative)

There is currently no direct evidence for the antiviral activity of this compound. However, the broader class of polyphenols, to which it belongs, is known to possess a wide range of antiviral properties.[9] Polyphenols can interfere with multiple stages of the viral life cycle, from host cell entry to viral replication and release.[9] The potential for antiviral activity exists but requires empirical validation.

A plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity.

Antiviral_Workflow A 1. Prepare confluent monolayer of host cells in well plates B 2. Prepare serial dilutions of this compound A->B C 3. Pre-incubate virus with compound dilutions B->C D 4. Infect cell monolayers with the virus-compound mixture C->D E 5. Incubate to allow viral adsorption D->E F 6. Overlay cells with semi-solid medium (e.g., agar) to restrict virus spread E->F G 7. Incubate for several days to allow plaque formation F->G H 8. Stain cells (e.g., with crystal violet) and count plaques G->H I 9. Calculate % inhibition relative to untreated virus control H->I

Caption: Experimental workflow for a standard plaque reduction assay.

PART 4: Toxicological and Safety Profile

Understanding the toxicological profile is critical for any application. Based on aggregated GHS data, this compound is classified with several hazards.[2][10]

Table of GHS Hazard Classifications:

Hazard StatementClassificationCodeReference(s)
Harmful if swallowedAcute toxicity, Oral (Category 4)H302[2][10]
Causes skin irritationSkin irritation (Category 2)H315[2][10]
Causes serious eye damageSerious eye damage (Category 1)H318[2][10]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)H335[2][10]
May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term (Category 4)H413[2][10]

For its unchlorinated parent compound, 4-tert-pentylphenol, environmental risk assessments indicate it is acutely toxic to aquatic organisms but is expected to biodegrade relatively quickly and has a moderate potential for bioaccumulation.[11] While specific ecotoxicological data for the chlorinated version is lacking, caution is advised regarding its release into the environment.[10]

PART 5: Future Research Directions

The current body of knowledge on this compound presents a foundation but also reveals significant gaps. To fully characterize its potential, future research should focus on:

  • Quantitative Biological Screening: Undertake comprehensive screening to determine MIC and MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) values against a diverse panel of clinically relevant bacteria and fungi.

  • Antiviral Efficacy Studies: Conduct in-vitro assays, such as the plaque reduction assay described, against a range of enveloped and non-enveloped viruses to determine if it possesses antiviral activity.

  • Mechanism of Action Studies: Move beyond the general phenolic mechanism and investigate specific molecular targets. Techniques like transcriptomics, proteomics, and membrane permeability assays can provide deeper insights.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the compound to understand how modifications to the phenol ring (e.g., different halogen or alkyl groups) affect biological activity and toxicity.

  • Toxicology and Pharmacokinetics: Perform rigorous in-vivo toxicological studies and pharmacokinetic profiling to assess its safety and suitability for any potential therapeutic application.

PART 6: References

  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. National Center for Biotechnology Information. [Link]

  • American Elements. (2023, August 16). This compound. [Link]

  • GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). [Link]

  • Fan, K., et al. (2023). Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. Journal of Agricultural and Food Chemistry, 71(46). [Link]

  • Chen, X., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(2), 314. [Link]

  • Rajasekharan, S. K., et al. (2017). Effect of 2, 4-di-tert-butylphenol on growth and biofilm formation by an opportunistic fungus Candida albicans. Letters in Applied Microbiology, 65(1), 41-47. [Link]

  • ACS Publications. (2020). Antibacterial and Antiviral Functional Materials: Chemistry and Biological Activity toward Tackling COVID-19-like Pandemics. [Link]

  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. [Link]

  • D'Andrea, G. (2023). The Antiviral Activity of Polyphenols. Molecules, 28(15), 5859. [Link]

  • Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50.

  • Hu, X., et al. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(17), 7245-7257. [Link]

  • Pultoo, A., et al. (2022). Antiviral Activity of Contemporary Contact Lens Care Solutions against Two Human Seasonal Coronavirus Strains. Microorganisms, 10(2), 416. [Link]

  • Varsha, K. K., et al. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International Journal of Food Microbiology, 211, 44-50. [Link]

  • ResearchGate. (n.d.). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp | Request PDF. [Link]

  • Kim, H., et al. (2019). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. Journal of Cancer Prevention, 24(2), 115-121. [Link]

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Unveiling the Genesis of a Biocidal Workhorse: A Historical and Technical Guide to 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This in-depth technical guide delves into the historical discovery and scientific underpinnings of 2-Chloro-4-(tert-pentyl)phenol, a compound that has carved a niche in various industrial and research applications. From its conceptual origins rooted in the broader exploration of substituted phenols to its modern-day synthesis and applications, this document provides a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Legacy of Substituted Phenols

The story of this compound is intrinsically linked to the rich history of phenol and its derivatives. Phenol itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. Its potent antimicrobial properties were soon recognized, heralding the age of antiseptics and disinfectants. This discovery spurred a wave of research into modifying the basic phenol structure to enhance its efficacy and tailor its properties for specific applications. The two primary avenues of this exploration were alkylation and halogenation, the very processes that converge to create the subject of this guide.

The addition of alkyl groups to the phenol ring, a process known as alkylation, was found to increase the lipophilicity of the molecule, often leading to enhanced antimicrobial activity. Concurrently, the introduction of halogen atoms, particularly chlorine, was another strategy to boost biocidal performance. The convergence of these two chemical modifications laid the groundwork for the synthesis of a vast array of substituted phenols, each with a unique profile of activity, toxicity, and application. It is within this fertile scientific landscape that this compound emerged.

The Precursor's Debut: Synthesis of Tertiary-Alkyl-Phenols

A pivotal moment in the journey towards this compound was the development of methods to synthesize its precursor, 4-(tert-pentyl)phenol. A significant early contribution in this area is a 1934 patent that detailed a method for producing tertiary-alkyl phenols. This process, a Friedel-Crafts alkylation, involves reacting a phenol with a tertiary-alkyl halide in the presence of a catalyst like aluminum chloride. This foundational work paved the way for the reliable production of the key building block required for the subsequent chlorination step.

The Emergence of this compound: A Synthesis Narrative

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its creation is a logical progression from the established principles of electrophilic aromatic substitution on the 4-(tert-pentyl)phenol backbone. The most direct and widely recognized method for its synthesis is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1]

In this reaction, the hydroxyl (-OH) and the tert-pentyl group on the phenol ring are ortho-, para-directing activators for electrophilic aromatic substitution. This means they direct incoming electrophiles, in this case, a chloronium ion (Cl+), to the positions ortho and para to themselves. Since the para position is already occupied by the bulky tert-pentyl group, the chlorination predominantly occurs at one of the ortho positions, leading to the formation of this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation tert_Amyl_Halide tert-Amyl Halide tert_Amyl_Halide->Alkylation Precursor 4-(tert-pentyl)phenol Alkylation->Precursor Alkylation->Precursor Yields Chlorination Electrophilic Chlorination Precursor->Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Cl2, SO2Cl2) Chlorinating_Agent->Chlorination Final_Product This compound Chlorination->Final_Product Chlorination->Final_Product Yields

Caption: Synthetic pathway of this compound.

Physicochemical Properties and Identification

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective application and safe handling. The following table summarizes the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol
CAS Number 5323-65-9[2]
Molecular Formula C₁₁H₁₅ClO[2]
Molecular Weight 198.69 g/mol

Modern Applications and Research Interest

This compound continues to be a compound of interest in various fields. Its primary utility lies in its role as a chemical intermediate in the synthesis of more complex molecules.[1] Its biocidal properties, a legacy of its phenolic heritage, make it a candidate for investigation in the development of new antimicrobial agents.

Furthermore, the unique combination of a halogen and a bulky alkyl group on the phenol ring imparts specific steric and electronic properties that are of interest in medicinal chemistry and materials science. The compound's structure serves as a scaffold for the development of novel therapeutic agents, and it has been noted for its potential in the discovery and development of new cancer therapeutic agents.[3]

Experimental Protocols: A Modern Approach to Synthesis

While the fundamental principles of the synthesis have remained consistent, modern laboratory practices have refined the process for greater efficiency and safety. The following is a generalized, step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-(tert-pentyl)phenol (Alkylation)

  • Reaction Setup: A reaction flask is charged with phenol and a suitable solvent. The flask is equipped with a stirrer and placed in a cooling bath.

  • Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride, is slowly added to the cooled reaction mixture while stirring.

  • Alkylation: A tert-amylating agent, such as tert-amyl chloride or 2-methyl-2-butene, is added dropwise to the reaction mixture, maintaining a low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield crude 4-(tert-pentyl)phenol.

  • Purification: The crude product is purified by distillation or recrystallization to obtain pure 4-(tert-pentyl)phenol.

Step 2: Synthesis of this compound (Chlorination)

  • Reaction Setup: The purified 4-(tert-pentyl)phenol is dissolved in a suitable solvent in a reaction flask equipped with a stirrer and protected from light.

  • Chlorinating Agent: A chlorinating agent, such as chlorine gas or sulfuryl chloride, is introduced into the reaction mixture at a controlled rate.

  • Reaction Monitoring: The reaction is monitored by TLC or GC to determine the optimal reaction time and prevent over-chlorination.

  • Workup: Upon completion, the reaction is quenched, and the product is extracted. The organic layer is washed to remove any remaining acid and dried.

  • Purification: The solvent is evaporated, and the resulting crude this compound is purified, typically by vacuum distillation or column chromatography, to yield the final product.

The following diagram provides a visual representation of the key experimental workflows.

Experimental_Workflows cluster_alkylation Alkylation Workflow cluster_chlorination Chlorination Workflow A_Start Start: Phenol & Solvent A_Catalyst Add Catalyst A_Start->A_Catalyst A_Alkylation Add Alkylating Agent A_Catalyst->A_Alkylation A_Monitor Monitor Reaction A_Alkylation->A_Monitor A_Workup Quench & Extract A_Monitor->A_Workup A_Purify Purify Product A_Workup->A_Purify A_End End: 4-(tert-pentyl)phenol A_Purify->A_End C_Start Start: 4-(tert-pentyl)phenol & Solvent C_Chlorination Add Chlorinating Agent C_Start->C_Chlorination C_Monitor Monitor Reaction C_Chlorination->C_Monitor C_Workup Quench & Extract C_Monitor->C_Workup C_Purify Purify Product C_Workup->C_Purify C_End End: this compound C_Purify->C_End

Caption: Key experimental workflows for synthesis.

Conclusion

The discovery and development of this compound is a testament to the enduring legacy of phenol chemistry. Born from the systematic exploration of alkylation and chlorination, this compound has found its place as a valuable intermediate and a subject of ongoing research. Its history underscores the power of fundamental organic chemistry principles to generate novel molecules with diverse and impactful applications. This guide provides a foundational understanding of its origins, synthesis, and properties, serving as a valuable resource for the scientific community.

References

  • American Elements. This compound | CAS 5323-65-9. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-Chloro-4-(tert-pentyl)phenol as a Versatile Precursor in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenols are cornerstone building blocks in the landscape of fine chemical synthesis, providing the structural framework for a vast array of pharmaceuticals, agrochemicals, and specialty materials. Among these, 2-Chloro-4-(tert-pentyl)phenol stands out as a particularly versatile precursor. Its unique arrangement of a nucleophilic hydroxyl group, a displaceable chloro substituent, and a bulky, lipophilic tert-pentyl group on an aromatic ring offers multiple, distinct reaction sites. This trifecta of functionality allows for controlled, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures.

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causal relationships behind its synthesis and reactivity. The protocols herein are designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the scientific rationale required for successful adaptation and troubleshooting.

PART 1: Compound Profile: Physicochemical Properties and Safety Data

A thorough understanding of a precursor's properties and hazards is fundamental to its effective and safe use in any synthetic workflow.

Physicochemical Data

This compound (CAS No: 5323-65-9) is an organic compound whose utility is deeply rooted in its physical and chemical characteristics.[1][2] The predicted pKa value, which is lower than that of unsubstituted phenol, is a direct result of the electron-withdrawing inductive effect of the ortho-chloro substituent, which stabilizes the resulting phenolate anion.[1] This enhanced acidity is a key factor in reactions involving the deprotonation of the hydroxyl group.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₅ClO[2][3]
Molecular Weight 198.69 g/mol [2][3][4]
Appearance Colorless to pale yellow oil or solid[5][6]
Boiling Point 257.4 °C at 760 mmHg[1][2][7]
Density 1.085 g/cm³[5][8]
Flash Point 110 °C[5][7][9]
pKa (Predicted) 8.81 ± 0.31[1][5][6]
Solubility Sparingly soluble in Chloroform, DMSO, Methanol[5][6]
GHS Hazard Profile and Safety Protocols

This compound is classified as a hazardous substance, necessitating strict adherence to safety protocols.[3][10] The primary hazards include acute oral toxicity, skin and respiratory irritation, and serious eye damage.[10][11]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][10]
Skin IrritationH315Causes skin irritation.[3][10]
Serious Eye DamageH318Causes serious eye damage.[3][10]
STOT - Single ExposureH335May cause respiratory irritation.[3][10]
Aquatic Hazard (Chronic)H413May cause long lasting harmful effects to aquatic life.[10][11]

Mandatory Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Use chemically resistant gloves (e.g., nitrile, neoprene).[11]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.[11]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

PART 2: Synthesis and Purification of the Precursor

The most direct and widely documented method for preparing this compound is through the electrophilic aromatic substitution (chlorination) of 4-(tert-pentyl)phenol.[4] The existing hydroxyl and tert-pentyl groups are ortho-, para-directing; since the para position is blocked by the bulky tert-pentyl group, chlorination is selectively directed to the ortho positions.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Charge Reactor 4-(tert-pentyl)phenol Inert Solvent (e.g., DCM) B 2. Initiate Chlorination Slow addition of chlorinating agent (e.g., SO₂Cl₂) at 0-5°C A->B C 3. Reaction Monitoring GC-MS or TLC analysis for consumption of starting material B->C D 4. Aqueous Workup Quench with water/bisulfite Separate organic layer C->D E 5. Solvent Removal Rotary Evaporation D->E F 6. Purification Vacuum Distillation or Column Chromatography E->F G 7. Final Product This compound F->G Purity >98% H By-products (e.g., 2,6-dichloro isomer) F->H Separation

Caption: Synthesis and purification workflow for this compound.

Protocol 2.1: Synthesis via Electrophilic Chlorination

This protocol describes the laboratory-scale synthesis of this compound from 4-tert-pentylphenol.

Rationale: Sulfuryl chloride (SO₂Cl₂) is chosen as the chlorinating agent as it is a liquid and easier to handle than chlorine gas, providing high regioselectivity for monochlorination under controlled conditions. Dichloromethane (DCM) is an inert solvent that facilitates temperature control.

Materials:

  • 4-tert-pentylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a fume hood, dissolve 4-tert-pentylphenol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Chlorination: Add sulfuryl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise to the stirred solution over 1 hour, ensuring the temperature remains below 10 °C. The slight excess of SO₂Cl₂ ensures complete consumption of the starting material.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully add saturated sodium bisulfite solution to quench any unreacted sulfuryl chloride.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil contains the desired product along with potential by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[4] Purify the product via vacuum distillation or flash column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The presence of the 2,6-dichloro isomer can be identified by its distinct mass spectrum and NMR signal pattern.

PART 3: Applications in Fine Chemical Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following protocols provide frameworks for its key transformations.

transformations cluster_O_alkylation O-Alkylation / O-Acylation cluster_substitution Nucleophilic Substitution cluster_EAS Electrophilic Substitution precursor This compound ether Ethers precursor->ether R-X, Base ester Esters precursor->ester RCOCl, Base amine_deriv Amine Derivatives precursor->amine_deriv R₂NH, Catalyst thioether Thioethers precursor->thioether R-SH, Base nitro_deriv Nitro Derivatives precursor->nitro_deriv HNO₃/H₂SO₄ sulfonic_acid Sulfonic Acids precursor->sulfonic_acid SO₃/H₂SO₄

Sources

Application Notes & Protocols: 2-Chloro-4-(tert-pentyl)phenol as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2-Chloro-4-(tert-pentyl)phenol (CAS 5323-65-9), a versatile substituted phenol, and its strategic application as a foundational building block in the synthesis of complex pharmaceutical agents. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's unique physicochemical properties and provides detailed, field-proven protocols for its synthesis and subsequent elaboration into valuable pharmaceutical scaffolds.

Overview and Physicochemical Profile

This compound is an aromatic organic compound distinguished by a unique trifecta of functional groups: a reactive phenolic hydroxyl, an electron-withdrawing chlorine atom, and a bulky, lipophilic tert-pentyl group.[1][2] This specific arrangement of substituents imparts a combination of steric and electronic properties that make it a valuable intermediate for tuning the solubility, reactivity, and pharmacokinetic profiles of derivative compounds.[1][3]

The molecule's strategic importance lies in its ability to serve as a robust scaffold. The hydroxyl group provides a key reactive handle for introducing diverse functionalities, particularly through etherification, while the chloro and tert-pentyl groups modulate the overall properties of the resulting molecule.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol[4]
CAS Number 5323-65-9[2][5]
Molecular Formula C₁₁H₁₅ClO[2]
Molecular Weight 198.69 g/mol [2]
Boiling Point 257.4 °C (at 760 mmHg)[2]
Density 1.085 g/cm³[6]
Flash Point 110 °C[7]
XLogP3 4.4[1]

Strategic Importance in Medicinal Chemistry

The utility of this compound as a building block is not accidental; it is a direct consequence of the interplay between its constituent functional groups.

  • The Phenolic Hydroxyl (-OH): This is the primary reactive center for derivatization. Its acidity, enhanced by the adjacent electron-withdrawing chlorine atom, facilitates deprotonation to form a potent phenoxide nucleophile.[3] This nucleophilicity is the cornerstone of its use in reactions like the Williamson ether synthesis, a fundamental tactic for constructing the aryl ether linkages prevalent in many drug molecules.[8]

  • The tert-Pentyl Group (-C(CH₃)₂(C₂H₅)): This bulky, non-polar group significantly increases the lipophilicity of the molecule. In drug design, modulating lipophilicity is critical for controlling a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The steric hindrance provided by this group can also shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the drug's half-life.

  • The Chlorine Atom (-Cl): Positioned ortho to the hydroxyl group, the chlorine atom exerts a strong electron-withdrawing inductive effect. This increases the acidity of the phenol, making the formation of the reactive phenoxide easier under milder basic conditions.[3] Furthermore, the chlorine atom can serve as a handle for subsequent cross-coupling reactions or can remain as a key pharmacophoric element, contributing to binding interactions with biological targets.

This combination makes the molecule a prime candidate for incorporation into more complex structures, including those being investigated as protein degraders and other advanced therapeutic modalities.[1][9]

G Start This compound (Building Block) Prop1 Phenolic Hydroxyl (Reactive Handle) Start->Prop1 Prop2 tert-Pentyl Group (Lipophilicity & Sterics) Start->Prop2 Prop3 Chlorine Atom (Electronic Modulation) Start->Prop3 Linker Synthetic Transformation (e.g., Etherification) Prop1->Linker Prop2->Linker Prop3->Linker App Pharmaceutical Agents (Target Molecules) Linker->App Incorporation

Caption: Logical relationship of the building block's functional groups.

Protocol I: Synthesis of this compound

The most direct and industrially scalable method for preparing the title compound is the regioselective electrophilic chlorination of 4-(tert-pentyl)phenol.[3][7] The hydroxyl and alkyl groups are ortho-, para-directing, and with the para position blocked, chlorination is favorably directed to the ortho position.

Workflow Diagram: Synthesis of the Building Block

G A 1. Dissolve 4-(tert-pentyl)phenol in Solvent B 2. Add Catalyst (e.g., FeCl3) A->B C 3. Introduce Chlorinating Agent (e.g., SO2Cl2) B->C D 4. Reaction Monitoring (TLC/GC) C->D E 5. Aqueous Workup & Neutralization D->E F 6. Extraction with Organic Solvent E->F G 7. Purification (Distillation/Crystallization) F->G H Final Product: This compound G->H

Caption: Step-wise workflow for the synthesis of the title compound.

Detailed Step-by-Step Protocol:

Materials:

  • 4-(tert-pentyl)phenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Anhydrous Iron(III) chloride (FeCl₃) (0.02 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(tert-pentyl)phenol (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (approx. 5 mL per gram of phenol).

  • Catalyst Addition: Under a positive flow of nitrogen, add anhydrous iron(III) chloride (0.02 eq) to the stirring solution.

    • Causality Note: FeCl₃ acts as a Lewis acid catalyst, polarizing the chlorinating agent to generate a more potent electrophile for the aromatic substitution reaction.[3]

  • Chlorination: Cool the reaction mixture to 0 °C using an ice bath. Charge the dropping funnel with sulfuryl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM. Add the sulfuryl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 5 °C.

    • Causality Note: Slow, cooled addition is crucial to control the exothermicity of the reaction and to minimize the formation of polychlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly pouring it into an ice-cold saturated solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a dark oil. Purify via vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a crystalline solid or a clear oil.[7]

Protocol II: Application in Aryl Ether Synthesis via Williamson Ether Synthesis

This protocol demonstrates the core utility of this compound as a building block by using it in a Williamson ether synthesis to form a new carbon-oxygen bond, a key step in constructing more complex pharmaceutical scaffolds.[8][10]

Reaction Mechanism Diagram

G Phenol This compound Phenol->p1 Base Base (e.g., K₂CO₃) Base->p1 Phenoxide Phenoxide Intermediate (Nucleophile) Phenoxide->p2 AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->p2 Product Aryl Ether Product Salt Salt Byproduct (KX) p1->Phenoxide 1. Deprotonation p2->Product 2. SN2 Attack p2->Salt 2. SN2 Attack

Caption: Mechanism of the Williamson ether synthesis.

Detailed Step-by-Step Protocol:

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous powder (1.5 eq)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone or DMF (approx. 10 mL per gram of phenol).

    • Causality Note: A polar aprotic solvent like acetone or DMF is chosen because it effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, promoting the Sₙ2 reaction.[11]

  • Reagent Addition: Add ethyl bromoacetate (1.1 eq) to the stirring suspension via syringe.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-70°C (for DMF) and maintain for 4-12 hours.

  • Reaction Monitoring: Follow the progress of the reaction by TLC, observing the disappearance of the starting phenol spot and the appearance of a new, less polar product spot.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetone.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Workup: Dissolve the resulting crude residue in a water-immiscible solvent like ethyl acetate. Wash the solution with water and then with brine to remove any remaining DMF and salts.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aryl ether product.

Conclusion

This compound is a highly strategic building block whose value is derived from the synergistic effects of its chloro, hydroxyl, and tert-pentyl functionalities. The provided protocols for its synthesis and subsequent derivatization via Williamson ether synthesis offer a robust and reproducible framework for its use in pharmaceutical research and development. By mastering these foundational techniques, researchers can effectively leverage this versatile intermediate to construct novel molecular architectures with tailored physicochemical and pharmacological properties.

References

Standard operating procedure for the synthesis of 2-Chloro-4-(tert-pentyl)phenol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed Standard Operating Procedure (SOP) for the synthesis of 2-Chloro-4-(tert-pentyl)phenol, a key intermediate in the production of pharmaceuticals, dyes, and pesticides.[1] The protocol focuses on the regioselective electrophilic chlorination of 4-(tert-pentyl)phenol using sulfuryl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step guide for laboratory execution, and outline critical safety procedures, characterization techniques, and troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction & Synthesis Strategy

This compound (CAS No. 5323-65-9) is a substituted phenolic compound with significant utility as a chemical intermediate.[1][2] Its antimicrobial properties also make it a candidate for investigation in disinfectants and preservatives.[2][3] The molecular structure, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group, provides a versatile scaffold for further chemical modification.

The most direct and industrially scalable method for synthesizing this compound is the electrophilic aromatic substitution (EAS) chlorination of the readily available starting material, 4-(tert-pentyl)phenol.[3]

Reaction Scheme:

C₁₁H₁₆O (4-tert-pentylphenol) + SO₂Cl₂ (Sulfuryl Chloride) → C₁₁H₁₅ClO (this compound) + SO₂↑ + HCl↑

Mechanistic Rationale: The "Why" Behind the Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The synthesis hinges on the principles of electrophilic aromatic substitution on a highly activated phenol ring.[4]

  • Activating Group: The hydroxyl (-OH) group of the phenol is a powerful activating group.[4][5] Its lone pairs of electrons are delocalized into the aromatic ring via resonance, increasing the electron density and making the ring highly susceptible to attack by electrophiles.[4][5]

  • Ortho-, Para-Directing Influence: This electron donation specifically enriches the ortho (positions 2 and 6) and para (position 4) carbons.[4][6] Consequently, the incoming electrophile will preferentially add to these positions.

  • Regioselectivity: Since the para position is already occupied by the bulky tert-pentyl group, electrophilic attack is directed primarily to the ortho positions. The steric hindrance of the tert-pentyl group ensures that chlorination occurs almost exclusively at the C2 position, leading to the desired product with high selectivity.

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent. It is a convenient liquid source of chlorine that can react under relatively mild conditions, often initiated by a catalyst or proceeding via a free-radical or ionic pathway.[7][8] In this context, it provides a more controlled chlorination compared to using chlorine gas directly.[8]

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to all safety precautions is mandatory.

Materials and Reagents
ReagentCAS No.FormulaM.W. ( g/mol )Key Properties
4-(tert-pentyl)phenol80-46-6C₁₁H₁₆O164.24Solid
Sulfuryl Chloride7791-25-5SO₂Cl₂134.97Fuming, corrosive liquid
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile, organic solvent
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Solid, mild base
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Solid, drying agent
Silica Gel (for chromatography)7631-86-9SiO₂60.08Solid, stationary phase
Hexane110-54-3C₆H₁₄86.18Nonpolar solvent
Ethyl Acetate141-78-6C₄H₈O₂88.11Polar solvent
Mandatory Safety Precautions
  • Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water to produce hazardous acidic fumes (HCl and H₂SO₄).[9][10] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is non-negotiable: Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[9]

  • Emergency Preparedness: Ensure an eyewash station, safety shower, and appropriate spill containment materials (e.g., dry sand, sodium carbonate) are readily accessible.[9][11] Do not use water to clean up sulfuryl chloride spills, as this will exacerbate the generation of toxic fumes.[9]

  • Reagent Handling: Dichloromethane is a volatile and suspected carcinogen; handle with care. Phenolic compounds can cause skin irritation.[12]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-(tert-pentyl)phenol (16.4 g, 0.1 mol).

    • Dissolve the starting material in dichloromethane (100 mL).

    • Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring. Causality: This cooling is crucial to control the exothermic nature of the chlorination reaction, preventing overheating and minimizing the formation of polychlorinated by-products.[3]

  • Addition of Chlorinating Agent:

    • Charge the dropping funnel with sulfuryl chloride (14.2 g, 8.5 mL, 0.105 mol, 1.05 equivalents).

    • Add the sulfuryl chloride dropwise to the stirred solution over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, controlled addition prevents a rapid temperature spike and ensures a selective mono-chlorination. Using a slight excess of the chlorinating agent helps drive the reaction to completion.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot has been consumed.

  • Workup and Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (100 mL) to quench any remaining sulfuryl chloride and neutralize the generated HCl. Causality: This step is critical for safety and for preparing the mixture for extraction. The basic solution neutralizes the acidic by-products.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the layers and collect the organic (bottom, DCM) layer.

    • Wash the organic layer sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid or solid.[13]

Visualization of Experimental Workflow

The following diagram outlines the complete synthesis workflow from preparation to final product.

Synthesis_Workflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 4-(tert-pentyl)phenol in Dichloromethane (DCM) B Cool solution to 0-5 °C in ice bath A->B C Dropwise addition of Sulfuryl Chloride (SO₂Cl₂) B->C Start Reaction D Stir at room temperature (2-3 hours) C->D E Monitor progress by TLC D->E F Quench with aq. NaHCO₃ E->F Reaction Complete G Liquid-Liquid Extraction F->G H Wash organic layer (HCl, H₂O, Brine) G->H I Dry with Na₂SO₄ H->I J Remove solvent (Rotary Evaporator) I->J K Flash Column Chromatography J->K Crude Product L Characterize Pure Product (NMR, MS, IR) K->L M M L->M Final Product

Sources

Quantitative Analysis of 2-Chloro-4-(tert-pentyl)phenol using HPLC-UV: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-Chloro-4-(tert-pentyl)phenol, a significant chemical intermediate and antimicrobial agent, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development and quality control, offering a robust, validated methodology. The narrative explains the rationale behind experimental choices, ensuring scientific integrity and trustworthiness. This application note details the chromatographic conditions, sample preparation, and validation parameters according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[3][4][5]

Introduction

This compound (CAS No. 5323-65-9) is a substituted phenolic compound with a molecular formula of C11H15ClO and a molecular weight of 198.69 g/mol .[1][6][7][8] Its structure, featuring a chlorine atom and a bulky tert-pentyl group on the phenol ring, contributes to its use as an intermediate in organic synthesis and its notable antimicrobial properties, making it a candidate for disinfectants and preservatives.[1][2] Accurate quantification of this analyte is crucial for quality control in manufacturing processes, stability testing, and formulation development.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely used analytical technique for the separation, identification, and quantification of organic compounds.[5][9][10] Its sensitivity, specificity, and reproducibility make it an ideal choice for the analysis of this compound. This application note presents a validated reverse-phase HPLC-UV method, providing a detailed protocol that ensures reliable and accurate results. The method's validation is grounded in ICH guidelines, covering parameters such as linearity, precision, accuracy, and specificity.[4][5][10]

Principle of the Method

The methodology is based on reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. This compound, being a moderately nonpolar compound, will be retained on the column and then eluted by the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

Detection is performed using a UV-Vis detector set at a wavelength where the analyte exhibits significant absorbance. For phenolic compounds, this is typically in the range of 270-280 nm.[11][12][13][14][15] The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification by comparing the peak area of the sample to that of a known standard.

Materials and Methods

Reagents and Materials
  • This compound reference standard (>95% purity)[8]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Sonicator.

  • pH meter.

Chromatographic Conditions

The selection of chromatographic conditions is critical for achieving optimal separation and peak shape. A C18 column is chosen for its versatility and proven performance with phenolic compounds. The mobile phase composition, a mixture of acetonitrile and water with a small amount of formic acid, is optimized to ensure good resolution and symmetric peaks. The acid helps to suppress the ionization of the phenolic hydroxyl group, leading to better retention and peak shape.

ParameterSpecification
Instrument HPLC system with UV-Vis detector
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-10 min, 50-90% B; 10-12 min, 90% B; 12.1-15 min, 50% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm[11][12][13][15]
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocol

The following diagram illustrates the overall workflow for the quantitative analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation Injection Inject Standards & Samples Standard_Prep->Injection Calibration Standards Sample_Prep Sample Solution Preparation Sample_Prep->Injection Test Samples HPLC_System HPLC System Setup (Conditions from Table) HPLC_System->Injection Data_Acquisition Data Acquisition (Chromatograms) Injection->Data_Acquisition Calibration Generate Calibration Curve Data_Acquisition->Calibration Standard Peaks Calculation Calculate Sample Concentration Data_Acquisition->Calculation Sample Peaks Calibration->Calculation Calibration Equation

Caption: Overall workflow for the HPLC-UV analysis.

Preparation of Standard Solutions

The accuracy of the quantitative analysis relies heavily on the precise preparation of standard solutions.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 50:50 Water:Acetonitrile with 0.1% Formic Acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for injection into the HPLC system. The specific procedure will depend on the sample matrix (e.g., raw material, formulated product, environmental sample). For a simple matrix like a raw material:

  • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of methanol and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and then dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to bring the concentration of this compound within the range of the calibration curve.

For more complex matrices, a more elaborate extraction procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to remove interfering substances.[16][17][18]

System Suitability

Before running the samples, it is essential to perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the mid-range working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the theoretical plates and tailing factor meet the predefined criteria (typically >2000 and <2.0, respectively).

Analysis and Quantification
  • Inject the prepared working standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Plot the peak area of the standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥0.999 is typically required to demonstrate linearity.

  • Use the calibration curve equation to calculate the concentration of this compound in the sample solutions based on their measured peak areas.

Method Validation

A crucial aspect of this protocol is its self-validating nature, adhering to the principles outlined by the ICH.[4][5] The following diagram illustrates the key validation parameters and their interrelationship.

Validation_Parameters Method_Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ

Sources

Application Note: A Validated GC-MS Protocol for the Identification and Quantification of 2-Chloro-4-(tert-pentyl)phenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed and robust protocol for the identification and quantification of 2-Chloro-4-(tert-pentyl)phenol in various environmental matrices, including water, soil, and sediment. As a compound with potential environmental significance due to its use as an intermediate in the synthesis of other organic compounds and possible antimicrobial properties, a reliable analytical method is crucial for monitoring its presence and fate in the environment.[1][2] This protocol outlines optimized procedures for sample collection, preservation, extraction, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to ensure high sensitivity, selectivity, and reproducibility, making them suitable for environmental monitoring and research applications.

Introduction: The Environmental Relevance of this compound

This compound (CAS No. 5323-65-9) is a substituted phenolic compound characterized by a chlorine atom at the second position and a tert-pentyl group at the fourth position of the phenol ring.[1][3][4][5][6][7] Its chemical structure, with a molecular formula of C₁₁H₁₅ClO and a molecular weight of 198.69 g/mol , influences its environmental behavior.[1][3][4][5] The presence of both a halogen and a bulky alkyl group imparts a unique combination of steric and electronic properties.[1] While specific environmental data for this compound is limited, related chlorophenols and alkylphenols are recognized as environmental pollutants due to their toxicity and persistence.[8][9][10] Therefore, the development of a sensitive and specific analytical method for this compound is a proactive and necessary step for environmental assessment.

Analytical Workflow Overview

The following diagram illustrates the comprehensive workflow for the analysis of this compound in environmental samples.

GC-MS Workflow for this compound Figure 1: Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample_Collection Sample Collection (Water, Soil, Sediment) Preservation Preservation (Refrigeration, pH Adjustment) Sample_Collection->Preservation Extraction Extraction (SPE for Water, UAE for Soil/Sediment) Preservation->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Derivatization Optional Derivatization (e.g., Silylation) Concentration->Derivatization GC_MS_Injection GC-MS Injection Derivatization->GC_MS_Injection Separation Chromatographic Separation GC_MS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: Comprehensive workflow for the analysis of this compound.

Sample Handling and Preparation

Accurate and reproducible results begin with proper sample collection and preparation. The following protocols are tailored for water, soil, and sediment matrices.

Water Samples

3.1.1. Sample Collection and Preservation:

  • Collect water samples in clean, amber glass bottles to prevent photodegradation.

  • To inhibit microbial degradation, acidify the sample to a pH ≤ 2 with 6 N HCl.[11]

  • If the sample contains residual chlorine, dechlorinate by adding 40–50 mg of sodium sulfite per liter.[11]

  • Store samples at 4°C and extract within 7 days of collection.

3.1.2. Solid-Phase Extraction (SPE) Protocol: Solid-phase extraction is a preferred method for extracting phenols from water due to its efficiency and lower solvent consumption compared to liquid-liquid extraction.[10]

  • Cartridge Conditioning: Condition a 500 mg polystyrene-divinylbenzene (PS-DVB) SPE cartridge by passing 5 mL of dichloromethane (DCM), followed by 5 mL of methanol, and finally 10 mL of deionized water adjusted to pH 2. Do not allow the cartridge to go dry.[11]

  • Sample Loading: Pass a 1 L water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 10 mL of DCM.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. Add an internal standard before final volume adjustment.

Soil and Sediment Samples

3.2.1. Sample Collection and Preservation:

  • Collect soil and sediment samples using clean stainless-steel tools and store them in wide-mouthed amber glass jars.

  • Store samples at 4°C and extract within 14 days of collection.

3.2.2. Ultrasonic-Assisted Extraction (UAE) Protocol: Ultrasonic extraction is an efficient method for extracting semi-volatile organic compounds from solid matrices.[12][13][14] This method is consistent with EPA Method 3550C.[13]

  • Sample Preparation: Homogenize the sample and weigh out 10 g (wet weight) into a beaker. Mix with anhydrous sodium sulfate to remove excess water.

  • Extraction: Add 30 mL of a 1:1 (v/v) mixture of acetone and dichloromethane to the sample.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 15 minutes.

  • Solvent Collection: Decant the solvent extract.

  • Repeat Extraction: Repeat the extraction process two more times with fresh solvent.

  • Combine and Concentrate: Combine the three extracts and concentrate to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is high in interfering compounds, a cleanup step using silica gel or Florisil may be required.

Optional Derivatization

For some phenolic compounds, derivatization can improve chromatographic peak shape, increase volatility, and enhance sensitivity.[15][16] Silylation is a common derivatization technique for phenols.[15]

Protocol for Silylation:

  • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Analysis

A properly configured GC-MS system is essential for the separation and detection of this compound.

Instrumental Parameters
Parameter Condition Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalentOffers high sensitivity and mass accuracy for confident identification.[17]
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar column suitable for the separation of semi-volatile organic compounds.[17]
Inlet Splitless mode, 280°CEnsures the efficient transfer of the analyte onto the column.[17]
Injection Volume 1 µLA standard volume for GC-MS analysis.[18]
Carrier Gas Helium, 1.0 mL/min constant flowAn inert carrier gas that provides good chromatographic efficiency.[17]
Oven Program 60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program for the analysis of semi-volatile compounds.
Transfer Line Temp. 280°CPrevents condensation of the analyte between the GC and MS.[17]
Ion Source Temp. 230°COptimizes ionization efficiency.
Quadrupole Temp. 150°CMaintains stable mass analysis.[17]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.[17]
Acquisition Mode Full Scan (m/z 50-500) and/or SIMFull scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.
Identification and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The mass spectrum should show a characteristic molecular ion and fragmentation pattern.

  • Quantification: Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of standards of known concentrations.

Quality Assurance and Quality Control (QA/QC)

Robust QA/QC procedures are critical for ensuring the reliability of the analytical data.[19][20]

  • Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of the analyte and processed to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate environmental sample is spiked with a known amount of the analyte to evaluate the effect of the sample matrix on the analytical results.

  • Internal Standards: An internal standard is added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response.

  • Calibration Verification: The calibration curve should be verified at the beginning and end of each analytical run.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the identification and quantification of this compound in environmental samples using GC-MS. The described methods for sample preparation and instrumental analysis are designed to be robust, sensitive, and reliable, providing a valuable tool for environmental monitoring and research. Adherence to the outlined QA/QC procedures will ensure the generation of high-quality, defensible data.

References

  • Barceló, D., & Hennion, M. C. (1997). Solid-phase extraction of phenols and pesticides in water with a modified polymeric resin.
  • Later, D. W., Lee, M. L., Bartle, K. D., Kong, R. C., & Vassilaros, D. L. (1981). Chemical class separation and characterization of organic compounds in synthetic fuels. Analytical Chemistry, 53(11), 1612-1620.
  • U.S. Environmental Protection Agency. (2007). Method 3550C: Ultrasonic Extraction. Washington, D.C.: U.S. EPA.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.
  • González-Toledo, E., & Comas-Rodríguez, J. (2002). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 7(10), 729-740.
  • Okumura, T., Nishikawa, Y., & Yamashita, T. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595.
  • Mitra, S. (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons.
  • Hielscher Ultrasonics. (n.d.). Ultrasonic Soils Sample Processing for Environmental Analysis. Retrieved from [Link]

  • Li, X., Zhong, M., Xu, S., & Sun, C. (2008). Direct determination of chlorophenols in environmental water samples by hollow fiber supported ionic liquid membrane extraction coupled with high-performance liquid chromatography.
  • Desbrosses, G., & Kopka, J. (2009). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 3-23.
  • Ghaedi, M., Shokrollahi, A., Kianfar, A. H., Mirsadeghi, S., & Pour, A. S. (2012). EXTRACTION OF SOME CHLOROPHENOLS FROM ENVIRONMENTAL WATERS USING A NOVEL GRAPHENE-BASED MAGNETIC NANOCOMPOSITE FOLLOWED BY HPLC DETERMINATION. Journal of the Chilean Chemical Society, 57(3), 1271-1275.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • Dasgupta, A., & Spies, J. (2001). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification.
  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 604: Phenols. Washington, D.C.: U.S. EPA.
  • Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A multiresidue method for the analysis of phenols and nitrophenols in the atmosphere. Analytical and Bioanalytical Chemistry, 386(7-8), 2269-2277.
  • Berg, M. C., & Dewulf, J. (2013). Application of ultrasonic assisted extraction of chemically diverse organic compounds from soils and sediments.
  • Chemisonic. (n.d.). Ultrasonic Extraction Technology for Soil and Sediment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996).
  • Ghiasvand, A. R., Shadabi, S., & Mohagheghzadeh, E. (2005). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography. International Journal of Environmental Analytical Chemistry, 85(15), 1123-1132.
  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Sample preparation for the determination of chlorophenols. TrAC Trends in Analytical Chemistry, 22(9), 565-575.
  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Carabias-Martínez, R., Rodríguez-Gonzalo, E., & Hernández-Méndez, J. (2000). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Critical Reviews in Analytical Chemistry, 30(4), 307-336.
  • U.S. Geological Survey. (1996). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Semivolatile Organic Compounds in Bottom Sediment by Solvent Extraction, Gel Permeation Chromatographic Fractionation, and Capillary-Column Gas Chromatography/Mass Spectrometry. Open-File Report 95-719.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220280, 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

  • Truong, T. V., & Smesnoi, V. (2017). Analysis of Organic Compounds in Water Using Unique Concentration–Injection Techniques for Portable GC–MS. Spectroscopy, 32(5), 20-27.
  • Robu, A., Asăndulesei, M., & Tătaru-Farmus, R. E. (2024). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. Molecules, 29(11), 2608.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 1.0.
  • Singh, R. P., & Chidambaram, M. (2007). QA/QC aspects of GC-MS analytical instrument for environmental analysis. Journal of Scientific & Industrial Research, 66(6), 483-487.
  • Pernica, M., Lesniakova, R., Dolezalova, D., & Simek, Z. (2021). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride.
  • Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061-6070.
  • Arias-Estévez, M., Martínez-Paz, J. M., Montero, E., Simal-Gándara, J., & Mejuto, J. C. (2024). Advanced Analytical Approaches for Phenolic Compounds in Groundwater: A PRISMA Systematic Review.
  • U.S. Environmental Protection Agency. (n.d.). Quality Assurance (QA) - Quality Control (QC). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service.
  • Utak. (2023). The Importance of Quality Control and Calibration in LC-MS/GC-MS Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Pernica, M., Lesniaková, R., Doležalová, D., & Šimek, Z. (2021). Analysis of alkylphenols and bisphenols in soils using liquid chromatography-tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 101(9), 1287-1301.
  • Agilent Technologies. (2020). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.

Sources

Application Notes and Protocols for Antimicrobial Efficacy Testing of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Evaluating 2-Chloro-4-(tert-pentyl)phenol

This compound is a substituted phenolic compound with the molecular formula C₁₁H₁₅ClO[1][2][3][4][5]. Its structural characteristics, specifically the presence of a hydroxyl group attached to a benzene ring, a chlorine atom, and a tert-pentyl group, suggest its potential as an antimicrobial agent. Phenolic compounds have a long history of use as disinfectants and antiseptics, and their mechanism of action is generally attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death[6][7][8]. The chlorination of phenols can further enhance their antimicrobial potency[7].

The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of novel compounds that could serve as new therapeutic agents or biocides. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for assessing the antimicrobial efficacy of this compound. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reproducible and reliable data.

This guide will detail the step-by-step procedures for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and for conducting time-kill kinetic assays. Understanding these key parameters is fundamental to characterizing the antimicrobial profile of this compound and ascertaining its potential for further development.

PART 1: Foundational Knowledge and Pre-experimental Considerations

Chemical and Physical Properties of this compound

A thorough understanding of the test compound's properties is crucial for accurate and safe experimentation.

PropertyValueReference
Molecular Formula C₁₁H₁₅ClO[1][2][3][4][5]
Molecular Weight 198.69 g/mol [1]
Appearance Colorless to pale yellow oil or solid[2]
Solubility Sparingly soluble in chloroform, slightly soluble in DMSO and methanol[2]
Storage Inert atmosphere, room temperature[2]
Mechanism of Action: The Phenolic Advantage

Phenolic compounds, including this compound, exert their antimicrobial effects primarily through the disruption of the microbial cell membrane. The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, increasing its permeability. This disruption leads to the leakage of essential intracellular constituents, such as ions, ATP, and nucleic acids, ultimately resulting in cell death[6][8]. The presence of the chlorine atom can enhance this activity by increasing the lipophilicity of the compound and potentially interacting with microbial proteins.

Safety Precautions

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All work should be conducted in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.

PART 2: Core Antimicrobial Efficacy Protocols

This section provides detailed, step-by-step protocols for the fundamental assays used to determine the antimicrobial efficacy of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.

  • Inoculation: Inoculate each well (except for the sterility control well, which contains only broth) with 10 µL of the prepared bacterial inoculum.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare Stock Solution of Compound Serial_Dilution Perform Serial Dilution of Compound Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate_Prep Add Broth to 96-Well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the broth microdilution MIC assay.

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a logical extension of the MIC test.

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Tryptic Soy Agar)

  • Sterile micro-pipettors and tips

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: From each of these clear wells, aspirate a 10 µL aliquot and spot-inoculate it onto a quadrant of a nutrient agar plate.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_read Incubation & Reading MIC_Plate Completed MIC Plate Select_Wells Select Clear Wells (MIC and higher conc.) MIC_Plate->Select_Wells Spot_Plate Spot-Inoculate 10µL onto Agar Plates Select_Wells->Spot_Plate Incubate_Agar Incubate Agar Plates at 35°C for 18-24h Spot_Plate->Incubate_Agar Read_MBC Read MBC (≥99.9% reduction in CFU/mL) Incubate_Agar->Read_MBC

Caption: Workflow for the MBC determination assay.

Protocol for Time-Kill Kinetic Assay

This assay provides insights into the rate at which an antimicrobial agent kills a bacterial population over time.

  • This compound

  • Log-phase bacterial culture

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline for dilutions

  • Preparation of Inoculum: Prepare a bacterial culture in the mid-logarithmic phase of growth.

  • Assay Setup:

    • Prepare tubes or flasks containing CAMHB with various concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no compound.

    • Inoculate each tube with the log-phase culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar.

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.

PART 3: Data Presentation and Interpretation

The following tables present representative data for the antimicrobial efficacy of this compound. This data is illustrative and serves to guide the interpretation of experimental results.

Representative MIC and MBC Data
MicroorganismTypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Gram-positive16322Bactericidal
Enterococcus faecalis ATCC 29212Gram-positive32642Bactericidal
Escherichia coli ATCC 25922Gram-negative64>128>2Bacteriostatic at tested concentrations
Pseudomonas aeruginosa ATCC 27853Gram-negative128>128>1Bacteriostatic at tested concentrations

Interpretation Notes: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

Representative Time-Kill Kinetic Assay Data for S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (16 µg/mL) (log₁₀ CFU/mL)2x MIC (32 µg/mL) (log₁₀ CFU/mL)4x MIC (64 µg/mL) (log₁₀ CFU/mL)
05.75.75.75.7
26.55.14.53.8
47.84.23.1<2.0
88.93.5<2.0<2.0
249.2<2.0<2.0<2.0

Interpretation Notes: The data illustrates a concentration-dependent killing of S. aureus. At 2x and 4x the MIC, a ≥3-log₁₀ reduction in CFU/mL is observed within 8 hours, confirming bactericidal activity.

Conclusion

The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial efficacy of this compound. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will be critical in determining the potential of this compound as a novel antimicrobial agent. The representative data provided herein serves as a practical example for data interpretation and highlights the potential for this compound to exhibit bactericidal activity, particularly against Gram-positive bacteria. Further investigations into its spectrum of activity, mechanism of action, and potential for synergy with existing antibiotics are warranted.

References

  • Alves, M. J., Ferreira, I. C., Froufe, H. J., Abreu, R. M., Martins, A., & Pintado, M. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of Applied Microbiology, 115(2), 346-357.
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100.
  • Denyer, S. P., & Stewart, G. S. (1998). Mechanisms of action of disinfectants.
  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0.
  • McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147-179.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • S. F. Bloomfield, M. Arthur, E. Lo, & G. A. J. H. van der Ouderaa. (1994). A comparison of the efficacy of detergent-based and hypochlorite-based disinfectants in the hospital environment. Journal of Hospital Infection, 27(4), 287-296.
  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Pinheiro, P. G., et al. (2018). Semisynthetic phenol derivatives obtained from natural phenols: antimicrobial activity and molecular properties. Journal of Agricultural and Food Chemistry, 66(2), 323-330.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a Halogenated Phenol

2-Chloro-4-(tert-pentyl)phenol, a halogenated phenolic compound, is recognized for its antimicrobial properties, finding potential applications in disinfectants and as a chemical intermediate.[1][2] Its chemical structure, featuring a chlorine atom and a tert-pentyl group on a phenol ring, dictates its reactivity and biological interactions.[1] While its antimicrobial efficacy is a key characteristic, a comprehensive understanding of its potential cytotoxicity to mammalian cells is paramount for a thorough risk assessment and to ensure its safe application in various industries. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, selection, and practical execution of in vitro cytotoxicity assays tailored for evaluating this compound.

The core objective of these assays is to determine the concentration at which this compound exerts toxic effects on cultured cells, leading to a decrease in cell viability or cell death. This is a critical step in the early stages of safety assessment for any chemical compound.[3] This guide will focus on three widely accepted and robust colorimetric assays that measure different cellular endpoints: the MTT assay (metabolic activity), the Neutral Red Uptake (NRU) assay (lysosomal integrity), and the Lactate Dehydrogenase (LDH) release assay (membrane integrity). The selection of multiple assays provides a more comprehensive cytotoxic profile, as a compound can induce toxicity through various mechanisms.[4][5]

Guiding Principles: Selecting the Appropriate Cytotoxicity Assay

The choice of cytotoxicity assay is a critical decision that influences the interpretation of the results. No single assay is universally superior; instead, a multi-parametric approach is recommended to gain a holistic understanding of a compound's cytotoxic mechanism. The rationale for selecting the MTT, NRU, and LDH assays for assessing this compound is grounded in their distinct and complementary endpoints.

  • MTT Assay for Metabolic Viability: This assay quantifies the metabolic activity of a cell population, which is often correlated with cell viability.[6] Viable cells with active mitochondrial and cytosolic dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9] This assay is a reliable indicator of overall cell health and is widely used for initial cytotoxicity screening.

  • Neutral Red Uptake (NRU) Assay for Lysosomal Integrity: The NRU assay is a cell viability test based on the ability of healthy cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[10] Toxic substances can impair the integrity of the lysosomal membrane, leading to a decreased uptake of the dye.[10] This assay is particularly sensitive to early cytotoxic events and provides insights into lysosomal function.[5] The OECD has recognized the NRU assay in its testing guidelines for estimating starting doses for acute oral systemic toxicity tests.[11][12]

  • Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity: The LDH assay is a classic method for assessing cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][13] LDH is a stable cytosolic enzyme that is released upon the loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13] This assay provides a direct measure of cell lysis and is a valuable tool for distinguishing between cytotoxic and cytostatic effects.

The following diagram illustrates the logical workflow for a comprehensive in vitro cytotoxicity assessment of this compound.

Cytotoxicity_Workflow cluster_assays In Vitro Cytotoxicity Assays cluster_data Data Analysis & Interpretation MTT MTT Assay (Metabolic Activity) IC50 IC50 Determination (Dose-Response Curves) MTT->IC50 NRU Neutral Red Uptake Assay (Lysosomal Integrity) NRU->IC50 LDH LDH Release Assay (Membrane Integrity) LDH->IC50 Mechanism Mechanism of Cytotoxicity (Apoptosis vs. Necrosis) IC50->Mechanism Compound This compound Stock Solution Treatment Cell Treatment (Dose-Response & Time-Course) Compound->Treatment Cell_Culture Mammalian Cell Line (e.g., HaCaT, HepG2) Cell_Culture->Treatment Treatment->MTT Endpoint 1 Treatment->NRU Endpoint 2 Treatment->LDH Endpoint 3

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Experimental Protocols

MTT Assay Protocol

This protocol is adapted from established methods for assessing cell viability.[7][8][9]

Materials:

  • Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[6][8]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6][9]

Neutral Red Uptake (NRU) Assay Protocol

This protocol is based on the principles of lysosomal integrity assessment.[10]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • PBS

  • This compound

  • DMSO

  • Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium)

  • NR destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the medium containing the test compound.

    • Wash the cells once with 150 µL of pre-warmed PBS.

    • Add 100 µL of the Neutral Red solution to each well.

    • Incubate the plate for 2-3 hours at 37°C in a CO₂ incubator.

  • Dye Removal and Cell Washing:

    • Carefully aspirate the Neutral Red solution.

    • Wash the wells with 150 µL of PBS to remove any unincorporated dye.

  • Dye Extraction:

    • Add 150 µL of the NR destain solution to each well.

    • Place the plate on a shaker for 10-15 minutes to extract the dye from the cells.

  • Data Acquisition:

    • Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Release Assay Protocol

This protocol is designed to measure cell membrane damage.[13]

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • PBS

  • This compound

  • DMSO

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

    • Prepare additional control wells:

      • Spontaneous LDH release: Cells treated with vehicle only.

      • Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the experiment.

      • Background control: Medium only (no cells).

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add the LDH reaction mixture from the commercial kit to each well containing the supernatant, following the manufacturer's instructions.

    • Incubate the plate at room temperature for the recommended time (usually 20-30 minutes), protected from light.

  • Data Acquisition:

    • Add the stop solution if required by the kit.

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

Data Analysis and Interpretation

For each assay, the raw absorbance data should be processed to determine the percentage of cell viability or cytotoxicity.

Calculation of Percentage Viability (MTT and NRU Assays):

  • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Calculation of Percentage Cytotoxicity (LDH Assay):

  • Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

The calculated percentages are then plotted against the logarithm of the compound concentration to generate dose-response curves. From these curves, the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity) can be determined using non-linear regression analysis.

The following diagram illustrates the relationship between the different assay principles and the cellular components they assess.

Assay_Principles cluster_mechanisms Cellular Targets of Cytotoxicity Assays cluster_assays Assay Readouts Cell Mammalian Cell Mitochondria Mitochondria (Metabolic Activity) Cell->Mitochondria Lysosome Lysosomes (Integrity) Cell->Lysosome Membrane Cell Membrane (Integrity) Cell->Membrane MTT MTT Assay (Formazan Production) Mitochondria->MTT measures NRU NRU Assay (Dye Uptake) Lysosome->NRU measures LDH LDH Assay (Enzyme Release) Membrane->LDH measures

Caption: Cellular targets of the described in vitro cytotoxicity assays.

Hypothetical Data Presentation

As no specific cytotoxicity data for this compound on mammalian cells is readily available in the searched literature, the following table presents a hypothetical dataset to illustrate how the results from the described assays could be summarized. This data assumes a dose-dependent cytotoxic effect of the compound on a hypothetical human cell line after 24 hours of exposure.

Assay TypeEndpoint MeasuredHypothetical IC₅₀ (µM)Interpretation
MTT Metabolic Activity75Moderate cytotoxicity, indicating an impact on cellular metabolism.
Neutral Red Uptake Lysosomal Integrity50Higher sensitivity suggests that lysosomal damage may be an early cytotoxic event.
LDH Release Membrane Integrity150Higher IC₅₀ suggests that significant cell membrane rupture occurs at higher concentrations.

Interpretation of Hypothetical Results:

Based on this hypothetical data, this compound exhibits a dose-dependent cytotoxic effect. The lower IC₅₀ value in the NRU assay suggests that the compound may primarily target lysosomes at lower concentrations, leading to a loss of viability. The MTT assay shows a moderate cytotoxic effect, while the higher IC₅₀ in the LDH assay indicates that overt cell lysis and membrane damage occur at higher concentrations. This pattern might suggest an apoptotic mechanism at lower concentrations, transitioning to necrosis at higher concentrations. Further mechanistic studies, such as caspase activation assays or annexin V/propidium iodide staining, would be warranted to confirm this hypothesis.

Conclusion and Future Directions

This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of this compound using a multi-parametric approach. The detailed protocols for the MTT, Neutral Red Uptake, and LDH release assays offer robust and reliable methods for generating crucial toxicological data. By evaluating different cellular endpoints, researchers can obtain a more nuanced understanding of the compound's cytotoxic potential and its underlying mechanisms.

The presented protocols are intended as a starting point and may require optimization depending on the specific cell line and experimental conditions. It is crucial to include appropriate controls and to perform experiments with sufficient replicates to ensure the statistical validity of the results. The data generated from these in vitro assays are invaluable for the initial safety assessment of this compound and can guide further toxicological studies, contributing to the safe and responsible use of this chemical compound.

References

  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). This compound | 5323-65-9.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • AAT Bioquest. (2024). What are the commonly used methods for measuring cytotoxicity?.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Benchchem. (2023). Buy this compound | 5323-65-9.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • PLoS One. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays in vitro.
  • ResearchGate. (n.d.). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • Institute for In Vitro Sciences, Inc. (IIVS). (n.d.). Neutral Red Uptake.
  • Organisation for Economic Co-operation and Development. (2021). Updates to OECD in vitro and in chemico test guidelines.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.
  • Organisation for Economic Co-operation and Development. (2014). Test No. 487: In Vitro Mammalian Cell Micronucleus Test.
  • National Toxicology Program. (2010). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 491: Short Time Exposure In Vitro Test Method.
  • Biosynth. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2-chloro-4-(tert.-pentyl)-phenol.
  • Clearsynth. (n.d.). This compound.
  • Echemi. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL Safety Data Sheets.
  • Anax Laboratories. (n.d.). 5323-65-9 | this compound.
  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.

Sources

Application Notes & Protocols: Formulation of 2-Chloro-4-(tert-pentyl)phenol for Topical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(tert-pentyl)phenol is a halogenated phenolic compound with potential for various therapeutic applications due to its anticipated antimicrobial and anti-inflammatory properties. The effective topical delivery of this active pharmaceutical ingredient (API) is contingent upon a well-designed formulation that ensures its stability, solubility, and optimal penetration into the skin, while minimizing potential irritation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound in topical applications. It outlines key considerations, formulation approaches, and detailed protocols for the preparation and characterization of suitable topical delivery systems.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective topical formulation. The following parameters are critical to evaluate:

  • Solubility: The solubility of the API in various solvents, co-solvents, and oils will dictate the choice of the formulation base. Phenolic compounds often exhibit limited water solubility, which necessitates the use of organic solvents or solubility enhancers.

  • Partition Coefficient (Log P): The Log P value provides insight into the lipophilicity of the compound, which is a key determinant of its ability to permeate the stratum corneum. A balanced Log P is often desirable for effective skin penetration.

  • Melting Point and Polymorphism: The melting point and potential for polymorphism can influence the stability and dissolution rate of the API in the formulation.

  • pKa: The acidity of the phenolic hydroxyl group will determine the ionization state of the molecule at physiological pH, which can impact its solubility and interaction with skin components.

  • Stability: The chemical stability of this compound must be assessed under various conditions (e.g., pH, light, temperature) to identify potential degradation pathways and inform the selection of appropriate stabilizers.

Table 1: Hypothetical Physicochemical Properties of this compound
PropertyValueSignificance in Formulation
Molecular Weight212.7 g/mol Influences diffusion and permeation.
Log P4.5 (Estimated)High lipophilicity suggests good potential for skin penetration but may require penetration enhancers.
Solubility in Water< 0.1 mg/mLPoor aqueous solubility necessitates the use of co-solvents or specialized delivery systems.
Solubility in Ethanol> 100 mg/mLGood solubility in organic solvents offers flexibility in formulation design.
pKa~10 (Estimated)Primarily in the non-ionized form at skin pH, favoring passive diffusion across the stratum corneum.

Formulation Strategies for Topical Delivery

The choice of formulation will depend on the intended therapeutic application, the desired release profile, and the target skin layer. The following are potential formulation strategies for this compound:

  • Ointments and Creams: These semi-solid formulations are suitable for localized application and can provide an occlusive barrier, enhancing skin hydration and API penetration.

  • Gels: Gels offer a non-greasy and aesthetically pleasing alternative to ointments and creams. They can be formulated with hydro-alcoholic bases to improve the solubility of lipophilic compounds.

  • Lotions and Solutions: These liquid formulations are easy to apply over large areas and are suitable for scalp or hairy skin applications.

  • Microemulsions and Nanoemulsions: These advanced delivery systems can enhance the solubility and bioavailability of poorly water-soluble drugs like this compound. Their small droplet size facilitates deeper skin penetration.

Experimental Protocols

Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable solvents.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, propylene glycol, isopropyl myristate, mineral oil)

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

  • Repeat the experiment in triplicate for each solvent.

Protocol for a Cream Formulation

Objective: To prepare a stable and elegant oil-in-water (o/w) cream containing 1% (w/w) this compound.

Materials:

  • Oil Phase:

    • This compound: 1.0 g

    • Cetyl alcohol: 5.0 g

    • Stearic acid: 8.0 g

    • Isopropyl myristate: 5.0 g

  • Aqueous Phase:

    • Glycerin: 3.0 g

    • Propylene glycol: 5.0 g

    • Polysorbate 80: 2.0 g

    • Purified water: q.s. to 100 g

  • Preservative:

    • Phenoxyethanol: 0.5 g

Procedure:

  • Oil Phase Preparation: In a suitable vessel, melt the cetyl alcohol and stearic acid at 70-75°C. Add the isopropyl myristate and this compound, and stir until a clear solution is obtained.

  • Aqueous Phase Preparation: In a separate vessel, heat the purified water to 70-75°C. Add the glycerin, propylene glycol, and Polysorbate 80, and stir until dissolved.

  • Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization until a uniform emulsion is formed.

  • Cooling: Allow the cream to cool down to room temperature with gentle stirring.

  • Preservative Addition: Add the phenoxyethanol when the temperature is below 40°C and mix thoroughly.

  • Final Adjustment: Adjust the final weight with purified water if necessary and homogenize one last time to ensure uniformity.

Protocol for In Vitro Skin Permeation Study

Objective: To evaluate the skin permeation of this compound from the developed formulation using a Franz diffusion cell system.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Phosphate buffered saline (PBS) pH 7.4 as receptor medium

  • The formulated cream containing this compound

  • HPLC system for analysis

Procedure:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.

  • Apply a finite dose of the formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualization of Experimental Workflow

Diagram 1: Formulation Development and Evaluation Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Evaluation A Physicochemical Characterization (Solubility, Log P, Stability) B Excipient Compatibility Studies A->B C Selection of Formulation Type (Cream, Gel, Ointment) B->C D Optimization of Excipient Concentrations C->D E Preparation of Lab-scale Batches D->E F Physical Characterization (pH, Viscosity, Particle Size) E->F G In Vitro Release Testing (IVRT) F->G H In Vitro Permeation Testing (IVPT) (Franz Diffusion Cell) G->H I Stability Studies (ICH Guidelines) H->I

Caption: A streamlined workflow for the development and evaluation of topical formulations.

Quality Control and Stability Testing

A robust quality control program is essential to ensure the safety, efficacy, and consistency of the final product. Key quality control tests include:

  • Appearance, Odor, and Color: Visual inspection for any changes in the physical appearance of the formulation.

  • pH Measurement: The pH of the formulation should be compatible with the skin's natural pH (4.5-6.0) to minimize irritation.

  • Viscosity and Rheological Properties: These parameters affect the spreadability and feel of the product upon application.

  • Assay and Uniformity of Content: To ensure the correct concentration of the API is present and evenly distributed throughout the formulation.

  • Microbial Limit Testing: To ensure the product is free from microbial contamination.

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines to determine the shelf-life of the product under various storage conditions.

Conclusion

The successful formulation of this compound for topical application requires a systematic approach that begins with a thorough understanding of its physicochemical properties. The selection of an appropriate formulation strategy and excipients is critical to ensure the stability, efficacy, and safety of the final product. The protocols and guidelines presented in this document provide a framework for the rational development and evaluation of topical formulations containing this promising active ingredient. Further optimization and in vivo studies will be necessary to fully characterize the performance of the developed formulation.

References

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Topical Drug Bioavailability, Bioequivalence, and Permeation. United States Pharmacopeia (USP). [Link]

  • Guidance for Industry: Topical Dermatological Drug Product NDAs and ANDAs — In Vivo and In Vitro Bioequivalence. U.S. Food and Drug Administration (FDA). [Link]

Use of 2-Chloro-4-(tert-pentyl)phenol as a reference standard in chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Chromatographic Analysis Using 2-Chloro-4-(tert-pentyl)phenol as a Reference Standard

Authored by: A Senior Application Scientist

Introduction: The Critical Role of a Well-Defined Reference Standard

In the landscape of analytical chemistry, the accuracy and reliability of quantitative and qualitative analyses are fundamentally dependent on the quality of the reference standards employed. This compound, a substituted phenolic compound, serves as a crucial reference material in various analytical applications. Its relevance stems from its use as an intermediate in organic synthesis and its notable antimicrobial properties, which lead to its inclusion in disinfectants, preservatives, and biocides.[1][2] Consequently, its presence may be monitored in final products for quality control or in environmental samples to assess contamination.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a reference standard in chromatographic workflows. We will delve into its essential physicochemical properties and provide detailed, validated protocols for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower the analyst with a deeper understanding of the methodologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of robust analytical method development. These characteristics dictate the choice of solvents, column chemistry, and instrumental parameters.

PropertyValueSource
IUPAC Name 2-chloro-4-(2-methylbutan-2-yl)phenol[1][4]
Synonyms 4-tert-Amyl-2-chlorophenol, 2-Chloro-4-tert-amylphenol[4][5]
CAS Number 5323-65-9[6][7]
Molecular Formula C₁₁H₁₅ClO[6][8]
Molecular Weight 198.69 g/mol [6][8]
Appearance White crystalline solid or Colourless to Pale Yellow Oil[6][8]
Boiling Point 257.4°C at 760 mmHg[2][8]
pKa 8.81 ± 0.31 (Predicted)[6][8]
Solubility Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol[6][9]

Application in Chromatographic Analysis

This compound is amenable to analysis by both HPLC and GC, making it versatile for different analytical challenges.

  • High-Performance Liquid Chromatography (HPLC): As a substituted phenol, this compound possesses a chromophore (the phenol ring) that allows for sensitive detection using UV-Vis detectors. HPLC is the predominant technique for analyzing preservatives and active ingredients in complex matrices like cosmetics, pharmaceuticals, and cleaning agents.[10][11][12] A reversed-phase HPLC method offers excellent separation and quantification capabilities.

  • Gas Chromatography (GC): Due to its volatility, GC is a powerful technique for the analysis of this compound.[1] When coupled with a Mass Spectrometer (MS), GC-MS provides definitive identification based on the compound's mass spectrum and is an invaluable tool for assessing the purity of the reference standard itself or identifying it in complex mixtures.[1]

Protocol I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol details a validated reversed-phase HPLC method for the accurate quantification of this compound. The method is designed to be robust and is applicable to quality control testing of products where this compound is an active ingredient or a known impurity.

Experimental Workflow Overview

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Stock & Dilutions) HPLC HPLC System (Pump, Autosampler, Column, UV Detector) Std_Prep->HPLC Sample_Prep Sample Preparation (e.g., Extraction from Matrix) Sample_Prep->HPLC Method Chromatographic Separation (Gradient Elution) HPLC->Method Cal_Curve Calibration Curve Construction (Linearity Check) Method->Cal_Curve Quant Quantification (Calculate Sample Concentration) Cal_Curve->Quant

Caption: HPLC-UV workflow for quantitative analysis.

Instrumentation and Conditions
ParameterSpecification
HPLC System An Agilent 1120 Compact LC or equivalent, equipped with a gradient pump, autosampler, column thermostat, and variable wavelength UV detector.[12]
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% B.
Flow Rate 1.0 mL/min.
Injection Volume 10 µL.
Column Temperature 30°C.[13]
Detection UV at 275 nm.[13]
Step-by-Step Methodology

1. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition (60:40 Water:Acetonitrile).

2. Sample Preparation (Example: Disinfectant Solution):

  • Accurately transfer 1.0 mL of the liquid disinfectant sample into a 50 mL volumetric flask.
  • Dilute to volume with methanol and mix thoroughly.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This clarification step is crucial to prevent clogging of the HPLC system.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
  • Inject the calibration standards in ascending order of concentration.
  • Inject the prepared sample solutions. It is good practice to bracket sample injections with check standards to monitor system stability.

4. Data Analysis and System Validation:

  • Specificity: Analyze a blank (matrix without analyte) and a placebo to ensure no interfering peaks are present at the retention time of this compound.
  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. The method is considered linear if the coefficient of determination (R²) is >0.999.[14][15]
  • Accuracy & Precision: Perform recovery studies by spiking a known amount of the standard into a placebo matrix. Accuracy should be within 98-102%, and precision (Relative Standard Deviation, RSD) should be less than 2% for replicate injections.[13][14]
  • Quantification: Calculate the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.

Protocol II: Identification and Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is ideal for confirming the identity of this compound and assessing its purity. The mass spectrometer provides a molecular fingerprint, offering a high degree of certainty in identification. Purity can be determined by area percent from the GC chromatogram.[1]

Experimental Workflow Overview

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (Dilution in appropriate solvent) Deriv Derivatization (Optional) (e.g., with PFBBr) Std_Prep->Deriv GCMS GC-MS System (Injector, GC Column, MS Detector) Std_Prep->GCMS Deriv->GCMS Method Chromatographic Separation (Temperature Program) GCMS->Method ID Identification (Match Mass Spectrum to Library) Method->ID Purity Purity Assessment (Peak Area % Calculation) Method->Purity

Caption: GC-MS workflow for identification and purity analysis.

Instrumentation and Conditions
ParameterSpecification
GC-MS System A system equipped with a split/splitless injector, a capillary GC column, and a mass selective detector.
Column DB-5 or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).[16][17]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temp. 250°C.
Injection Mode Split (50:1).
Oven Program Initial 100°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
MS Transfer Line 280°C.
Ion Source Temp. 230°C.
Mass Range 40-450 amu.
Step-by-Step Methodology

1. Preparation of Standard Solution:

  • Prepare a 100 µg/mL solution of the this compound reference standard in acetone or hexane.

2. Derivatization (Optional, for Improved Peak Shape):

  • Rationale: The acidic proton of the phenolic hydroxyl group can cause peak tailing on some GC columns. Converting the phenol to an ether derivative, such as a pentafluorobenzyl (PFB) ether, improves peak shape and volatility.[16][17]
  • To 1 mL of the standard solution, add 100 µL of 10% potassium carbonate solution and 100 µL of pentafluorobenzyl bromide (PFBBr) reagent (50 mg/mL in acetone).[16][17]
  • Vortex and heat at 60°C for 1 hour.
  • After cooling, the derivatized analyte can be analyzed directly.

3. GC-MS Analysis:

  • Inject 1 µL of the prepared solution (either derivatized or underivatized) into the GC-MS system.
  • Acquire the data over the specified mass range.

4. Data Analysis:

  • Identification: Compare the acquired mass spectrum of the major peak with a reference library (e.g., NIST) or a previously acquired spectrum of the authenticated reference standard. The fragmentation pattern should match for positive identification.
  • Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. For a high-quality reference standard, purity should typically be >98%.[1]

Safety and Handling Precautions

This compound must be handled with appropriate care. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][18] It may also cause respiratory irritation.[18]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[19]

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[9][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[19][20]

Conclusion

The protocols outlined in this application note provide a robust framework for the use of this compound as a reference standard in chromatographic analysis. The HPLC-UV method is well-suited for routine quantitative analysis in quality control environments, while the GC-MS method offers definitive confirmation of identity and a reliable assessment of purity. By understanding the chemical principles behind the methodologies and adhering to validated procedures, researchers can ensure the generation of accurate and reproducible data, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search Result, based on American Elements and PubChem. (2023). Buy this compound | 5323-65-9.
  • Vertex AI Search Result, based on multiple chemical databases. (n.d.). This compound | 5323-65-9 | Benchchem.
  • Echemi. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL Safety Data Sheets.
  • Gryguc, D. J., & Sznura, K. (n.d.). Determination of Preservatives in Cosmetics, Cleaning Agents and Pharmaceuticals Using Fast Liquid Chromatography.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS 5323-65-9.
  • Aires, V., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.
  • Olanite, W. A., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
  • Lee, S., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
  • Lee, S., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. SpringerLink.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol.
  • ChemicalBook. (2025). 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9.
  • HPC Standards. (n.d.). This compound | 1X100MG | C11H15ClO | 687488 | 5323-65-9.
  • Clearsynth. (n.d.). This compound | CAS No. 5323-65-9.
  • Chromatography Today. (n.d.). How Do Antiseptic Ingredients Affect the Environment?
  • ALWSCI. (2024).
  • U.S. Environmental Protection Agency. (2000).
  • Biosynth. (n.d.). This compound | 5323-65-9 | FAA32365.
  • ResearchGate. (n.d.). Gas Chromatography-Mass Spectroscopy Analysis and Antibacterial Tests of Hand Sanitizers Used in the Covid-19 Pandemic Period.
  • Fu, R., & Xu, Z. (2010). Analysis of preservatives in food and cosmetics with the Agilent 1120 Compact LC system.
  • Guidechem. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki.
  • HPC Standards Inc. (n.d.). This compound | C11H15ClO.
  • LGC Standards. (n.d.). Buy Online CAS Number 5323-65-9 - TRC - this compound.
  • U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography.

Sources

Troubleshooting & Optimization

Strategies to improve the yield and purity of 2-Chloro-4-(tert-pentyl)phenol.

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this Technical Support Center provides in-depth strategies, troubleshooting, and validated protocols to enhance the yield and purity of 2-Chloro-4-(tert-pentyl)phenol.

Introduction to the Synthesis and Challenges

This compound is a valuable chemical intermediate, primarily synthesized via the electrophilic chlorination of 4-(tert-pentyl)phenol.[1] While the reaction appears straightforward, achieving high yield and purity requires precise control over reaction conditions to navigate the challenges of regioselectivity and over-chlorination. The bulky tert-pentyl group and the activating hydroxyl group both direct electrophiles to the ortho and para positions.[1] Since the para position is blocked, chlorination is strongly favored at the ortho position (C2). However, competing reactions can lead to significant impurities, reducing the final product's quality and yield.

This guide provides a comprehensive framework for identifying and resolving common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most direct and widely used method is the electrophilic aromatic substitution, specifically the chlorination of 4-(tert-pentyl)phenol.[1] This reaction typically employs a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalyst or in a suitable solvent.[2]

Q2: What are the primary byproducts I should be concerned about? A2: The main impurities arise from a lack of selectivity and control. These include:

  • 2,6-Dichloro-4-(tert-pentyl)phenol: Formed from over-chlorination of the desired product. Controlling the stoichiometry of the chlorinating agent is critical to minimize this.[1]

  • Positional Isomers: While the directing groups strongly favor ortho-chlorination, trace amounts of other isomers, such as 3-chloro-4-(tert-pentyl)phenol, can form under certain conditions.[1]

  • Oxidation Products: Harsh reaction conditions can lead to the oxidation of the phenol ring, resulting in the formation of colored quinone-type impurities.[1]

Q3: How do the tert-pentyl and hydroxyl groups influence the reaction's regioselectivity? A3: Both the hydroxyl (-OH) and the alkyl (tert-pentyl) groups are electron-donating and act as ortho-, para-directors for electrophilic aromatic substitution. The hydroxyl group is a much stronger activating group. With the para-position (C4) blocked by the tert-pentyl group, the incoming electrophile (Cl⁺) is predominantly directed to the positions ortho to the hydroxyl group (C2 and C6). The bulky nature of the tert-pentyl group provides steric hindrance, further favoring substitution at the less hindered C2 position over the C6 position, leading to the desired product.[1]

Q4: What analytical techniques are best for assessing the purity of my final product? A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. It is highly effective for assessing purity and confirming the identity of the compound and any byproducts.[1] High-Performance Liquid Chromatography (HPLC) is also an essential tool for purity assessment and monitoring the progress of the reaction.[1] A purity of greater than 98% is typically achievable and can be confirmed via GC analysis.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Low Reaction Yield

Q: My reaction yield is consistently below 50%. What are the likely causes and how can I fix this?

A: Low yield can stem from several factors, from incomplete reactions to product loss during workup.

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated reagents/catalysts.Monitor the reaction progress using TLC or GC. If the starting material persists, consider increasing the reaction time or temperature moderately (e.g., from room temperature to 40-50°C). Ensure the chlorinating agent is fresh.
Suboptimal Stoichiometry Using too little chlorinating agent will result in an incomplete reaction. Conversely, a large excess can promote the formation of dichlorinated byproducts, which also lowers the yield of the desired mono-chloro product.Carefully control the stoichiometry. A slight excess (1.05-1.1 equivalents) of the chlorinating agent is often optimal. Use a syringe pump for slow, controlled addition to maintain a low instantaneous concentration, which suppresses di-substitution.
Product Loss During Workup The product may be lost during the aqueous wash (if a phenoxide salt is formed and remains in the aqueous layer) or extraction phases.Ensure the reaction mixture is neutralized or slightly acidic before extraction to keep the phenolic product in the organic layer. Perform multiple extractions (e.g., 3x with a suitable solvent like dichloromethane or ethyl acetate) to ensure complete recovery.
Degradation of Product Phenols can be sensitive to oxidation, especially at elevated temperatures or in the presence of certain metals.Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially if heating is required. Use purified solvents and clean glassware to avoid contaminants that could catalyze degradation.
Low Product Purity

Q: My final product is contaminated with significant amounts of the 2,6-dichloro byproduct. How can I improve the selectivity?

A: The formation of 2,6-dichloro-4-(tert-pentyl)phenol is a classic case of over-chlorination.[1] Improving selectivity requires fine-tuning the reaction conditions.

Possible Cause Explanation Recommended Solution
Excess Chlorinating Agent Using too much of the chlorinating agent is the most direct cause of di-substitution.Reduce the amount of chlorinating agent to near stoichiometric levels (1.0 to 1.05 equivalents). The endpoint of the reaction should be carefully monitored by GC or TLC to avoid adding a significant excess.
High Local Concentration Adding the chlorinating agent too quickly creates localized areas of high concentration, promoting a second chlorination on the already formed product before all the starting material has reacted.Add the chlorinating agent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). Ensure vigorous stirring to disperse the reagent quickly.
High Reaction Temperature Higher temperatures increase reaction rates but can decrease selectivity, as the activation energy barrier for the second chlorination is more easily overcome.Conduct the reaction at a lower temperature. Start the addition at 0°C or room temperature and allow the reaction to proceed without external heating unless absolutely necessary for conversion.

Visualizing the Process

Reaction and Byproduct Formation Pathway

The following diagram illustrates the primary reaction pathway to this compound and the competing side reactions.

G SM 4-(tert-pentyl)phenol Product This compound (Desired Product) SM->Product + 1 eq. [Cl+] Byproduct2 Oxidation Products (e.g., Quinones) SM->Byproduct2 Harsh Conditions (Oxidant, High Temp) Byproduct1 2,6-Dichloro-4-(tert-pentyl)phenol (Over-chlorination) Product->Byproduct1 + 1 eq. [Cl+] (Excess Reagent)

Caption: Synthesis pathway and common byproduct formation.

Troubleshooting Workflow

This decision tree helps diagnose issues with yield and purity.

Caption: A decision tree for troubleshooting experimental results.

Experimental Protocols

Protocol 1: Synthesis via Sulfuryl Chloride

This protocol is designed to maximize regioselectivity and minimize byproduct formation.

Materials:

  • 4-(tert-pentyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(tert-pentyl)phenol (1 equivalent) in anhydrous DCM (approx. 0.5 M concentration).

  • Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over 30-45 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated NaHCO₃ solution until effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Hexane or Heptane

  • Toluene (minimal amount, if needed)

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot hexane or heptane. If the product does not fully dissolve, add a very small amount of toluene dropwise until a clear solution is achieved at the boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Crystallization: For maximum recovery, place the flask in an ice bath or refrigerator (4°C) for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent (hexane/heptane).

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. Assess purity using GC or HPLC.

References

  • Benchchem. (n.d.). This compound | 5323-65-9.
  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS.
  • Usman, M., et al. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 52(15), 8400-8409.
  • Australian Industrial Chemicals Introduction Scheme. (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

  • Wang, L., et al. (2017).
  • GOV.UK. (n.d.). Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021).
  • Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884-890.
  • Gao, C., et al. (2017). Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. Organic & Biomolecular Chemistry, 15(40), 8563-8567.
  • Zhang, Y., et al. (2022). Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process. Minerals, 12(6), 720.

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Troubleshooting guide for the synthesis of 2-Chloro-4-(tert-pentyl)phenol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-4-(tert-pentyl)phenol

A Guide for Lead Application Scientists and Development Professionals

Welcome to the technical support resource for the synthesis of this compound (CAS No. 5323-65-9). This guide is designed to provide in-depth, field-tested insights into the common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the causality behind synthetic choices, helping you troubleshoot and optimize your reactions effectively.

The predominant and most direct route to this compound is the electrophilic aromatic substitution of the precursor, 4-(tert-pentyl)phenol.[1] This guide focuses on the challenges associated with this key chlorination step, typically employing sulfuryl chloride (SO₂Cl₂) for its ease of handling and control compared to gaseous chlorine.[2][3]

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is a common issue that can stem from several factors, from reagent quality to reaction control. Let's break down the primary culprits:

  • Purity of Starting Material: The synthesis begins with 4-(tert-pentyl)phenol, typically prepared via a Friedel-Crafts alkylation of phenol.[4][5] Impurities from this initial step, such as isomeric alkylphenols or unreacted phenol, can consume the chlorinating agent and lead to a complex mixture of side products, reducing the yield of the desired product. Recommendation: Always verify the purity of your 4-(tert-pentyl)phenol starting material (>98% is recommended) by GC-MS or ¹H NMR before proceeding.

  • Stoichiometry of the Chlorinating Agent: The reaction stoichiometry is critical. Using an insufficient amount of sulfuryl chloride will result in incomplete conversion and a final product contaminated with starting material. Conversely, an excess can lead to over-chlorination.[1] Recommendation: Start with a 1.0 to 1.05 molar equivalent of SO₂Cl₂ relative to the 4-(tert-pentyl)phenol. Titrate the addition to control the reaction exotherm.

  • Reaction Temperature: Electrophilic chlorination of phenols is typically exothermic. Poor temperature control can accelerate side reactions, including over-chlorination and the formation of degradation products.[1] Recommendation: Maintain a low and consistent reaction temperature, typically between 0°C and 10°C, by using an ice bath and adding the sulfuryl chloride dropwise.

  • Moisture Contamination: Sulfuryl chloride reacts with water to produce sulfuric and hydrochloric acids, which will consume the reagent and can interfere with the desired reaction pathway. Recommendation: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q2: My final product is contaminated with a significant amount of 2,6-dichloro-4-(tert-pentyl)phenol. How can I prevent this?

The formation of the dichlorinated byproduct is the most common selectivity issue.[1][6] The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination at the other ortho position.

  • Causality: The hydroxyl group is a strong activating and ortho-, para-directing group. Once the first chlorine is added ortho to the hydroxyl group, the second ortho position remains activated and available for substitution.

  • Prevention Strategies:

    • Strict Stoichiometric Control: As mentioned in Q1, do not use a significant excess of sulfuryl chloride. A slight excess (up to 1.05 eq) is sometimes used to drive the reaction to completion, but this must be optimized.

    • Slow, Controlled Addition: Add the SO₂Cl₂ solution dropwise over an extended period (e.g., 1-2 hours) while maintaining a low temperature. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.

Below is a workflow diagram illustrating the key decision points for minimizing dichlorination.

G Workflow: Minimizing Dichlorination Byproduct start Start: 4-(tert-pentyl)phenol reagents Prepare Anhydrous Solvent & SO₂Cl₂ (1.0-1.05 eq) start->reagents reaction Cool to 0-10°C Add SO₂Cl₂ dropwise over 1-2h reagents->reaction monitor Monitor by TLC/GC reaction->monitor monitor->reaction Incomplete quench Quench Reaction (e.g., with Na₂SO₃ solution) monitor->quench Starting material consumed workup Aqueous Workup & Solvent Removal quench->workup purify Purification (Recrystallization or Chromatography) workup->purify product High Purity This compound purify->product

Caption: A workflow for the synthesis of this compound.

Q3: I'm having trouble removing unreacted 4-(tert-pentyl)phenol from my final product. What's the best purification strategy?

Separating the starting material from the chlorinated product can be difficult due to their similar polarities and structures.

  • Recrystallization: This is often the most effective method on a larger scale. The chlorinated product is generally less polar than the starting phenol. A non-polar solvent system, such as hexanes or heptane, is a good starting point. The desired product should be less soluble in the cold solvent than the starting material.

  • Column Chromatography: For smaller scales or when high purity is essential, silica gel chromatography is effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc/hexanes), will typically elute the less polar dichlorinated byproduct first, followed by the desired mono-chlorinated product, and finally the more polar starting material.

  • Chemical Separation (Advanced): In some cases involving mixtures of closely-boiling phenols, complexation with metal halide salts can be used to preferentially separate one component.[7] However, this is a more complex procedure and should be considered only if standard methods fail.

Q4: My isolated product has a pink or brown discoloration. What causes this and how can I remove it?

Phenols are highly susceptible to oxidation, which forms colored quinone-type byproducts.[1] This can happen during the reaction, workup, or even during storage if exposed to air and light.

  • Prevention:

    • Perform the reaction under an inert atmosphere.

    • During the aqueous workup, consider adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) to the wash solutions to reduce any formed quinones back to the phenol.

  • Removal:

    • Activated Carbon: Treating a solution of the crude product with a small amount of activated carbon and then filtering can effectively adsorb many colored impurities.

    • Recrystallization: A carefully performed recrystallization is often sufficient to leave the colored impurities in the mother liquor, yielding a colorless crystalline product.

Standard Experimental Protocol

This protocol provides a baseline for the selective mono-chlorination of 4-(tert-pentyl)phenol.

Materials:

  • 4-(tert-pentyl)phenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 4-(tert-pentyl)phenol (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of phenol).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 1-2 hours, ensuring the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Slowly quench the reaction by adding cold saturated NaHCO₃ solution. Be cautious as gas evolution (CO₂) may occur.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 1 M NaOH, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by recrystallization from hexanes or by silica gel column chromatography.

Data Summary: Impurities and Analysis

Impurity Name Formation Pathway Prevention/Removal Primary Analytical Method
4-(tert-pentyl)phenol Incomplete reactionUse 1.05 eq SO₂Cl₂, allow sufficient reaction time. Remove by chromatography or recrystallization.GC-MS, ¹H NMR
2,6-dichloro-4-(tert-pentyl)phenol Over-chlorination[1]Strict 1.0-1.05 eq SO₂Cl₂, slow addition at low temp, monitor reaction. Remove by chromatography.GC-MS, ¹H NMR
Quinone-type compounds Oxidation of the phenol ring[1]Inert atmosphere, add reducing agent during workup. Remove with activated carbon or recrystallization.Visual (color), UV-Vis
Isomeric Chlorophenols Non-regioselective chlorinationGenerally a minor issue due to directing groups. Catalysts can improve selectivity.[8] Difficult to separate.GC-MS

Reaction Mechanism Overview

The following diagram illustrates the desired electrophilic substitution pathway and the competing over-chlorination reaction.

G Reaction Mechanism: Chlorination of 4-(tert-pentyl)phenol cluster_main Desired Pathway cluster_side Side Reaction start 4-(tert-pentyl)phenol intermediate Arenium Ion Intermediate start->intermediate + SO₂Cl₂ product This compound intermediate->product - H⁺, -SO₂, -Cl⁻ side_intermediate Dichloro Arenium Ion product->side_intermediate + SO₂Cl₂ (Excess) side_product 2,6-dichloro-4-(tert-pentyl)phenol side_intermediate->side_product - H⁺, -SO₂, -Cl⁻

Caption: Formation of the desired mono- and undesired di-chlorinated products.

References

  • A Kinetic Study of the Reaction of Sulphuryl Chloride with some Phenols. Thesis presented for the Degree of Doctor of Philosophy. Available from: [Link]

  • Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486–4489. Available from: [Link]

  • Singh, A. K., et al. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(20), 13499–13511. Available from: [Link]

  • Brown, H. C. (1956). Sulfuryl Chloride in Organic Chemistry. Industrial & Engineering Chemistry, 48(4), 744-749. Available from: [Link]

  • ResearchGate. Chlorination of phenols using sulfuryl chloride (SO₂Cl₂) in the presence of sulfur-containing catalysts. Available from: [Link]

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). Available from: [Link]

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme. 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Available from: [Link]

  • ACS Omega. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Available from: [Link]

  • Organic Syntheses. 2,6-Dichlorophenol. Available from: [Link]

  • Wikipedia. 4-tert-Butylphenol. Available from: [Link]

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available from: [Link]

  • Google Patents. US4429168A - Process for separating chlorinated phenols.
  • PubChem. 4-tert-Pentylphenol. Available from: [Link]

  • SpectraBase. 2,6-DICHLORO-4-tert-PENTYLPHENOL - Optional[MS (GC)] - Spectrum. Available from: [Link]

Sources

Identification and removal of by-products in 2-Chloro-4-(tert-pentyl)phenol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-4-(tert-pentyl)phenol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and removal of critical by-products. Our approach is rooted in explaining the chemical principles behind each troubleshooting step, ensuring you can make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs): Understanding By-product Formation

This section addresses the fundamental questions regarding the synthesis and the origins of common impurities.

Q1: What is the primary industrial synthesis route for this compound and what are its inherent challenges?

The most direct and common method for synthesizing this compound is the electrophilic chlorination of 4-(tert-pentyl)phenol.[1] In this reaction, a chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is introduced to the starting phenol, often in the presence of a catalyst.

The core challenge lies in controlling the regioselectivity and the extent of the chlorination. The hydroxyl (-OH) and tert-pentyl groups are both activating and ortho-, para-directing. Since the para position is already occupied by the bulky tert-pentyl group, the incoming chlorine electrophile is directed to the ortho positions (2 and 6). While this yields the desired 2-chloro product, it also opens the door for further reaction at the other ortho position, leading to over-chlorination.[1][2]

Synthesis_Pathway TPP 4-(tert-pentyl)phenol ChlorinatingAgent + Cl+ Product This compound (Desired Product) TPP->Product Electrophilic Aromatic Substitution Dichloro 2,6-Dichloro-4-(tert-pentyl)phenol (By-product) Product->Dichloro Over-chlorination ChlorinatingAgent2 + Cl+

Caption: Primary synthesis and over-chlorination pathway.

Q2: What are the most common by-products I should anticipate in my reaction mixture?

During the synthesis of this compound, you should be vigilant for several potential impurities that can complicate purification and compromise the quality of your final product.

By-productFormation MechanismTypical Reason for Formation
4-(tert-pentyl)phenol Unreacted starting materialIncomplete reaction; insufficient chlorinating agent or reaction time.
2,6-Dichloro-4-(tert-pentyl)phenol Over-chlorinationThe initial product is also activated towards further electrophilic substitution.[1] This is often caused by poor stoichiometric control or localized high concentrations of the chlorinating agent.
Positional Isomers (e.g., 3-Chloro-4-(tert-pentyl)phenol) Imperfect regioselectivityWhile the ortho position is strongly favored, minor substitution can occur at the meta position.[1]
Oxidation Products (e.g., Quinones) Ring OxidationCan occur under harsh reaction conditions, such as high temperatures or the presence of strong oxidizing agents.[1]
Q3: My goal is to achieve high mono-chlorination selectivity. What are the key experimental parameters I need to control?

Achieving high selectivity for the mono-chlorinated product over the di-chlorinated by-product is a classic challenge in electrophilic aromatic substitution. The product itself is often as reactive, or more so, than the starting material.

Causality: The activating nature of the hydroxyl and alkyl groups makes the aromatic ring electron-rich and thus highly susceptible to electrophilic attack. Once the first chlorine atom is added, the ring remains activated enough to react again.

Control Strategies:

  • Stoichiometry: The most critical factor. Use a slight sub-stoichiometric amount or a precise 1:1 molar ratio of the chlorinating agent to 4-(tert-pentyl)phenol. A large excess of the chlorinating agent will invariably lead to a higher percentage of the dichlorinated product.[1]

  • Temperature: Lowering the reaction temperature can reduce the rate of the second chlorination more significantly than the first, thereby improving selectivity. Start at a low temperature (e.g., 0-5 °C) and monitor the reaction's progress.

  • Rate of Addition: Add the chlorinating agent slowly and sub-surface if possible. This prevents localized high concentrations which favor multiple substitutions on a single molecule before the reagent has dispersed.

  • Catalyst Choice: While Lewis acid catalysts can facilitate the reaction, milder conditions are often preferred to avoid over-activation and unwanted side reactions.[3] Some modern methods use sulfur-containing catalysts with sulfuryl chloride to achieve very high para-selectivity in related phenols, a principle that can be adapted to control the extent of chlorination.[4]

Troubleshooting Guide: From Analysis to Purification

This section provides direct answers to common problems encountered during the experimental workflow.

Q4: My initial analysis (TLC/GC) shows a complex mixture of products. How do I proceed with identification?

A complex product mixture is a common outcome. A systematic approach is required to identify each component before an effective purification strategy can be devised.

The recommended workflow is as follows:

  • Preliminary Analysis: Use Thin Layer Chromatography (TLC) for a quick qualitative assessment of the number of components.

  • Definitive Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful tool for this specific analysis.[1] It separates the volatile components and provides a mass spectrum for each, which acts as a chemical fingerprint. Phenolic compounds often require derivatization (e.g., silylation) to make them more volatile and thermally stable for GC analysis.[5][6]

  • Confirmation: Compare the retention times and mass spectra of your unknown peaks to commercially available standards of the suspected by-products (4-(tert-pentyl)phenol, 2,6-dichloro-4-(tert-pentyl)phenol, etc.).

  • Structural Elucidation: If a standard is not available, Nuclear Magnetic Resonance (NMR) spectroscopy of the isolated impurity is the ultimate tool for confirming its chemical structure.

Troubleshooting_Workflow Start Impure Product Mixture (Multiple TLC/GC Spots) GCMS Analyze by GC-MS (with derivatization) Start->GCMS Compare Compare Spectra & Retention Times with Authentic Standards GCMS->Compare Identify Identify By-products: - Starting Material - Dichloro-product - Isomers Compare->Identify Select Select Appropriate Purification Method Identify->Select Purify Execute Purification: - Chromatography - Extraction - Complexation Select->Purify

Caption: Systematic workflow for by-product identification.

Q5: I am struggling to separate this compound from the 2,6-dichloro by-product. What are my best options?

These two compounds have very similar polarities and potentially close boiling points, making separation by standard distillation difficult.[7] More advanced techniques are required.

  • Option 1: Flash Column Chromatography (Most Common): This is the workhorse of purification for this type of mixture. The slightly higher polarity of the mono-chloro product (due to the single chlorine's electronic effect) usually allows for separation from the less polar di-chloro product on silica gel. A non-polar/polar solvent system like Hexane/Ethyl Acetate or Hexane/Dichloromethane is a good starting point.

  • Option 2: Selective Alkaline Extraction (Chemical Approach): This method exploits the difference in acidity (pKa) between the mono- and di-chlorinated phenols.[8] The presence of two electron-withdrawing chlorine atoms in the 2,6-dichloro product makes its phenolic proton more acidic than that of the mono-chloro product. By using a carefully pH-controlled aqueous alkaline solution (e.g., a dilute sodium carbonate or bicarbonate solution), you can selectively deprotonate and extract the more acidic 2,6-dichloro-4-(tert-pentyl)phenol into the aqueous phase, leaving the desired product in the organic phase.[8]

  • Option 3: Complexation with Metal Halides (Advanced Technique): A patented process describes the separation of closely-boiling chlorinated phenols by treating the mixture with a metal halide salt, such as calcium bromide.[7] The salt can preferentially form a complex with one phenolic compound, which may then be isolated. For instance, in a mixture of p-chlorophenol and 2,4-dichlorophenol, the p-chlorophenol is preferentially complexed.[7] This principle could be adapted to separate the mono- and di-chloro tert-pentyl phenols.

Experimental Protocols

Protocol 1: By-product Identification via GC-MS with Silylation

Objective: To separate and identify volatile components in the crude reaction mixture.

Principle: Phenolic hydroxyl groups can interfere with GC analysis. Converting them to trimethylsilyl (TMS) ethers increases volatility and thermal stability, leading to sharper peaks and more reliable results.[9]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the crude product into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions (Typical):

    • Injector: 280 °C, Splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow of ~1 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI), 70 eV.

      • Mass Range: Scan from m/z 50 to 650.

      • Interface Temperature: 280 °C.

  • Data Analysis:

    • Identify peaks corresponding to the TMS-derivatives of 4-(tert-pentyl)phenol, this compound, and 2,6-Dichloro-4-(tert-pentyl)phenol.

    • Compare the resulting mass spectra with library data (e.g., NIST) and authentic standards for confirmation.

Protocol 2: Purification via Selective Alkaline Extraction

Objective: To remove the more acidic 2,6-dichloro-4-(tert-pentyl)phenol by-product from the main product.

Principle: The acidity of phenols is increased by electron-withdrawing groups. 2,6-dichloro-4-(tert-pentyl)phenol is significantly more acidic than the mono-chloro analogue. A weak base can selectively deprotonate the stronger acid, making it water-soluble as a phenolate salt.[8]

Methodology:

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes. Allow the layers to separate completely.

  • Collection: Drain the lower aqueous layer (this contains the deprotonated di-chloro by-product). The upper organic layer contains the desired mono-chloro product.

  • Washing: Wash the organic layer with deionized water (2x) and then with brine (1x) to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Verification: Analyze the purified product by GC-MS or TLC to confirm the removal of the dichlorinated impurity. The aqueous extracts can be acidified (e.g., with HCl) to regenerate the dichlorinated phenol, which will precipitate and can be collected for confirmation if desired.[8]

References

  • Fink, J. K. (1984). U.S. Patent No. 4,429,168. Washington, DC: U.S. Patent and Trademark Office.
  • Great Britain. (1973). U.S. Patent No. 3,772,394. Washington, DC: U.S. Patent and Trademark Office.
  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 3(4), 936-946. Retrieved from [Link]

  • Obata, T., & Horio, F. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 6(4), 36. Retrieved from [Link]

  • NurdRage. (2016, July 6). Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. Retrieved from [Link]

  • Chen, J., & Ho, C. T. (2002). GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry, 50(24), 7068-7072. Retrieved from [Link]

  • El-Sayed, A. M., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2019). GC-MS and LC-MS Identification of the Phenolic Compounds Present in the ethyl Acetate Fraction Obtained from Senna tora, L. Roxb. seeds. Natural Product Research, 33(19), 2878-2881. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS identification of phenolic compounds. RT: retention time. Retrieved from [Link]

  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Organics, 2(3), 142-160. Retrieved from [Link]

  • Paranjpe, K. Y. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies, 5(4), 300-301. Retrieved from [Link]

  • Ecke, G. G., & Kolka, A. J. (1958). U.S. Patent No. 2,831,898. Washington, DC: U.S. Patent and Trademark Office.
  • Majumder, U., & Gupta, M. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(92), 89689-89710. Retrieved from [Link]

  • Lee, C. F., & Li, C. S. (1967). KINETICS OF CHLORINATION OF PHENOL—CHLOROPHENOLIC TASTES AND ODORS*. International Journal of Air and Water Pollution, 11(1), 49-60. Retrieved from [Link]

Sources

Addressing peak asymmetry in the chromatographic analysis of 2-Chloro-4-(tert-pentyl)phenol.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chromatographic Analysis of 2-Chloro-4-(tert-pentyl)phenol

Welcome to the technical support center for the chromatographic analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to peak asymmetry, a common challenge in the analysis of phenolic compounds. Our approach is rooted in explaining the fundamental causes of these issues to empower you with robust, scientifically-sound solutions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the foundational knowledge required to understand why this compound can be a challenging analyte and the nature of the chromatographic problems encountered.

Q1: What are the chemical properties of this compound that make its chromatographic analysis prone to peak asymmetry?

A1: this compound (CAS 5323-65-9) is a substituted phenol, which makes it a weak acid.[1] Its structure contains three key features that influence its chromatographic behavior:

  • Phenolic Hydroxyl (-OH) Group: This group is acidic and highly polar. It is the primary site for undesirable secondary interactions with the stationary phase, particularly with residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3] These interactions, which include hydrogen bonding, are a major cause of peak tailing.[3]

  • Acidic Nature (pKa): The predicted pKa value is approximately 8.81.[4] If the mobile phase pH is close to this value, the analyte will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms. Each form has a different retention time, leading to significant peak broadening and asymmetry.[2][5]

  • Substituents: The electron-withdrawing chlorine atom increases the acidity of the phenolic proton compared to unsubstituted phenol, while the bulky, non-polar tert-pentyl group contributes to its retention in reversed-phase systems.[1]

Q2: What is peak tailing and how does it negatively impact my analytical results?

A2: Peak tailing is a form of peak asymmetry where the back half of the peak is wider than the front half.[6] In an ideal chromatogram, peaks should be symmetrical or "Gaussian" in shape.[2] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[6] Significant tailing (Tf > 1.2) is problematic for several reasons:[7]

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two different compounds.

  • Inaccurate Integration: Automated integration software may struggle to accurately determine the start and end of a tailing peak, leading to errors in quantification.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the limit of detection (LOD) and limit of quantification (LOQ).

Q3: Beyond the analyte itself, what are the other common causes of peak tailing?

A3: Peak tailing can stem from both chemical and physical sources within the HPLC system. If all peaks in your chromatogram are tailing, the cause is likely physical.[7][8] If only specific peaks (like your analyte) are tailing, the cause is likely chemical.

  • Chemical Causes:

    • Secondary Silanol Interactions: As discussed, this is the most common chemical cause for polar analytes like phenols.[2][3]

    • Metal Contamination: Metal ions in the sample, mobile phase, or leached from the HPLC system hardware (frits, tubing) can chelate with the phenolic hydroxyl group, causing severe peak tailing.[9][10][11]

  • Physical & System Causes:

    • Column Degradation: A void at the column inlet, a blocked frit, or a damaged packed bed can create alternative flow paths for the mobile phase, distorting all peaks.[12][13]

    • Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or a large detector flow cell, can cause band broadening and tailing.

    • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a specific type of asymmetry known as overload tailing.[12][14]

Section 2: Troubleshooting Guides for Peak Asymmetry

This section provides systematic, step-by-step protocols to diagnose and resolve peak asymmetry for this compound.

Guide 1: Systematic Diagnosis and Initial System Checks

Before modifying your method, it is crucial to determine if the problem is chemical or physical. This workflow provides a logical diagnostic path.

Start Peak Asymmetry Observed for this compound Decision1 Are ALL peaks in the chromatogram showing asymmetry? Start->Decision1 Path_Physical Physical/System Issue Decision1->Path_Physical  Yes Path_Chemical Chemical/Method Issue Decision1->Path_Chemical No   Step_P1 1. Check for Column Voids/Damage - Perform a reverse flush (if allowed). - Replace column if problem persists. Path_Physical->Step_P1 Step_C1 1. Address Silanol Interactions - Proceed to Mobile Phase Optimization (Guide 2). Path_Chemical->Step_C1 Step_P2 2. Replace Guard Column & Frits - A contaminated guard column is a common culprit. Step_P1->Step_P2 Step_P3 3. Minimize Extra-Column Volume - Use shorter, narrower ID tubing. - Check connections for dead volume. Step_P2->Step_P3 Step_C2 2. Check for Sample Overload - Dilute sample 10-fold and re-inject. - If peak shape improves, reduce sample concentration. Step_C1->Step_C2 Step_C3 3. Verify Sample Solvent - Dissolve sample in the initial mobile phase. - Avoid using strong, non-polar solvents. Step_C2->Step_C3 Step_C4 4. Consider Column & Hardware - Proceed to Column Selection (Guide 3). Step_C3->Step_C4 cluster_0 Stationary Phase (Silica) cluster_1 Analyte Silanol Silanol Group (Si-OH) Analyte This compound (-OH group) Analyte->Silanol Undesirable Secondary Interaction (Hydrogen Bonding / Ion-Exchange) LEADS TO PEAK TAILING

Figure 2. Secondary interaction causing peak tailing.
  • Prepare an Acidic Mobile Phase Modifier: Prepare a 0.1% (v/v) solution of an acid in HPLC-grade water. Common choices are Formic Acid, Acetic Acid, or Trifluoroacetic Acid (TFA).

    • Note: TFA is a strong ion-pairing agent and can sometimes remain on the column, affecting future analyses. Formic acid is often a good starting point for LC-MS compatibility.

  • Establish a Starting Condition: Begin with a mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) and equilibrate the column until the baseline is stable.

  • Inject the Analyte: Inject your standard solution of this compound and evaluate the peak shape.

  • Systematic Optimization: If tailing persists, systematically adjust the mobile phase.

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 4.0Suppresses ionization of silanol groups and ensures the analyte is in its neutral form. [6][15]
Acid Additive 0.05% - 0.2% (v/v)Common additives include Formic Acid, Acetic Acid, or TFA. [6]
Buffer Type Phosphate, AcetateIf a stable pH is required, use a buffer with a pKa within +/- 1 unit of the target pH.
Buffer Concentration 10 - 25 mMSufficient to control pH without causing precipitation in high organic content. [15]
Guide 3: Column Selection and Hardware Integrity

If mobile phase optimization does not fully resolve the issue, the column itself or other hardware components may be the root cause.

  • Select a High-Quality, End-Capped Column: For challenging polar analytes, not all C18 columns are equal.

    • Action: Use a modern, high-purity silica ("Type B") column that has been "end-capped." [3][14]End-capping is a process that chemically derivatizes most of the accessible residual silanols, making them inert and significantly reducing tailing for polar compounds. [16]2. Perform a Column Regeneration Flush: Contaminants strongly adsorbed to the column inlet can create active sites.

    • Action: Flush the column according to the manufacturer's instructions. A typical flush sequence for a reversed-phase column is to wash with progressively less polar solvents (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol) and then reverse the sequence to re-equilibrate.

  • Investigate Potential Metal Contamination: If tailing is severe and erratic, consider metal chelation.

    • Action: Temporarily introduce a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (~0.1 mM) into the mobile phase. If the peak shape dramatically improves, it confirms that metal contamination is a significant factor. [11]This points to a need to use bio-inert or PEEK-lined HPLC systems and columns for long-term analysis. [9][10]

Section 3: Advanced Topics and Proactive Prevention

Q4: My peak is asymmetrical, but it's "fronting," not "tailing." What causes this?

A4: Peak fronting, where the front of the peak is broader than the back, is less common but typically points to two main causes: [5]1. Sample Overload: This is the most frequent cause. The peak shape often resembles a right triangle. The solution is to reduce the mass of analyte injected onto the column, either by diluting the sample or reducing the injection volume. [12]2. Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread out before it has a chance to properly focus on the head of the column. [5][13]The best practice is to always dissolve your sample in the initial mobile phase composition. [2]

Q5: How can I design my methods to proactively avoid peak asymmetry for this compound?

A5: A robust method is the best defense against poor peak shape.

  • Column Choice: Start with a high-quality, end-capped, high-purity silica column.

  • Mobile Phase pH: Always control the mobile phase pH to be at least 2 units below the analyte's pKa. For this compound, a pH between 2.5 and 4.0 is a robust starting point.

  • Use a Guard Column: A guard column is a sacrificial column that protects your expensive analytical column from contamination and particulates, preserving its performance and lifetime. [17]* Proper Sample Preparation: Filter all samples and ensure the sample solvent is compatible with the mobile phase.

  • System Maintenance: Regularly maintain your HPLC system, including changing pump seals and filters, to prevent the introduction of particulates and metal contaminants.

References

  • Vertex AI Search. (2023). This compound Chemical Properties.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • BenchChem. Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • HPLC Troubleshooting Guide.
  • GMP Insiders.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • BenchChem. This compound | 5323-65-9.
  • BenchChem. Troubleshooting Peak Tailing for Diphenylamine (DPA) in Reverse-Phase HPLC: A Technical Support Guide.
  • Kromidas, S. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Agilent Technologies. (2023).
  • De Pra, M., et al. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • Dolan, J. W. (2021). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America.
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  • Lösungsfabrik. (2017). Peak symmetry, asymmetry and their causes in HPLC.
  • McCalley, D. V. (2017). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A. [Link]

  • Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
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Technical Support Center: A Guide to Preventing Degradation of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(tert-pentyl)phenol. This document is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical chemical intermediate. The integrity of your starting materials is paramount for reproducible and reliable results. This guide provides in-depth, field-proven insights into the common degradation pathways of this compound and offers robust, validated methods to ensure its long-term stability during storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature under an inert atmosphere.[1][2] For long-term storage, especially for high-purity grades used in sensitive applications, refrigeration at 2-8°C is recommended to minimize thermal degradation.[3] The container must be tightly sealed and protected from light.

Q2: My solution of this compound has turned yellow or brown. What happened and is it still usable?

A color change to yellow or brown is a clear indicator of degradation, specifically oxidation.[4] Phenols are susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and heat, which converts the phenol into colored quinone-type compounds.[4][5][6] Once discolored, the purity of the compound is compromised. It contains unknown concentrations of byproducts which can interfere with your experiments. We strongly advise against using a discolored solution. The batch should be discarded, and your storage protocol should be reviewed to prevent recurrence.

Q3: How does exposure to air affect the compound?

Exposure to air is the primary driver of oxidative degradation.[4] The hydroxyl group on the phenol ring makes it highly susceptible to oxidation.[5] This process involves the loss of electrons and protons, leading to the formation of quinones.[5] Even slow, continuous exposure from an improperly sealed container can lead to a significant loss of purity over time. Therefore, minimizing contact with air by using tightly sealed containers and blanketing with an inert gas is crucial.

Q4: What type of container should I use for storage?

The appropriate container is critical for maintaining stability. We recommend using amber glass bottles with tight-fitting, chemically resistant caps (e.g., with PTFE liners).[3] The amber glass protects the compound from light, which can catalyze degradation.[7][8] If glass is not feasible, high-density polyethylene (HDPE) is a suitable alternative.[3] Always ensure the container is clean, dry, and has been purged of air before introducing the compound for long-term storage.

Q5: How long can I store the compound before I need to re-analyze its purity?

The shelf-life is highly dependent on storage conditions. If stored unopened in its original packaging under an inert atmosphere and protected from light and temperature extremes, the manufacturer's expiration date is a reliable guide. Once opened, we recommend re-analyzing the purity via methods like HPLC or GC-MS every 6-12 months, or sooner if you observe any visual changes like discoloration. For solutions, the stability is often lower and depends on the solvent; re-analysis should be performed more frequently, ideally before use in a critical experiment.

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific degradation issues you may encounter.

Problem 1: Rapid Discoloration and Potency Loss (Oxidative Degradation)
  • Symptoms: A colorless or pale-yellow solution of this compound rapidly turns dark yellow, brown, or even black. You may also observe a decrease in the expected activity in your assays.

  • Root Cause Analysis: This is a classic sign of significant oxidative degradation. The phenolic hydroxyl group is readily oxidized to form highly colored p-quinone structures.[4][5][6] This reaction is autocatalytic and is accelerated by three primary factors:

    • Oxygen: The primary reactant.

    • Light: Provides the activation energy for radical formation.[9]

    • Heat: Increases the reaction rate.[9] Trace metal impurities in solvents or from equipment can also catalyze oxidation.

This is the most effective method to prevent oxidation. It involves replacing the oxygen-containing atmosphere in your storage container with a dry, inert gas like nitrogen or argon.

Materials:

  • Source of high-purity nitrogen or argon gas with a regulator.

  • Tubing and a long needle or cannula.

  • Your container of this compound.

  • A secondary needle for venting.

Step-by-Step Methodology:

  • Setup: Work in a well-ventilated fume hood. Secure your container of the phenol.

  • Purge: Insert the long gas delivery needle so its tip is below the headspace but above the surface of the compound. Insert the shorter vent needle into the septum or cap, ensuring its tip is only in the headspace.

  • Flow Gas: Start a gentle flow of inert gas (e.g., 1-2 bubbles per second if passed through an oil bubbler). This will flush the heavier oxygen out through the vent needle.

  • Duration: Continue the gentle purge for 2-5 minutes for a standard vial or bottle to ensure the complete displacement of air.

  • Seal: While the gas is still flowing, remove the vent needle first, then the gas delivery needle. Immediately seal the container tightly.

  • Label: Indicate on the label that the container is under an inert atmosphere and the date it was sealed.

Oxidation_Pathway phenol This compound quinone Colored Quinone-Type Degradant phenol->quinone O₂, Light, Heat (Oxidation)

Caption: Oxidation of the phenol to a colored quinone degradant.

Problem 2: Inconsistent Experimental Results and Purity Loss
  • Symptoms: You observe variability between experiments run on different days, unexpected peaks in your analytical chromatograms, or lower-than-expected yields in synthetic reactions.

  • Root Cause Analysis: This often points to a gradual loss of purity from a combination of thermal and photodegradation. Unlike rapid oxidation, this can be a slower process that isn't always accompanied by a dramatic color change. Both elevated temperatures and exposure to ambient or UV light can break down phenolic compounds, leading to a heterogeneous mixture of the parent compound and various degradants.[7][8][9]

Storage ParameterRecommended ConditionRationale & CausalityExpected Stability
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of all degradation reactions, significantly slowing down both thermal breakdown and oxidation.[7][10]Long-term (Years)
-20°C (Frozen)Provides maximum stability for long-term archival storage of stock solutions by virtually halting molecular motion.[10][11]Archival (>2 years)
Atmosphere Inert Gas (N₂ or Ar)Prevents oxidation by removing atmospheric oxygen, a key reactant in the formation of quinone degradants.[4][5]Significantly Extended
Light Amber Vial / Opaque ContainerBlocks UV and visible light wavelengths that provide the activation energy for photodegradation pathways.[8][9]Essential for Stability
Container Tightly Sealed GlassProvides an impermeable barrier to air and moisture. Glass is inert and avoids leaching of plasticizers.[3][12]Critical for Purity
  • Solvent Selection: Use high-purity, anhydrous, and de-gassed solvents. Solvents containing peroxides (e.g., aged THF or ether) or trace metals can initiate degradation.

  • Container Preparation: Use a clean, dry, amber glass vial with a PTFE-lined cap.

  • Weighing: Weigh the this compound quickly and accurately. Minimize its exposure time to air.

  • Dissolution: Add the de-gassed solvent and dissolve the compound completely, sonicating briefly if necessary.

  • Inerting: Once dissolved, sparge the solution with a gentle stream of argon or nitrogen for 30-60 seconds to remove any dissolved oxygen.

  • Sealing: Tightly cap the vial and seal the cap with parafilm for an extra barrier against air ingress.

  • Storage: Store immediately under the appropriate conditions as outlined in the table above (e.g., refrigerated at 2-8°C for regular use or frozen at -20°C for long-term stock).

  • Labeling: Clearly label with compound name, concentration, solvent, date of preparation, and storage conditions.

Problem 3: Advanced Stability Enhancement for Ultra-Sensitive Applications
  • Symptoms: Degradation is observed even when following standard best practices, likely due to the extreme sensitivity of your assay or analytical method.

  • Root Cause Analysis: In highly sensitive systems, even trace amounts of degradation can be significant. This may be caused by factors like the inherent reactivity of the compound in a specific solvent matrix or catalysis by surfaces.

  • Advanced Protocol: Evaluating the Use of a Sacrificial Antioxidant Principle: A sacrificial antioxidant, such as Butylated Hydroxytoluene (BHT), is more readily oxidized than this compound. It will preferentially react with any trace oxygen, thereby protecting the target compound. This approach must be validated to ensure the antioxidant does not interfere with your downstream application.

Caption: Workflow for validating an antioxidant for stability enhancement.

Section 3: Analytical Methods for Stability Assessment

Verifying the purity of your this compound is a self-validating step in any robust experimental design.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment.

    • Method: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol is typically effective.

    • Detection: UV detection at a wavelength around 280 nm.

    • Analysis: In a stability study, you should monitor for a decrease in the area of the main peak corresponding to this compound and the emergence of new peaks, which represent degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the specific chemical structures of the degradation products, confirming, for example, the formation of oxidized quinone species or other derivatives.[13]

By implementing these storage protocols and troubleshooting guides, you can significantly mitigate the risk of degradation, ensuring the integrity of your experiments and the reliability of your scientific data.

References

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Technical Support Center: Enhancing the Solubility of 2-Chloro-4-(tert-pentyl)phenol for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-4-(tert-pentyl)phenol. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and protocols to overcome the solubility challenges associated with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical steps needed to achieve consistent and reliable experimental results.

Section 1: Understanding the Challenge: Physicochemical Properties

This compound (CAS No. 5323-65-9) is a substituted phenolic compound with demonstrated antimicrobial properties, making it a molecule of interest in various research applications.[1][2] However, its chemical structure presents a significant challenge for formulation in aqueous-based biological systems. The compound's amphiphilic nature, characterized by a hydrophilic phenolic hydroxyl group and a bulky, hydrophobic tert-pentyl group, results in low water solubility.[1]

Understanding its core properties is the first step in designing an effective solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₁₁H₁₅ClOIndicates a significant carbon backbone relative to polar groups.[3]
Molecular Weight ~198.69 g/mol A moderate molecular weight, typical for small molecule research.[2][3]
Appearance Colorless to Pale Yellow Oil / White Crystalline SolidPhysical state can influence handling and initial dissolution rate.[1][4]
Predicted pKa 8.81 ± 0.31The phenolic hydroxyl group is weakly acidic.[1][4] Solubility will increase at a pH > pKa as the more soluble phenolate anion is formed.
Known Solubility Slightly soluble in DMSO and methanol; sparingly soluble in chloroform.[1][4][5]Confirms its hydrophobic character and points towards organic solvents as the primary choice for stock solutions.

The primary obstacle is the compound's tendency to precipitate when a concentrated organic stock solution is diluted into an aqueous assay buffer. The following sections provide a systematic approach to prevent this issue.

Section 2: Step-by-Step Protocols for Solubilization

A two-step process involving the preparation of a concentrated stock solution followed by careful dilution is the standard and most effective method.

Protocol 1: Preparation of a Concentrated Stock Solution

The objective here is to fully dissolve the compound in a minimal volume of a compatible organic solvent. This high-concentration stock serves as the starting point for all subsequent dilutions.

Materials:

  • This compound (solid form)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of this compound into a sterile vial.[6]

  • Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10-50 mM), calculate the required volume of DMSO. It is advisable to start with a standard concentration like 10 mM.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.[6]

  • Dissolve: Vortex the mixture vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[6] Visually inspect against a light source to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]

Protocol 2: Preparation of the Final Working Solution

This is the most critical step where precipitation is likely to occur. The goal is to rapidly disperse the hydrophobic compound from the organic stock into the aqueous buffer, minimizing localized supersaturation.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve add_stock 6. Add Stock Solution Dropwise to Vortexing Buffer dissolve->add_stock Use immediately or from frozen aliquot add_buffer 4. Add Aqueous Buffer to a New Tube vortex_buffer 5. Vortex Buffer Vigorously add_buffer->vortex_buffer vortex_buffer->add_stock final_solution 7. Final Working Solution (Visually Inspect) add_stock->final_solution start Start: Compound Precipitates optimize_dilution Optimize Dilution (Dropwise, Vortexing, Temp) start->optimize_dilution precip_check1 Still Precipitates? optimize_dilution->precip_check1 check_ph Adjust Buffer pH (Target pH > pKa) precip_check2 Still Precipitates? check_ph->precip_check2 add_enhancer Incorporate Solubility Enhancer precip_check3 Still Precipitates? add_enhancer->precip_check3 success Solution is Clear: Proceed with Assay (with proper controls) precip_check1->check_ph Yes precip_check1->success No precip_check2->add_enhancer Yes precip_check2->success No precip_check3->success No

Caption: Decision workflow for troubleshooting precipitation.

  • Adjust Buffer pH: The compound has a predicted pKa of ~8.81. [1][4]Increasing the pH of your buffer to be >9 will deprotonate the phenolic hydroxyl group, forming the more water-soluble phenolate salt. Crucial Caveat: You must first confirm that the higher pH is compatible with your cells, proteins, or overall assay integrity.

  • Incorporate Solubility Enhancers: If pH modification is not an option, biocompatible excipients can be added to the aqueous buffer before the addition of the compound stock.

Enhancer TypeExample(s)Recommended Starting Conc.Mechanism & Considerations
Surfactants Tween® 80, Pluronic® F-680.01 - 0.5% (v/v)Form micelles that encapsulate the hydrophobic compound. [6][8]Must be used above the Critical Micelle Concentration (CMC). High concentrations can be cytotoxic.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)1 - 10 mMForm inclusion complexes, shielding the hydrophobic compound from water. [9][10][11]Generally have low cell toxicity.
Q3: My compound dissolves, but I'm observing cell toxicity or assay interference.

This strongly suggests an issue with the solvent, not the compound itself.

  • Verify Solvent Concentration: Double-check your calculations to ensure the final DMSO (or other solvent) concentration is within a safe range for your system (typically <0.5%, often needing to be <0.1%). [12][13]* Run a Solvent Toxicity Curve: Before a large experiment, test the effect of the solvent alone on your cells or assay. Prepare serial dilutions of the solvent in your buffer and run the same assay to determine the highest concentration that has no observable effect. This is your maximum allowable solvent concentration.

  • Always Use a Vehicle Control: Every plate or experiment must include a control group treated with the buffer containing the exact same final concentration of solvent as your experimental groups. [7]This allows you to subtract any background effect from the solvent.

Frequently Asked Questions (FAQs)

Q: What is the best solvent to start with for this compound? A: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent with a high capacity for dissolving hydrophobic compounds, and this specific compound is known to be slightly soluble in it. [1][4][6] Q: What is the maximum concentration of DMSO I can use in my cell-based assay? A: This is highly dependent on the cell type and assay duration. While some robust cell lines can tolerate up to 1% DMSO for short periods, it is best practice to keep the final concentration below 0.5%, and ideally below 0.1%, to avoid artifacts. [12][11][13]It is critical to perform a preliminary solvent toxicity test on your specific cell line to determine the safe working range. [13] Q: How should I store my stock solution? A: To maintain compound integrity and prevent degradation from repeated freeze-thaw cycles, you should aliquot your high-concentration stock solution into single-use volumes and store them tightly sealed at -20°C or -80°C. [7] Q: Can I adjust the pH of my buffer to improve solubility? A: Yes, this can be an effective strategy. Given the compound's pKa of ~8.81, raising the buffer pH to 9.0 or higher will convert it to its more soluble anionic (phenolate) form. [1][2]However, you must validate that this pH change does not negatively impact the health of your cells or the function of enzymes or other proteins in your assay.

References

  • Bennick, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. TNO Report. Link

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions Forum. Link

  • BenchChem. (n.d.). Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. BenchChem. Link

  • Bennick, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PMC, NIH. Link

  • Echemi. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL Safety Data Sheets. Echemi.com. Link

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Link

  • Quora. (2017). What effects does DMSO have on cell assays?. Quora. Link

  • American Elements. (2023). This compound. American Elements. Link

  • PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. National Center for Biotechnology Information. Link

  • BenchChem. (n.d.). This compound | 5323-65-9. BenchChem. Link

  • ChemicalBook. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS 5323-65-9. ChemicalBook. Link

  • HPC Standards. (n.d.). This compound. HPC Standards. Link

  • Guidechem. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS 5323-65-9 wiki. Guidechem. Link

  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. ChemWhat. Link

  • CLEARSYNTH. (n.d.). This compound. CLEARSYNTH. Link

  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress. Link

  • Sharma, G., et al. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. PMC, NIH. Link

  • Akhmadeev, I. R., et al. (2024). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. PMC, NIH. Link

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Link

  • BenchChem. (n.d.). How to prevent SR-3576 precipitation in aqueous buffer. BenchChem. Link

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. Link

  • Maastricht University. (2017). Preparation stock solution solid compound(s). CRISP Maastricht. Link

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific. Link

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Link

  • The Animated Chemist. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Link

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Link

  • ResearchGate. (n.d.). Total extracted phenolic compounds versus surfactant concentration. ResearchGate. Link

  • Assay and Drug Development Technologies. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Mary Ann Liebert, Inc. Link

  • Hosseinzadeh, R., et al. (2013). Study of the Effect of Surfactants on Extraction and Determination of Polyphenolic Compounds and Antioxidant Capacity of Fruits Extracts. PMC, NIH. Link

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec. Link

  • ResearchGate. (2023). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs | Request PDF. ResearchGate. Link

  • International Journal of Pharmaceutical and Chemical Sciences. (2012). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. Link

  • Protocol Online. (2006). Buffered Phenol Troubleshooting. Protocol Online. Link

  • ChemicalBook. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9. ChemicalBook. Link

  • AMERICAN ELEMENTS. (n.d.). This compound. AMERICAN ELEMENTS. Link

  • PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. NIH. Link

  • GOV.UK. (2008). Environmental risk evaluation report: 4-tert-pentylphenol. GOV.UK. Link

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Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Chloro-4-(tert-pentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in various sample types. As a seasoned application scientist, I will provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your analytical method development and troubleshooting.

Understanding the Challenge: this compound and Matrix Effects

This compound is a substituted phenolic compound with a molecular formula of C₁₁H₁₅ClO.[1][2][3][4] Its analysis, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), is often complicated by the sample matrix.[5][6][7][8] The "matrix" refers to all components in a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous compounds.[9] These components can interfere with the ionization of this compound in the mass spectrometer's ion source, a phenomenon known as the matrix effect .[10] This can lead to either a decrease in signal intensity, called ion suppression , or an increase in signal, known as ion enhancement .[9][10][11][12][13][14] Both scenarios compromise the accuracy, precision, and sensitivity of your quantitative analysis.[11][15]

This guide provides a structured approach to identifying, quantifying, and mitigating these matrix effects to ensure the reliability and validity of your analytical data, in line with regulatory expectations from bodies like the FDA and EMA.[16][17][18][19][20][21][22][23][24]

Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: What exactly causes matrix effects in LC-MS/MS analysis?

A1: Matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI), arise from co-eluting compounds from your sample matrix that interfere with the ionization process of this compound.[9][10][25] The primary mechanisms include:

  • Competition for Ionization: Co-eluting matrix components can compete with your analyte for the limited charge available in the ESI droplet, leading to reduced analyte ion formation (ion suppression).[9]

  • Changes in Droplet Properties: Interfering compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[15][25] This can hinder solvent evaporation and the release of gas-phase analyte ions.[15][26]

  • Ion Pairing: Matrix components can form adducts with your analyte, altering its ionization efficiency.[26]

Q2: How do I know if my analysis is suffering from matrix effects?

A2: The most direct way to assess matrix effects is through a post-extraction addition experiment. Here's a simplified protocol:

  • Prepare a blank matrix extract (your sample without the analyte).

  • Spike a known concentration of this compound into the blank matrix extract.

  • Prepare a solution of this compound at the same concentration in a pure solvent (e.g., mobile phase).

  • Analyze both samples and compare the peak areas. A significant difference (typically >15%) indicates the presence of matrix effects.[20] A lower peak area in the matrix sample points to ion suppression, while a higher area suggests ion enhancement.

Q3: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A3: While using a SIL-IS is a powerful technique to compensate for matrix effects, it's not a foolproof solution.[27][28] The underlying assumption is that the SIL-IS co-elutes with and behaves identically to the analyte, experiencing the same degree of ion suppression or enhancement.[27] However, differences in retention time due to the deuterium isotope effect or variations in extraction recovery can lead to differential matrix effects between the analyte and the SIL-IS.[27] Therefore, it is crucial to validate that the SIL-IS effectively tracks the analyte's behavior in your specific matrix.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter and provides actionable solutions.

Problem 1: Poor reproducibility of results between different sample lots.
  • Question: My quality control (QC) samples are showing high variability across different batches of plasma (or other biological matrix). What could be the cause?

  • Answer & Rationale: This is a classic sign of variable matrix effects. Different lots of biological fluids can have varying compositions of endogenous components like lipids and proteins, leading to inconsistent ion suppression or enhancement. Regulatory guidelines, such as those from the FDA, recommend evaluating matrix effects from at least six different sources of the matrix.[20]

  • Troubleshooting Workflow:

    A High Variability in QC Samples B Perform Matrix Factor Evaluation (FDA/ICH M10 Guidelines) A->B C Analyze QCs in at least 6 different matrix lots B->C D Results within acceptance criteria? (e.g., ±15%) C->D E Method is Robust D->E Yes F Method is Not Robust (Variable Matrix Effect) D->F No G Improve Sample Preparation F->G H Optimize Chromatography F->H I Consider Standard Addition or Matrix-Matched Calibrators F->I

    Caption: Troubleshooting workflow for variable QC results.

  • Detailed Protocol: Matrix Factor Assessment

    • Source Matrix: Obtain at least six different lots of the blank biological matrix.

    • Prepare QC Samples: For each lot, prepare low and high QC samples by spiking this compound into the matrix.

    • Analyze: Analyze these QC samples alongside your standard calibration curve.

    • Evaluate: The accuracy for each QC in each lot should be within ±15% of the nominal concentration, and the precision (%CV) across all lots should not exceed 15%.[20] If these criteria are not met, you must refine your method.

Problem 2: Low signal intensity and poor sensitivity.
  • Question: I'm struggling to achieve the required lower limit of quantification (LLOQ) for this compound. My instrument is tuned and performing well with pure standards.

  • Answer & Rationale: This strongly suggests significant ion suppression.[15] When your analyte co-elutes with a high concentration of matrix components, its ionization is suppressed, leading to a reduced signal. The solution is to either remove the interfering components or chromatographically separate them from your analyte.

  • Strategies for Mitigation:

    1. Enhance Sample Preparation: The goal is to remove interfering matrix components before analysis. The choice of technique depends on the nature of your matrix and analyte.

    Sample Preparation TechniquePrincipleBest ForProsCons
    Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins.Plasma, SerumSimple, fast, high-throughput.Non-selective, often leaves phospholipids which are a major source of ion suppression.[29]
    Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquids based on its solubility.Urine, PlasmaCleaner extracts than PPT. Can be selective by adjusting pH.[29]More labor-intensive, uses organic solvents.
    Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Complex matrices (e.g., tissue homogenates, environmental samples)Provides the cleanest extracts, highly selective.[9][29]More expensive, requires method development.

    Experimental Protocol: Comparing Sample Preparation Methods

    • Select a representative pooled matrix sample.

    • Divide the sample into three aliquots.

    • Process one aliquot using PPT, one using LLE, and one using a suitable SPE cartridge (e.g., a reversed-phase or mixed-mode sorbent).

    • Spike a known concentration of this compound into each of the final extracts and into a pure solvent.

    • Analyze all samples and calculate the matrix effect for each preparation method. Choose the method that provides the lowest matrix effect (signal closest to the pure solvent).

    2. Optimize Chromatography: If sample preparation is insufficient, improving chromatographic separation can move your analyte's elution time away from regions of high ion suppression.[30]

    • Increase Resolution: Using a column with a different stationary phase (e.g., phenyl-hexyl) or a smaller particle size (UHPLC) can improve separation from matrix components.[30]

    • Modify Gradient: A shallower gradient can increase the separation between your analyte and interfering peaks.

    • Divert Flow: Use a divert valve to send the initial part of the chromatographic run (which often contains highly ion-suppressive salts and polar compounds) to waste instead of the mass spectrometer.

Problem 3: Inaccurate quantification despite using an internal standard.
  • Question: My analyte-to-internal standard response ratio is inconsistent, leading to inaccurate results. Why isn't my internal standard correcting for the matrix effect?

  • Answer & Rationale: This indicates that your internal standard is not experiencing the same matrix effect as your analyte.[27] This can happen if they do not co-elute perfectly or if their chemical properties are too dissimilar. While a stable isotope-labeled internal standard is ideal, a structural analog (analog-IS) can also be used, but with caution.

  • Troubleshooting Diagram:

    A Inconsistent Analyte/IS Ratio B Verify Co-elution of Analyte and IS A->B C Overlay Chromatograms B->C D Do they co-elute perfectly? C->D E Yes D->E F No D->F H If co-elution is perfect, assess differential matrix effects E->H G Adjust Chromatography to achieve co-elution F->G I Post-column infusion experiment H->I J Consider Standard Addition Method I->J K Consider Matrix-Matched Calibration I->K

    Caption: Decision tree for inconsistent internal standard performance.

  • Alternative Quantification Strategy: The Method of Standard Addition When a reliable internal standard is not available or fails to correct for matrix effects, the method of standard addition is a powerful alternative.[31][32][33][34][35][36][37] This technique involves adding known amounts of the analyte to the sample itself, thereby creating a calibration curve within the sample's own matrix.[32][33]

    Protocol: Standard Addition

    • Divide your unknown sample into at least four equal aliquots.

    • Leave one aliquot as is (the "zero addition").

    • Spike the remaining aliquots with increasing, known concentrations of a this compound standard solution.

    • Analyze all aliquots and measure the instrument response for your analyte.

    • Plot the instrument response versus the concentration of the added standard.

    • Perform a linear regression and extrapolate the line back to the x-intercept. The absolute value of the x-intercept is the concentration of this compound in your original, unspiked sample.[33]

Conclusion: A Systematic Approach to Reliable Data

Troubleshooting matrix effects in the analysis of this compound requires a systematic and evidence-based approach. By understanding the causes of ion suppression and enhancement, you can strategically select and optimize sample preparation techniques, chromatographic conditions, and quantification methods. Always validate your method thoroughly, paying close attention to matrix variability as mandated by regulatory guidelines. This will ensure the generation of accurate, reproducible, and defensible data in your research and development endeavors.

References

  • Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Toxicology. Available at: [Link]

  • (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International. Available at: [Link]

  • (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available at: [Link]

  • Dong, M. W. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. Available at: [Link]

  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLOS ONE, 12(2), e0171832. Available at: [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • (n.d.). Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]

  • (n.d.). Standard addition - Wikipedia. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Owen, L. J., & Keevil, B. G. (2009). Ion suppression in mass spectrometry. Clinical Biochemistry, 42(15), 1545-1547. Available at: [Link]

  • Trufelli, H., et al. (2011). Matrix Effects and Application of Matrix Effect Factor. Mass Spectrometry Reviews, 30(4), 649-665. Available at: [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available at: [Link]

  • Restek. (2024, July 9). More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available at: [Link]

  • (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]

  • (2014, January 5). Ion enhancement - Mass Spec Terms. Available at: [Link]

  • Tzia, C., & Giannou, V. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Applied Sciences, 11(24), 12048. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Available at: [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Available at: [Link]

  • Kubrak, S., et al. (2020). LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr. Molecules, 25(18), 4287. Available at: [Link]

  • Ito, Y., & Tsukada, K. (2002). Matrix effect and correction by standard addition in quantitative liquid chromatographic-mass spectrometric analysis of diarrhetic shellfish poisoning toxins. Journal of Chromatography A, 943(1), 39-46. Available at: [Link]

  • (n.d.). Bioanalytical method validation emea | PPTX. Slideshare. Available at: [Link]

  • Hewavitharana, A. K., Abu Kassim, N. S., & Shaw, P. N. (2018). Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. Journal of Chromatography A, 1553, 101-107. Available at: [Link]

  • Hewavitharana, A. K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Bioanalysis, 2(6), 1073-1089. Available at: [Link]

  • (n.d.). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]

  • WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way? Available at: [Link]

  • Pawar, N., et al. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences, 12(3), 17-22. Available at: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Available at: [Link]

  • Maurer, H. H., & Meyer, M. R. (2016). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Analytical and Bioanalytical Chemistry, 408(15), 4025-4033. Available at: [Link]

  • Göger, F., et al. (2018). Phytochemical Characterization of Phenolic Compounds by LC-MS/MS and Biological Activities of Ajuga reptans L., Ajuga. Molecules, 23(3), 619. Available at: [Link]

  • ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Available at: [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Taylor, P. J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 40(1), 1-8. Available at: [Link]

  • (n.d.). Bioanalytical Method Validation. Available at: [Link]

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Technical Support Center: Refining the Purification of 2-Chloro-4-(tert-pentyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-(tert-pentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this compound. Our aim is to equip you with the scientific rationale behind the procedural steps, enabling you to overcome common challenges and achieve high purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.

Problem 1: The compound "oils out" and does not form crystals upon cooling.

Observation: Upon cooling the hot solution, instead of forming solid crystals, an oily layer separates from the solvent.

Causality: "Oiling out" occurs when the solute is highly insoluble in the solvent at a temperature above its melting point, or when the solution is supersaturated to a degree that precipitation happens too rapidly for an ordered crystal lattice to form. For this compound, which has a relatively low boiling point of 257°C, this can be a common issue if the incorrect solvent or cooling rate is used.[1]

Troubleshooting Workflow:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: Introduce a small additional volume of the hot recrystallization solvent to decrease the saturation of the solution.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote gradual crystal formation.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, attempt to induce crystallization by scratching the inner wall of the flask with a glass rod at the meniscus of the solution or by adding a seed crystal of pure this compound.[2]

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. A mixed-solvent system may be necessary. A good starting point would be to dissolve the compound in a solvent in which it is highly soluble (e.g., a minimal amount of hot ethanol) and then slowly add a hot anti-solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes faintly turbid. Then, add a drop or two of the first solvent to redissolve the turbidity and allow the solution to cool slowly.

Problem 2: No crystals form, even after extended cooling.

Observation: The solution remains clear and no solid precipitates, even after cooling to room temperature and subsequent chilling in an ice bath.

Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated, and crystallization has not been initiated.[1]

Troubleshooting Workflow:

  • Check for Supersaturation: First, try to induce crystallization as described above (scratching the flask or adding a seed crystal).

  • Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to its boiling point and evaporate a portion of the solvent in a fume hood. Be cautious not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.

  • Re-cool: Once the volume has been reduced, allow the solution to cool slowly again.

  • Re-evaluate Solvent Choice: If the issue persists after reducing the solvent volume, the solubility profile of the compound in the chosen solvent may not be ideal for recrystallization. It may be too soluble even at low temperatures. Refer to the solvent selection guide in the FAQ section.

Problem 3: The recrystallized product has a low melting point and appears discolored.

Observation: The final crystalline product has a broad melting point range that is lower than the literature value for pure this compound, and it may have a yellowish tint.

Causality: A low and broad melting point is indicative of impurities trapped within the crystal lattice. Discoloration suggests the presence of colored impurities, which could be oxidation byproducts. Potential impurities from the synthesis of this compound include positional isomers like 3-chloro-4-(tert-pentyl)phenol or over-chlorinated products such as 2,6-dichloro-4-(tert-pentyl)phenol.

Troubleshooting Workflow:

  • Ensure Complete Dissolution: During the initial heating step, make sure all of the desired compound has dissolved. Any undissolved material could be a less soluble impurity that gets collected with the final product.

  • Hot Filtration: If insoluble impurities are observed in the hot solution, a hot gravity filtration step is necessary to remove them before cooling.

  • Use of Activated Carbon: To remove colored impurities, add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly.

  • Slow Cooling is Crucial: Rapid cooling can trap impurities within the growing crystals. Ensure the cooling process is slow and undisturbed.

  • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization of the obtained crystals may be necessary to achieve the desired level of purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Given its phenolic hydroxyl group and the bulky nonpolar tert-pentyl group, a solvent of intermediate polarity is often a good starting point.

  • Single-Solvent Systems: Nonpolar solvents like hexane or heptane are good candidates to try first. The bulky alkyl group may impart sufficient solubility at higher temperatures, while the polar phenol group should limit solubility at room temperature.

  • Mixed-Solvent Systems: A combination of a polar solvent (like ethanol or isopropanol) and a nonpolar anti-solvent (like water or hexane) can be effective. The compound would be dissolved in a minimal amount of the hot polar solvent, followed by the dropwise addition of the hot anti-solvent until turbidity is observed.

Q2: How can I determine the appropriate amount of solvent to use?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[3] A good practice is to start with a small volume of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves. Using an excess of solvent is a common mistake that leads to poor or no yield.[1]

Q3: What are the common impurities I should be aware of?

The primary synthesis of this compound involves the chlorination of 4-(tert-pentyl)phenol. Common impurities can include:

  • Positional Isomers: Such as 3-chloro-4-(tert-pentyl)phenol, which may form if the chlorination is not perfectly regioselective.

  • Polychlorinated Products: Over-chlorination can lead to the formation of dichlorinated species like 2,6-dichloro-4-(tert-pentyl)phenol.

  • Unreacted Starting Material: Residual 4-(tert-pentyl)phenol may be present.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.

Q4: What safety precautions should I take when recrystallizing this compound?

This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of this compound. This protocol is a starting point and may require optimization based on the initial purity of your compound.

Single-Solvent Recrystallization Protocol (Using Hexane)
  • Solvent Selection Rationale: Hexane is a nonpolar solvent. The nonpolar tert-pentyl group of this compound should allow for sufficient solubility in hot hexane, while the polar chloro and hydroxyl groups should decrease its solubility significantly upon cooling, making it a suitable candidate for recrystallization.

  • Procedure:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and approximately 20 mL of hexane.

    • Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

    • Gradually add more hot hexane in small portions until all the solid has just dissolved. Note the total volume of solvent used.

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven or by air drying.

    • Determine the melting point and yield of the purified product.

Section 4: Visualizations

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolved Completely dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filtration Hot Filtration (if needed) dissolved->hot_filtration Yes cool_solution Slow Cooling hot_filtration->cool_solution crystals_form Crystals formed? cool_solution->crystals_form induce_crystallization Induce Crystallization crystals_form->induce_crystallization No vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration Yes induce_crystallization->cool_solution wash_crystals Wash with cold solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_purity Low Purity? start->low_purity reheat Reheat & Add Solvent oiling_out->reheat Yes induce Induce Crystallization no_crystals->induce Yes hot_filter Hot Filtration low_purity->hot_filter Yes slow_cool Slow Cooling reheat->slow_cool change_solvent Change Solvent System slow_cool->change_solvent Still Oiling Out reduce_volume Reduce Solvent Volume induce->reduce_volume Fails second_recrystallization Second Recrystallization hot_filter->second_recrystallization

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: Data Presentation

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Hexane69NonpolarGood for single-solvent recrystallization due to the nonpolar tert-pentyl group.
Heptane98NonpolarSimilar to hexane but with a higher boiling point, which may improve solubility.
Toluene111NonpolarHigher boiling point may be beneficial, but it's harder to remove from the final product.
Ethanol78PolarLikely to be a good solvent in a mixed-solvent system with an anti-solvent like water.
Water100PolarCan be used as an anti-solvent with a miscible organic solvent like ethanol.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of South Carolina. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Welcome Home Vets of NJ. (n.d.). Recrystallization Organic Chemistry Lab. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Retrieved from [Link]

  • The City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • ResearchGate. (2019). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ResearchGate. (2014). Solvent combinations used in the crystallization of compounds 2–4. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.11: Testing Solvents for Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2023). Purification of Organic Compounds by Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Chemical/Laboratory Techniques. (2022, October 14). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Google Groups. (2013, February 3). Experiment 1 - Recrystallization.

Sources

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of 2-Chloro-4-(tert-pentyl)phenol and Other Key Biocides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The selection of an appropriate biocide is a critical decision in numerous scientific and industrial applications, from pharmaceutical manufacturing to clinical disinfection. A thorough understanding of a biocide's antimicrobial spectrum—the range of microorganisms it can effectively inhibit or kill—is paramount. This guide provides a comprehensive comparison of the antimicrobial spectrum of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenol, with other widely used biocides: glutaraldehyde, quaternary ammonium compounds (QACs), and triclosan.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanisms of action, comparative efficacy, and the standardized methodologies used to evaluate these powerful chemical agents. Our objective is to provide a clear, data-driven comparison to aid in the informed selection of biocides for specific applications.

Mechanisms of Action: A Molecular Perspective

The antimicrobial activity of a biocide is intrinsically linked to its chemical structure and its ability to interact with and disrupt essential microbial components.

  • This compound: As a halogenated phenolic compound, its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and ultimately cell lysis.[1][2] The presence of a chlorine atom and a bulky tert-pentyl group on the phenol ring enhances its lipophilicity, facilitating its penetration into the lipid-rich cell membranes of microorganisms.[1] It also causes the denaturation of essential microbial proteins and enzymes.[1]

  • Glutaraldehyde: This dialdehyde exerts its potent biocidal effect through the alkylation of various functional groups (amine, sulfhydryl, hydroxyl, and carboxyl) present in microbial proteins and nucleic acids.[3][4] This cross-linking process denatures enzymes and structural proteins, and disrupts DNA and RNA synthesis, leading to rapid microbial inactivation.[3][4][5] Its broad-spectrum efficacy is also attributed to its ability to penetrate microbial cell walls and membranes.[3]

  • Quaternary Ammonium Compounds (QACs): QACs are cationic surfactants that carry a positive charge.[6] This positive charge facilitates their binding to the negatively charged components of microbial cell walls and membranes.[6][7] This interaction disrupts the membrane's structure and permeability, causing the leakage of cytoplasmic contents and eventual cell death.[6][8]

  • Triclosan: The mechanism of action for triclosan is concentration-dependent.[9][10] At lower, bacteriostatic concentrations, it specifically inhibits the enoyl-acyl carrier protein reductase (ENR) enzyme, which is essential for bacterial fatty acid synthesis.[9][10] This disrupts the production of cell membranes. At higher, bactericidal concentrations, triclosan has multiple targets, including the cytoplasmic membrane, leading to its disruption.[10][11][12]

Comparative Antimicrobial Spectrum: A Data-Driven Overview

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the selected biocides against a range of common microorganisms. Lower MIC values indicate greater antimicrobial activity. It is important to note that MIC values can vary depending on the specific test conditions and microbial strains used.

MicroorganismThis compound (mg/L)Glutaraldehyde (mg/L)Quaternary Ammonium Compounds (QACs) (mg/L)Triclosan (mg/L)
Staphylococcus aureus (Gram-positive)Data not readily available1375 - 3250[13]2.4 - 3.5[14][15]~0.1[12]
Escherichia coli (Gram-negative)Data not readily available1375 - 3250[13]2.4 - 3.5[14][15]~0.2[12]
Pseudomonas aeruginosa (Gram-negative)Data not readily available1375 - 3250[13]2.4 - 3.5[14][15]Data not readily available
Candida albicans (Fungus)Data not readily available1375 - 3250[13]2.4 - 3.5[14][15]Data not readily available
Aspergillus brasiliensis (Fungus)Data not readily available1375 - 3250[13]2.4 - 3.5[14][15]Data not readily available

Experimental Methodology: Determining the Minimum Inhibitory Concentration (MIC)

The determination of the MIC is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. The broth microdilution method, as standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a widely accepted protocol.[16][17][18][19][20][21][22][23][24]

Step-by-Step Protocol for Broth Microdilution MIC Assay
  • Preparation of Biocide Stock Solution: A concentrated stock solution of the biocide is prepared in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the biocide is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).[25]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[25]

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.

  • Controls: Positive (microorganism in broth without biocide) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[25]

  • Interpretation of Results: The MIC is determined as the lowest concentration of the biocide that completely inhibits the visible growth of the microorganism.[14][15][25]

Workflow for MIC Determination

Factors Influencing Biocidal Efficacy

The effectiveness of a biocide is not solely dependent on its intrinsic antimicrobial properties. Several factors can significantly influence its performance:

  • Concentration: Higher concentrations generally lead to a more rapid and broader spectrum of activity.

  • Contact Time: A sufficient contact time is necessary for the biocide to exert its effect.

  • pH: The pH of the solution can affect the chemical state and activity of the biocide. For example, glutaraldehyde is more active in alkaline conditions.[4]

  • Temperature: Increased temperature can enhance the rate of microbial kill.

  • Presence of Organic Matter: Organic materials like soil, blood, or proteins can react with and inactivate certain biocides, reducing their efficacy.

Comparative Spectrum of Activity

The following diagram illustrates the general antimicrobial spectrum of the discussed biocides.

G Phenol This compound GPB Gram-positive Bacteria Phenol->GPB Effective GNB Gram-negative Bacteria Phenol->GNB Effective Fungi Fungi Phenol->Fungi Effective Glutaraldehyde Glutaraldehyde Glutaraldehyde->GPB Highly Effective Glutaraldehyde->GNB Highly Effective Glutaraldehyde->Fungi Highly Effective Viruses_E Enveloped Viruses Glutaraldehyde->Viruses_E Highly Effective Viruses_NE Non-enveloped Viruses Glutaraldehyde->Viruses_NE Highly Effective Spores Bacterial Spores Glutaraldehyde->Spores Sporicidal Mycobacteria Mycobacteria Glutaraldehyde->Mycobacteria Tuberculocidal QACs QACs QACs->GPB Effective QACs->GNB Variable Efficacy QACs->Fungi Effective QACs->Viruses_E Effective Triclosan Triclosan Triclosan->GPB Effective Triclosan->GNB Effective Triclosan->Fungi Some Efficacy

General Antimicrobial Spectrum Comparison

Conclusion

This guide has provided a comparative overview of the antimicrobial spectrum and mechanisms of action of this compound, glutaraldehyde, quaternary ammonium compounds, and triclosan. Glutaraldehyde stands out for its exceptionally broad spectrum, including activity against bacterial spores and mycobacteria. QACs are effective against a wide range of vegetative bacteria and enveloped viruses but have limitations against non-enveloped viruses and spores. Triclosan demonstrates good antibacterial activity, particularly at low concentrations, through a specific enzymatic inhibition pathway.

While the general antimicrobial properties of this compound are understood to be similar to other phenolic compounds, there is a clear need for more publicly available quantitative data, such as MIC values, to allow for a more direct and comprehensive comparison with other biocides. The choice of the most suitable biocide will ultimately depend on the specific application, the target microorganisms, and the environmental conditions of use.

References

  • This compound | 5323-65-9 | Benchchem. (n.d.).
  • The Science Behind Glutaraldehyde: Mechanism of Action and Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Glutaraldehyde Uses Across Industries: From Water Treatment to Surface Disinfection. (2025, July 22).
  • Quaternary ammonium compounds QACs action as antiseptics and disinfectants - YouTube. (2025, December 12).
  • Buy this compound | 5323-65-9. (2023, August 16).
  • What is the mechanism of Triclosan? - Patsnap Synapse. (2024, July 17).
  • Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC. (2020, June 10).
  • Triclosan - Wikipedia. (n.d.).
  • Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC - PubMed Central. (n.d.).
  • The bactericidal activity of glutaraldehyde‐impregnated polyurethane - PMC - NIH. (n.d.).
  • What is Glutaral used for? - Patsnap Synapse. (2024, June 14).
  • Quaternary Ammonium Compounds: FAQ on Common Disinfectant Ingredients | The American Cleaning Institute (ACI). (n.d.).
  • Triclosan antimicrobial polymers - PMC - NIH. (2016, March 29).
  • The Widely Used Antimicrobial Triclosan Induces High Levels of Antibiotic Tolerance In Vitro and Reduces Antibiotic Efficacy up to 100-Fold In Vivo | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
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  • Antimicrobial Activity, Uses and Mechanism of Action of Glutaraldehyde - Oxford Academic. (n.d.).
  • Minimal inhibitory concentration (MIC) determination of disinfectant and/or sterilizing agents. (n.d.).
  • Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern | Environmental Science & Technology - ACS Publications. (n.d.).
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  • Hygiene of Medical Devices and Minimum Inhibitory Concentrations for Alcohol-Based and QAC Disinfectants among Isolates from Physical Therapy Departments - NIH. (2022, November 9).
  • MIC & Disinfectant Efficacy: Understanding Antimicrobial Action - RSSL. (2025, May 7).
  • Determination of Minimum Inhibitory Concentration (MIC) of Routinely used Disinfectants against Microflora Isolated from Clean Rooms. (2016, January 10).
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  • M100JA | Performance Standards for Antimicrobial Susceptibility Testing Japanese Edition. (n.d.).
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  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
  • EUCAST - ESCMID. (n.d.).
  • Methods and Quality Control - EUCAST. (n.d.).
  • This compound | 5323-65-9 | FAA32365 - Biosynth. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.).
  • This compound - CLEARSYNTH. (n.d.).
  • 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS - ChemicalBook. (n.d.).
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for the Analysis of 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2-Chloro-4-(tert-pentyl)phenol. As researchers, scientists, and drug development professionals, the selection of an appropriate analytical technique is paramount for ensuring data integrity, product quality, and regulatory compliance. This document moves beyond a simple recitation of protocols to deliver an in-depth comparison, grounded in the physicochemical properties of the analyte and guided by international regulatory standards. We will explore the causality behind experimental choices, present detailed validation protocols, and offer a comparative analysis of performance data to empower you in making informed decisions for your analytical workflow.

Introduction: The Analyte and the Analytical Imperative

This compound (CAS 5323-65-9) is a substituted phenolic compound utilized as an intermediate in the synthesis of various organic molecules and potentially in the formulation of antimicrobial agents.[1] Its purity and concentration are critical quality attributes that necessitate robust and reliable analytical methods for quantification. The choice between HPLC and GC is not always straightforward and depends on the sample matrix, the required sensitivity, the expected impurity profile, and laboratory capabilities.

This guide will objectively compare a developed reversed-phase HPLC method with a capillary GC method for the analysis of this compound. The core of this comparison lies in a rigorous cross-validation study, designed to demonstrate that both methods are suitable for their intended purpose and to understand the specific advantages each offers. Our approach is underpinned by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and United States Pharmacopeia (USP) General Chapter <621>.[2][3][4][5]

Physicochemical Properties of this compound: Guiding Method Development

Understanding the analyte is the foundation of sound method development. Key properties of this compound inform our choice of chromatographic conditions:

  • Molecular Formula: C₁₁H₁₅ClO[6]

  • Molecular Weight: 198.69 g/mol [7][8]

  • Boiling Point: 257.4°C at 760 mmHg.[6][8] This high boiling point indicates the compound is sufficiently volatile for GC analysis, particularly with a modern capillary column and appropriate temperature programming.

  • Solubility: Sparingly soluble in chloroform and slightly soluble in methanol and DMSO.[6][7][9] Its solubility in common organic solvents like methanol and acetonitrile makes it highly suitable for reversed-phase HPLC.

  • pKa: A predicted pKa of 8.81±0.31 suggests it is a weak acid.[6][7][9] This is a critical consideration for HPLC mobile phase pH selection to ensure the analyte is in a single, non-ionized form for consistent retention and peak shape.

Principles of the Compared Chromatographic Techniques

Chromatography is a separation technique where components of a sample are distributed between a stationary phase and a mobile phase.[10][11]

  • High-Performance Liquid Chromatography (HPLC): In this technique, the sample is forced through a column packed with a solid stationary phase by a liquid mobile phase at high pressure. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice. Here, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water). The analyte is retained based on its hydrophobic interactions with the stationary phase.

  • Gas Chromatography (GC): In GC, a gaseous mobile phase (carrier gas) sweeps the volatilized sample through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Given the analyte's thermal stability and volatility, GC is an excellent alternative, often providing high efficiency and speed.

The Cross-Validation Workflow: A Framework for Trust

Cross-validation involves comparing the results from two distinct analytical methods to ensure consistency and reliability.[12] This process is critical when transferring methods between labs or establishing an alternative method. Our validation strategy will adhere to the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[2][4]

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Robustness Robustness HPLC->Robustness GC GC-FID Method GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ GC->Robustness Comparison Comparative Analysis & Method Selection Accuracy->Comparison HPLC_Separation cluster_column Reversed-Phase HPLC Column node_stationary Stationary Phase (Nonpolar C18 chains) Analyte A (More Polar) Analyte B (Less Polar) node_elution Elution Order node_stationary:p1->node_elution Elutes First (Less Retained) node_stationary:p2->node_elution Elutes Second (More Retained) node_mobile Mobile Phase (Polar) Acetonitrile/Water node_mobile->node_stationary:f0 Flow

Sources

A Comparative Toxicological Assessment of 2-Chloro-4-(tert-pentyl)phenol and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive toxicological comparison of 2-Chloro-4-(tert-pentyl)phenol and its structural isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to illuminate the structure-activity relationships that govern the toxicity of these industrially relevant compounds. We will delve into their cytotoxic, genotoxic, and ecotoxicological profiles, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Importance of Isomer-Specific Toxicology

Substituted phenols are a broad class of chemicals used as intermediates in the synthesis of pesticides, pharmaceuticals, and other industrial products.[1] this compound (2C4tPP) and its isomers are notable for their use as antimicrobial agents and preservatives.[2] However, their structural similarities mask significant differences in their toxicological profiles. The position of the chlorine and tert-pentyl groups on the phenol ring can dramatically alter a molecule's interaction with biological systems.[3] Understanding these differences is paramount for accurate risk assessment and the development of safer alternatives. This guide aims to provide a comparative analysis of these isomers, grounded in experimental data and established testing methodologies.

Physicochemical Properties and Isomeric Forms

The biological activity of a chemical is intrinsically linked to its physicochemical properties, such as lipophilicity (logP) and electronic parameters (pKa), which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] The isomers of chloropentylphenol, while sharing the same molecular formula (C11H15ClO) and weight (198.69 g/mol ), exhibit subtle differences in these properties due to varied substituent positioning.[6]

Table 1: Physicochemical Properties of this compound and its Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Key Features
This compound5323-65-9C11H15ClO198.698.81 ± 0.31Chloro group ortho to the hydroxyl group.
4-Chloro-2-(tert-pentyl)phenol60955-40-0C11H15ClO198.69-Chloro group para to the hydroxyl group.
2-Chloro-6-(tert-pentyl)phenol3279-35-6C11H15ClO198.69-Chloro and tert-pentyl groups ortho to the hydroxyl group.

Note: Experimental data for all isomers is not consistently available in public literature. Predicted values and data from structurally similar compounds are used to infer properties where necessary.

Comparative Cytotoxicity Assessment

Cytotoxicity, or the ability of a substance to cause cell death, is a fundamental indicator of toxicity. For phenolic compounds, cytotoxicity can be mediated by various mechanisms, including membrane damage, inhibition of DNA synthesis, and the formation of reactive quinone products.[7] The lipophilicity and steric properties of the substituents on the phenol ring are critical in determining their cytotoxic potential.[8][9]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is often used as a proxy for cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2C4tPP and its isomers on a relevant cell line (e.g., human hepatoma HepG2 or human keratinocyte HaCaT).

Methodology:

  • Cell Culture: Culture the selected cell line in appropriate media and conditions until approximately 80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the test compounds (2C4tPP and its isomers) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Comparative Data Analysis

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.[1][11] Alkylphenols have been investigated for their genotoxic potential, with some studies suggesting that they can induce oxidative stress, leading to DNA damage.[12][13]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To evaluate the mutagenic potential of 2C4tPP and its isomers.

Methodology:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Mix the test compound at various concentrations with the bacterial culture and the S9 mix (if used) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

  • Controls: Include negative (vehicle) and positive controls (known mutagens for each strain).

Comparative Genotoxic Potential

For the broader category of alkylphenols, genotoxicity data can be varied. A category approach to assessing the genotoxicity of branched alkylphenols has suggested that some members are not likely to be clastogenic in vivo.[14] However, the potential for oxidative DNA damage remains a concern for many phenolic compounds.[12]

Ecotoxicological Profile

The release of industrial chemicals into the environment necessitates an evaluation of their potential impact on ecosystems. Chlorinated phenols are known environmental contaminants found in soil, water, and air.[15] Their toxicity to aquatic organisms is a key concern.[11][16]

Experimental Protocol: Acute Immobilisation Test with Daphnia magna

This test, based on OECD Guideline 202, assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

Objective: To determine the median effective concentration (EC50) that causes immobilization of D. magna after 24 and 48 hours of exposure to 2C4tPP and its isomers.

Methodology:

  • Test Organisms: Use young daphnids (less than 24 hours old) from a healthy culture.[17]

  • Test Solutions: Prepare a series of concentrations of the test substance in a suitable dilution water.

  • Exposure: Place a set number of daphnids (e.g., 20) in each test concentration and a control.

  • Incubation: Maintain the test vessels at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Observation: After 24 and 48 hours, count the number of immobilized daphnids (those unable to swim).

  • Data Analysis: Calculate the 24-hour and 48-hour EC50 values using appropriate statistical methods.

Comparative Ecotoxicity Data

Studies on various chlorophenols have shown that their toxicity to Daphnia magna generally increases with the degree of chlorination.[16][18][19] For instance, pentachlorophenol is significantly more toxic than dichlorophenols.[16][18] The position of the substituents also plays a crucial role. While specific comparative data for the isomers of 2C4tPP is limited, it is expected that their relative toxicities will be influenced by their lipophilicity and ability to disrupt biological membranes.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated and alkylated phenols is often multifactorial. A primary mechanism is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[15][20] Additionally, these compounds can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.

Oxidative Stress and the Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. When exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Below is a diagram illustrating the Nrf2-mediated oxidative stress response, a pathway that can be activated by exposure to toxic phenolic compounds.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from Phenol Metabolism) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 (ubiquitinated) Nrf2_Keap1->Keap1 leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection promotes

Caption: Nrf2-mediated oxidative stress response pathway.

Discussion and Future Perspectives

The toxicological assessment of this compound and its isomers highlights the critical role of isomeric structure in determining biological activity. While comprehensive comparative data is not always available, the existing body of knowledge on substituted phenols allows for informed predictions. Lipophilicity, steric hindrance, and electronic effects are key determinants of cytotoxicity and ecotoxicity.

Future research should focus on direct, side-by-side comparisons of these isomers using a standardized set of toxicological assays. Quantitative Structure-Activity Relationship (QSAR) studies could further elucidate the specific structural features that drive toxicity, aiding in the design of safer chemicals.[8][9][10][21] Moreover, investigating the potential for these compounds to act as endocrine disruptors is a crucial area for further study, given the known endocrine-disrupting properties of other alkylphenols.[13][22]

References

  • Cytotoxicity of a selected series of substituted phenols towards cultured melanoma cells. (URL: )
  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Rotman Baycrest. (URL: )
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  • The relative toxicity of substituted phenols reported in cigarette mainstream smoke. PubMed. (URL: [Link])

  • Computational Modeling of Substituent Effects on Phenol Toxicity. PubMed. (URL: [Link])

  • A review of chlorinated phenols. PubMed. (URL: [Link])

  • Guidelines for the Testing of Chemicals. OECD. (URL: [Link])

  • Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. RSC Publishing. (URL: [Link])

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  • Combined toxicity of three chlorophenols 2,4-dichlorophenol, 2,4,6-trichlorophenol and pentachlorophenol to Daphnia magna. ResearchGate. (URL: [Link])

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  • Alkylphenols cause cytotoxicity and genotoxicity induced by oxidative stress in RTG-2 cell line. PubMed. (URL: [Link])

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. (URL: [Link])

  • An in vivo assessment of the genotoxic potential of bisphenol A and 4-tert-octylphenol in rats. (URL: [Link])

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  • 2-Chloro-4-(2-methylbutan-2-yl)phenol. PubChem. (URL: [Link])

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  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. (URL: [Link])

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A Comparative Guide to the Inter-laboratory Standardization of 2-Chloro-4-(tert-pentyl)phenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a standardized, reproducible analytical workflow for the quantification of 2-Chloro-4-(tert-pentyl)phenol. Designed for researchers, scientists, and drug development professionals, this document outlines a proposed inter-laboratory study to compare and validate analytical methods, ensuring data integrity and comparability across different facilities.

Introduction: The Imperative for Standardization

This compound is a chlorinated phenolic compound utilized in various industrial applications.[1][2][3][4] Accurate quantification of this analyte is critical for quality control, environmental monitoring, and safety assessment. However, analytical results can exhibit significant variability between laboratories due to differences in methodology, instrumentation, and analyst expertise. To address this challenge, an inter-laboratory study is essential to establish a robust, standardized protocol that yields consistent and reliable data.

Inter-laboratory studies are a cornerstone of analytical quality assurance, serving to evaluate the performance of laboratories, validate analytical methods, and certify reference materials.[5][6] As mandated by standards such as ISO/IEC 17025, participation in such comparisons is crucial for demonstrating a laboratory's competence and ensuring the validity of its results.[7][8][9][10] This guide proposes a comparative study of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), providing the necessary protocols and data analysis frameworks to achieve analytical consensus.

Analytical Methodologies: A Comparative Overview

The selection of an analytical technique is a critical decision that influences the accuracy, sensitivity, and throughput of the quantification process. For this compound, both GC-MS and HPLC present viable options, each with distinct advantages and considerations.[11]

2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[11] It offers excellent separation efficiency and provides definitive identification based on mass spectra.[12] Derivatization may sometimes be employed to improve the volatility and thermal stability of phenolic compounds, leading to better chromatographic performance.[13]

2.2 High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including chlorinated phenols.[14][15][16][17] Coupled with a suitable detector, such as a photodiode array (PDA) or ultraviolet (UV) detector, HPLC provides robust and reliable quantification.[14][15][18] The primary advantage of HPLC for this application is the ability to analyze the compound without derivatization, simplifying sample preparation.

Inter-laboratory Study Design

The proposed inter-laboratory study is designed to assess the performance of participating laboratories in quantifying this compound using both GC-MS and HPLC methods. The study will be conducted in accordance with established international protocols to ensure the statistical validity of the results.[19]

Study Objectives:

  • To compare the accuracy and precision of GC-MS and HPLC methods for the quantification of this compound.

  • To assess the inter-laboratory variability for each method.

  • To establish a consensus on a standardized protocol for routine analysis.

  • To provide participating laboratories with an objective measure of their performance against their peers.[5]

Study Workflow Diagram:

Inter-laboratory Study Workflow Figure 1: Inter-laboratory Study Workflow cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase Coordinator Study Coordinator Sample_Prep Preparation & Distribution of Homogenous Test Samples Coordinator->Sample_Prep Organizes Protocol_Dist Distribution of Standardized Protocols Coordinator->Protocol_Dist Provides Lab_A Participating Lab A Sample_Prep->Lab_A Lab_B Participating Lab B Sample_Prep->Lab_B Lab_C Participating Lab C Sample_Prep->Lab_C Protocol_Dist->Lab_A Protocol_Dist->Lab_B Protocol_Dist->Lab_C Analysis Sample Analysis (GC-MS & HPLC) Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Data_Submission Submission of Results to Coordinator Analysis->Data_Submission Data_Analysis Statistical Analysis of Data (e.g., Z-scores) Data_Submission->Data_Analysis Report_Gen Generation of Final Report Data_Analysis->Report_Gen Feedback Feedback to Participating Labs Report_Gen->Feedback Feedback->Lab_A Feedback->Lab_B Feedback->Lab_C

Caption: A flowchart of the inter-laboratory study design.

Experimental Protocols

The following detailed protocols for sample preparation, GC-MS analysis, and HPLC analysis are provided to ensure consistency across all participating laboratories. Adherence to these protocols is paramount for the validity of the inter-laboratory comparison.

4.1 Sample Preparation (for both GC-MS and HPLC)

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test samples.

  • Test Sample Preparation: The provided test samples should be diluted with the same solvent used for the calibration standards to fall within the calibration range.

  • Internal Standard: If an internal standard is used, a fixed amount should be added to all calibration standards and test samples.

4.2 GC-MS Analysis Protocol

This protocol is based on established methods for the analysis of phenols.[20][21]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for phenol analysis (e.g., a 5% phenyl-methylpolysiloxane column) is required.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped at 10 °C/min to 280 °C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-350.

  • Quantification: The quantification of this compound will be based on the peak area of a characteristic ion, normalized to the internal standard (if used), and calculated from the calibration curve.

GC-MS Workflow Diagram:

GC-MS Workflow Figure 2: GC-MS Analysis Workflow Sample_Prep Sample Preparation GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A simplified workflow for GC-MS analysis.

4.3 HPLC Analysis Protocol

This protocol is adapted from established methods for the determination of chlorinated phenols in various matrices.[14][15][22]

  • Instrumentation: A high-performance liquid chromatograph equipped with a C18 reversed-phase column and a PDA or UV detector.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended.

  • HPLC Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm.

  • Quantification: The concentration of this compound will be determined by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

HPLC Workflow Diagram:

HPLC Workflow Figure 3: HPLC Analysis Workflow Sample_Prep Sample Preparation HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection HPLC_Separation HPLC Separation HPLC_Injection->HPLC_Separation UV_Detection UV/PDA Detection HPLC_Separation->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: A simplified workflow for HPLC analysis.

Data Analysis and Performance Evaluation

Upon receipt of the analytical results from all participating laboratories, a rigorous statistical analysis will be performed to evaluate both the performance of the individual laboratories and the overall performance of the analytical methods.

5.1 Data Reporting

Participating laboratories will be required to report the following for each test sample and each method:

  • Individual replicate results.

  • Mean concentration.

  • Standard deviation.

  • Calibration curve parameters (slope, intercept, and correlation coefficient).

5.2 Performance Metrics

The following metrics will be used to assess laboratory and method performance:

  • Z-score: This will be the primary metric for evaluating individual laboratory performance. It compares a laboratory's result to the consensus mean of all participating laboratories.[19] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[19]

  • Repeatability (Intra-laboratory precision): Assessed by the relative standard deviation (RSD) of replicate measurements within a single laboratory.

  • Reproducibility (Inter-laboratory precision): Assessed by the RSD of the mean results from all participating laboratories.[23]

5.3 Comparative Data Summary

The results of the inter-laboratory study will be summarized in the following tables for clear comparison.

Table 1: Hypothetical Inter-laboratory Comparison Results for GC-MS

LaboratoryMean Concentration (µg/mL)Standard DeviationZ-score
Lab A9.80.3-0.5
Lab B10.50.41.0
Lab C9.50.2-1.25
Consensus Mean 10.0
Reproducibility (RSD) 5.2%

Table 2: Hypothetical Inter-laboratory Comparison Results for HPLC

LaboratoryMean Concentration (µg/mL)Standard DeviationZ-score
Lab A10.20.50.4
Lab B9.70.6-0.6
Lab C10.10.40.2
Consensus Mean 10.0
Reproducibility (RSD) 2.6%

Method Validation and Trustworthiness

The protocols described in this guide are designed to be self-validating systems. The principles of analytical method validation as outlined in the ICH Q2(R1) guideline should be followed.[24][25][26][27] Key validation characteristics to be assessed include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

This guide provides a comprehensive framework for an inter-laboratory study aimed at standardizing the quantification of this compound. By comparing the performance of GC-MS and HPLC methods across multiple laboratories, this study will facilitate the establishment of a robust and reliable analytical protocol. The successful implementation of this standardized method will enhance data quality and consistency, which is of paramount importance in research, drug development, and regulatory compliance.

References

  • Anonymous. (n.d.). Determination of chlorinated phenols in surface-treated lumber by HPLC. Journal of Chromatographic Science, 17(11), 628-30. Available at: [Link]

  • Anonymous. (n.d.). Inter Laboratory Comparison. The Best Consultant for ISO/IEC 17025 Accreditation. Available at: [Link]

  • Anonymous. (n.d.). Determination of Chlorinated Phenols in Surface-Treated Lumber by HPLC. Journal of Chromatographic Science. Available at: [Link]

  • Anonymous. (2025, August 7). Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. UKAS. Available at: [Link]

  • Anonymous. (2025, October 13). ISO 17025 Interlaboratory Comparison. QSE Academy. Available at: [Link]

  • Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-208.
  • Anonymous. (2019, January 11). Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isobudgets. Available at: [Link]

  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (2012). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Asian Journal of Chemistry, 24(12), 5675-5678.
  • Anonymous. (n.d.). Interlaboratory comparisons other than proficiency testing. Eurachem. Available at: [Link]

  • Anonymous. (n.d.). EPA-NERL: 528: Phenols in Water by GC/MS.
  • Anonymous. (n.d.). Solid-Phase Extraction and Gas Chromatography/Mass Spectrometry Analysis of Selected Phenols Application. ManualLib. Available at: [Link]

  • Anonymous. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
  • Anonymous. (n.d.). Interlaboratory Studies. In Quality Assurance in the Analytical Chemistry Laboratory. Oxford Academic. Available at: [Link]

  • Anonymous. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Anonymous. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Anonymous. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Anonymous. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]

  • Linnet, K. (2000). A simple methodology to analyze inter-laboratory data: a simulation study. Clinical Chemistry, 46(7), 979-85.
  • Anonymous. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]

  • Maier, E. A., Griepink, B., & Quevauviller, P. (1995). Inter-laboratory studies in analytical chemistry. Analytica Chimica Acta, 311(3), 209-226.
  • Youden, W. J. (1969). Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry, 41(14), 23A-37A.
  • Anonymous. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. PubChem. Available at: [Link]

  • Anonymous. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • Anonymous. (n.d.). DETERMINATION OF PENTACHLOROPHENOL IN WATER AND AQUIFER SEDIMENTS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
  • Anonymous. (n.d.). Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
  • Anonymous. (n.d.). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry.
  • Anonymous. (2012, January 6). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent.
  • Anonymous. (n.d.). Method 604: Phenols. U.S. Environmental Protection Agency.

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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-Chloro-4-(tert-pentyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of successful and timely project completion. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-Chloro-4-(tert-pentyl)phenol, a key building block in various chemical manufacturing processes. The following analysis is based on a comprehensive review of established chemical literature and patents, offering field-proven insights into the practical application of these methodologies.

Introduction: The Significance of this compound

This compound is an aromatic organic compound utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and pesticides[1]. Its molecular structure, featuring a chlorinated phenol with a bulky tert-pentyl group, provides a unique combination of reactivity and steric hindrance, making it a valuable synthon for further chemical transformations. The efficiency, safety, and cost-effectiveness of its synthesis are therefore critical considerations for its application in research and industrial settings. This guide will explore and compare the two predominant synthetic pathways to this molecule.

Synthetic Route 1: Electrophilic Chlorination of 4-(tert-pentyl)phenol

This is the most direct and widely documented method for the synthesis of this compound[2]. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Causality Behind Experimental Choices

The hydroxyl (-OH) and tert-pentyl groups on the phenol ring are both ortho-, para-directing activators for electrophilic aromatic substitution. Since the para position is already occupied by the bulky tert-pentyl group, the incoming electrophile (a chloronium ion or its equivalent) is directed to the ortho position. The choice of chlorinating agent and catalyst is crucial for achieving high selectivity and yield. Sulfuryl chloride (SO₂Cl₂) is often preferred over chlorine gas (Cl₂) in a laboratory setting due to its comparative ease of handling. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically employed to polarize the chlorinating agent, generating a more potent electrophile.

Experimental Protocol

Materials:

  • 4-(tert-pentyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (or other suitable inert solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 4-(tert-pentyl)phenol in dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of sulfuryl chloride in dichloromethane.

  • To the stirred phenol solution, add anhydrous aluminum chloride in one portion.

  • Add the sulfuryl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualization of the Workflow

Electrophilic Chlorination Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification start Dissolve 4-(tert-pentyl)phenol in CH₂Cl₂ cool Cool to 0-5 °C start->cool add_cat Add AlCl₃ cool->add_cat add_socl2 Add SO₂Cl₂ solution dropwise add_cat->add_socl2 react Stir at room temp. add_socl2->react quench Quench with ice/water react->quench extract Wash with HCl, NaHCO₃, Brine quench->extract dry Dry over MgSO₄ extract->dry purify Concentrate & Purify dry->purify end_product This compound purify->end_product

Caption: Workflow for the synthesis of this compound via electrophilic chlorination.

Synthetic Route 2: Friedel-Crafts Alkylation of 2-Chlorophenol

An alternative approach to this compound is the Friedel-Crafts alkylation of 2-chlorophenol. This method introduces the tert-pentyl group onto the pre-chlorinated phenol ring.

Causality Behind Experimental Choices

In this electrophilic aromatic substitution, the hydroxyl group of 2-chlorophenol is a strong ortho-, para-director and activating group, while the chloro group is a deactivating but also ortho-, para-directing group. The bulky tert-pentyl electrophile will preferentially add to the less sterically hindered para position relative to the hydroxyl group, leading to the desired product. The electrophile is typically generated in situ from a tert-pentylating agent, such as tert-amyl alcohol or isoamylene (2-methyl-2-butene), in the presence of a strong acid catalyst. While strong Lewis acids like aluminum chloride can be used, they are often too reactive and can lead to byproducts. Milder catalysts, such as solid acid catalysts (e.g., zeolites) or strong Brønsted acids (e.g., sulfuric acid), can offer better control.

Experimental Protocol

Materials:

  • 2-Chlorophenol

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Anhydrous ferric chloride (FeCl₃) or a suitable solid acid catalyst (e.g., Amberlyst-15)

  • An inert solvent such as heptane or cyclohexane

  • Sodium hydroxide (NaOH), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Charge the flask with 2-chlorophenol and the inert solvent.

  • Add the catalyst (e.g., anhydrous FeCl₃ or the solid acid catalyst) to the stirred solution.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Add tert-amyl alcohol dropwise from the dropping funnel over 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for several hours, monitoring the progress by TLC or GC.

  • Cool the reaction mixture to room temperature. If a solid catalyst was used, it can be removed by filtration.

  • Wash the organic phase with 1M NaOH solution to remove any unreacted 2-chlorophenol, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Visualization of the Workflow

Friedel_Crafts_Alkylation_Workflow cluster_prep_fc Reaction Setup cluster_reaction_fc Alkylation cluster_workup_fc Work-up & Purification start_fc Combine 2-Chlorophenol, solvent, and catalyst heat_fc Heat to 60-80 °C start_fc->heat_fc add_alkyl Add tert-Amyl alcohol dropwise heat_fc->add_alkyl react_fc Stir at elevated temp. add_alkyl->react_fc cool_filter Cool & Filter (if solid catalyst) react_fc->cool_filter extract_fc Wash with NaOH, Water, Brine cool_filter->extract_fc dry_fc Dry over MgSO₄ extract_fc->dry_fc purify_fc Concentrate & Purify dry_fc->purify_fc end_product_fc This compound purify_fc->end_product_fc

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

Comparative Analysis

ParameterRoute 1: Electrophilic ChlorinationRoute 2: Friedel-Crafts Alkylation
Starting Materials 4-(tert-pentyl)phenol, Chlorinating Agent (e.g., SO₂Cl₂)2-Chlorophenol, tert-Pentylating Agent (e.g., tert-Amyl Alcohol)
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Lewis Acid (e.g., FeCl₃) or Solid Acid Catalyst
Selectivity High for ortho-chlorination due to para-blocking.High for para-alkylation due to steric hindrance.
Potential Byproducts Di-chlorinated phenols (e.g., 2,6-dichloro-4-(tert-pentyl)phenol).Poly-alkylated phenols, O-alkylation products (ethers).[3]
Yield Generally high, can exceed 90% under optimized conditions.Moderate to high, dependent on catalyst and reaction conditions.
Safety Concerns Use of highly corrosive and toxic chlorinating agents.[4] Chlorine gas is a significant respiratory hazard.[4]Use of strong acid catalysts that can be corrosive. Anhydrous Lewis acids react violently with water.[3]
Environmental Impact Generation of acidic waste streams.Generation of acidic waste; potential for solvent waste.
Cost-Effectiveness Dependent on the cost of 4-(tert-pentyl)phenol and the chlorinating agent.Dependent on the cost of 2-chlorophenol and the tert-pentylating agent.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to this compound.

Route 1 (Electrophilic Chlorination) is often favored for its directness and potentially higher yields. However, the significant safety hazards associated with handling highly reactive chlorinating agents necessitate robust engineering controls and stringent safety protocols. This route is likely more suitable for industrial-scale production where such infrastructure is in place.

Route 2 (Friedel-Crafts Alkylation) provides a valuable alternative, particularly when the starting material, 2-chlorophenol, is readily available and more economical. The use of milder, solid acid catalysts can enhance the safety and environmental profile of this route by simplifying catalyst removal and reducing corrosive waste. However, careful optimization is required to minimize the formation of poly-alkylation and O-alkylation byproducts.

The choice between these two routes will ultimately depend on a laboratory's or production facility's specific capabilities, safety infrastructure, and the relative cost and availability of the starting materials. For laboratory-scale synthesis, the Friedel-Crafts alkylation with a solid acid catalyst may offer a safer and more environmentally benign option, while for large-scale industrial production, the efficiency of the direct chlorination route may be more advantageous, provided that appropriate safety measures are rigorously implemented.

References

  • Chlorine and compounds - DCCEEW. (2022, June 30). Retrieved from [Link]

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Statistical Validation of Dose-Response Relationships: A Comparative Guide for Antimicrobial Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust and statistically validated dose-response relationship is fundamental to characterizing the efficacy and safety of any new chemical entity. This guide provides an in-depth, technical framework for the statistical validation of the dose-response relationship of antimicrobial compounds, with a focus on phenolic structures.

While direct experimental data for 2-Chloro-4-(tert-pentyl)phenol is not publicly available, this guide will utilize data from structurally similar and well-studied antimicrobial phenols, such as triclosan and 2,4-dichlorophenol, to illustrate the principles and methodologies of a rigorous dose-response analysis. This comparative approach will empower researchers to design, execute, and interpret their own studies with scientific integrity.

The Criticality of Dose-Response Modeling in Antimicrobial Research

The adage "the dose makes the poison" is a cornerstone of toxicology and pharmacology.[1] A dose-response relationship describes how the magnitude of a biological response is related to the concentration of a stimulus, such as an antimicrobial agent.[1] Understanding this relationship is paramount for:

  • Determining Efficacy: Identifying the minimum concentration required to achieve a desired antimicrobial effect (e.g., Minimum Inhibitory Concentration - MIC).

  • Establishing Safety Margins: Defining the therapeutic window by understanding the concentrations at which toxic effects occur.

  • Comparative Analysis: Objectively comparing the potency and efficacy of different antimicrobial agents.

  • Regulatory Submission: Providing the robust, statistically validated data required by regulatory bodies.

Phenolic compounds, a class of disinfectants and antiseptics, exert their antimicrobial action primarily by disrupting cell membranes and denaturing proteins.[2][3] The specific chemical structure, including substitutions on the phenol ring, significantly influences the compound's antimicrobial activity and toxicological profile.

Experimental Design for a Robust Dose-Response Study

A well-designed experiment is the foundation of a valid dose-response analysis. The goal is to generate high-quality data that can be reliably modeled.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines a typical experiment to generate dose-response data for an antimicrobial compound against a specific microorganism.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Acquisition & Analysis start Start: Select Microorganism culture Culture Microorganism to Mid-Log Phase start->culture inoculate Inoculate Dilutions with Microorganism culture->inoculate prepare_compound Prepare Stock Solution of Antimicrobial Compound serial_dilution Perform Serial Dilutions of Compound prepare_compound->serial_dilution serial_dilution->inoculate incubate Incubate at Optimal Conditions inoculate->incubate measure_response Measure Response (e.g., Optical Density, CFU count) incubate->measure_response data_table Construct Dose-Response Data Table measure_response->data_table stat_model Apply Statistical Models (Probit, Logit, Hill) data_table->stat_model end End: Determine EC50/IC50, MIC stat_model->end

Figure 1: Experimental workflow for generating antimicrobial dose-response data.

Detailed Protocol: Broth Microdilution Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and generating data for dose-response modeling.

  • Prepare Inoculum:

    • Aseptically pick several colonies of the test microorganism from an agar plate.

    • Inoculate a sterile broth (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth (typically measured by optical density at 600 nm).

    • Dilute the culture to achieve a standardized final inoculum concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Prepare Antimicrobial Dilutions:

    • Prepare a concentrated stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the growth medium to create a range of concentrations. Include a positive control (no antimicrobial) and a negative control (no microorganism).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Collection:

    • After incubation, measure the microbial growth in each well. This can be done visually (turbidity) or quantitatively using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Statistical Models for Dose-Response Analysis

Once the experimental data is collected, statistical models are used to describe the relationship between the dose and the observed response. These models allow for the estimation of key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Conceptual Overview of Common Models

model_comparison cluster_models Statistical Models for Dose-Response Analysis cluster_application Common Applications & Outputs probit Probit Model Based on the cumulative normal distribution function. Linearizes the sigmoid curve by transforming percentages to 'probit' units. quantal Quantal (All-or-None) Response e.g., Dead/Alive, Inhibited/Not Inhibited probit->quantal ec50 EC50 / IC50 Concentration for 50% maximal effect/inhibition. A measure of potency. probit->ec50 logit Logit Model Based on the logistic function. Similar to probit, but mathematically simpler. Transforms probabilities into log-odds. logit->quantal logit->ec50 hill Hill Equation A four-parameter logistic model. Describes ligand binding and cooperative effects. Parameters: Bottom, Top, Hill Slope, EC50. graded Graded (Continuous) Response e.g., Enzyme activity, Optical Density hill->graded hill->ec50 slope Slope Factor Steepness of the curve. Indicates the sensitivity of the response to changes in dose. hill->slope

Figure 2: Comparison of common statistical models for dose-response analysis.

Model Selection and Validation

The choice of model depends on the nature of the data (quantal vs. graded) and the biological system.[4][5] It is often advisable to fit several models and compare their goodness-of-fit using statistical tests such as the chi-squared test.[1]

Illustrative Data: Dose-Response of Triclosan against E. coli

The following table presents hypothetical data, based on published studies, for the dose-response of triclosan against E. coli.[6][7] This data will be used to illustrate the application of the statistical models.

Triclosan Concentration (µM)Log(Concentration)Number of ReplicatesNumber InhibitedPercent Inhibition
0.05-1.3010110%
0.10-1.0010330%
0.20-0.7010660%
0.40-0.4010990%
0.80-0.101010100%
Step-by-Step Protocol: Probit Analysis

Probit analysis is a common method for analyzing quantal dose-response data.[1][8][9] It linearizes the sigmoidal dose-response curve by transforming the percent response to "probit" units, which are based on the standard normal distribution.[5]

  • Transform Data:

    • Convert the percent inhibition to probit units using a standard probit table or statistical software.

    • Transform the concentration to a logarithmic scale (e.g., log10).

  • Linear Regression:

    • Perform a linear regression with the log-transformed concentration as the independent variable (X) and the probit values as the dependent variable (Y).

  • Determine EC50:

    • The probit value for a 50% response is 5.

    • Use the regression equation to calculate the log(concentration) that corresponds to a probit of 5.

    • The antilog of this value is the EC50.

Step-by-Step Protocol: Logit Analysis

The logit model is similar to the probit model but is based on the logistic function.[10]

  • Transform Data:

    • Calculate the logit for each response: logit(p) = ln(p / (1-p)), where p is the proportion of inhibited replicates.

    • Transform the concentration to a logarithmic scale.

  • Linear Regression:

    • Perform a linear regression with the log-transformed concentration as the independent variable (X) and the logit values as the dependent variable (Y).

  • Determine EC50:

    • The logit of a 50% response is 0.

    • Use the regression equation to calculate the log(concentration) that corresponds to a logit of 0.

    • The antilog of this value is the EC50.

Step-by-Step Protocol: Hill Equation (Four-Parameter Logistic Model)

The Hill equation is a versatile model that is widely used for both quantal and graded dose-response data.[11][12][13]

The equation is: Response = Bottom + (Top - Bottom) / (1 + (EC50 / Concentration)^HillSlope)

  • Bottom: The minimum response.

  • Top: The maximum response.

  • EC50: The concentration that produces a response halfway between the Bottom and Top.

  • HillSlope: The steepness of the curve.

This model is typically fitted using non-linear regression software.

Comparative Analysis: Phenolic Antimicrobials vs. Alternatives

While phenolic compounds are effective, concerns about their toxicity have led to the development and use of alternative disinfectants.[2] A comprehensive evaluation should include a comparison of the dose-response relationships of the test compound with these alternatives.

Disinfectant ClassMechanism of ActionAdvantagesDisadvantages
Phenolics (e.g., 2,4-dichlorophenol)Membrane disruption, protein denaturation[2][3]Broad-spectrum activity, effective in the presence of organic matter[14]Potential for toxicity and skin irritation[2]
Quaternary Ammonium Compounds (QUATs) Membrane disruption[15]Good cleaning properties, less corrosiveLess effective against non-enveloped viruses and spores
Halogens (e.g., Bleach)Oxidation of proteins[2]Highly effective, broad-spectrum, inexpensive[15]Corrosive, inactivated by organic matter, unstable
Alcohols (e.g., Ethanol, Isopropanol)Dehydration, protein denaturation[2]Rapid action, effective against many bacteria and virusesFlammable, not effective against spores, evaporates quickly
Natural Alternatives (e.g., Thymol, Citric Acid)Varies (e.g., membrane disruption, pH alteration)[2]Often have a better safety profile, renewable sources[2]May have a narrower spectrum of activity, potency can vary

Conclusion and Future Directions

The statistical validation of a dose-response relationship is a critical and multi-faceted process. It requires careful experimental design, appropriate model selection, and a thorough understanding of the underlying statistical principles. While direct data for this compound remains to be published, the methodologies and comparative framework presented in this guide provide a robust pathway for its evaluation and for the broader field of antimicrobial research.

Future research should focus on generating high-quality, publicly available dose-response data for a wider range of antimicrobial compounds to facilitate more direct and comprehensive comparative analyses. Furthermore, the integration of mechanistic studies with dose-response modeling will provide a more complete understanding of how these compounds exert their effects, ultimately leading to the development of safer and more effective antimicrobial agents.

References

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Safety Operating Guide

Navigating the Safe Disposal of 2-Chloro-4-(tert-pentyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 2-Chloro-4-(tert-pentyl)phenol, a compound frequently utilized as an intermediate in organic synthesis.[1] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture that protects researchers, the wider community, and the environment.

This document moves beyond a simple checklist, offering a causal understanding of the procedural steps. By comprehending the "why" behind each action, laboratory personnel can make informed decisions, ensuring a self-validating system of safety and responsibility.

I. Understanding the Hazard Profile of this compound

Before delving into disposal procedures, a thorough understanding of the inherent risks associated with this compound is essential. This compound presents a multi-faceted hazard profile that dictates its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Aquatic Hazard: May cause long-lasting harmful effects to aquatic life.[1][2][3]

The presence of a chlorinated phenol structure contributes to its toxicity and potential for environmental persistence.[5][6] Therefore, under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[7]

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Serious eye damageCategory 1H318: Causes serious eye damage
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, long-termCategory 4H413: May cause long lasting harmful effects to aquatic life

Data sourced from multiple safety data sheets.[2][3][4]

II. The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a systematic process that begins with waste segregation and culminates in collection by a certified hazardous waste contractor. The following workflow is designed to ensure safety and compliance at every stage.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_collection Waste Collection & Storage cluster_final_disposal Final Disposal A 1. Don Appropriate PPE B 2. Designate a Satellite Accumulation Area (SAA) A->B Establish safe zone C 3. Segregate Halogenated Waste B->C Prepare for collection D 4. Select a Compatible Waste Container C->D Prevent cross-contamination E 5. Label the Waste Container D->E Ensure proper identification F 6. Transfer Waste to Container E->F Ready for waste transfer G 7. Securely Close Container F->G Use a chemical fume hood H 8. Store in SAA G->H Maintain a safe environment I 9. Request Hazardous Waste Pickup H->I When container is 90% full J 10. Document Waste Generation I->J Maintain regulatory records

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, it is imperative to wear the appropriate PPE. This includes:

    • Eye and Face Protection: Chemical splash goggles and a face shield.[8]

    • Hand Protection: Neoprene or butyl rubber gloves are recommended over standard nitrile gloves due to the nature of chlorinated compounds.[9][10]

    • Body Protection: A lab coat and, if there is a splash risk, a chemically resistant apron.[9]

    • Respiratory Protection: All handling of this compound, including waste transfer, should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[7][9]

  • Designate a Satellite Accumulation Area (SAA): An SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[11] This area must be clearly marked and away from general laboratory traffic.

  • Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to collect it in a waste stream specifically for halogenated organic waste.[12] Mixing it with non-halogenated waste can complicate the disposal process and increase costs.

  • Select a Compatible Waste Container: Use a container that is chemically resistant to chlorinated phenols. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate.[11] The container must be in good condition, with no leaks or cracks.

  • Label the Waste Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[7][11] Also, include the approximate concentration if it is in a solution.

  • Transfer Waste to Container: Carefully transfer the waste into the designated container within a chemical fume hood.[7][9] Avoid splashing. If transferring solid waste, use appropriate tools to prevent creating dust. For contaminated labware such as pipette tips and tubes, collect them in a separate, clearly labeled, sealed container for solid hazardous waste.[7]

  • Securely Close Container: The waste container must be kept closed at all times, except when adding waste.[7][11] This prevents the release of vapors and reduces the risk of spills.

  • Store in SAA: Place the closed and labeled waste container in the designated SAA.

  • Request Hazardous Waste Pickup: When the container is approximately 90% full, arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Document Waste Generation: Maintain accurate records of the type and quantity of waste generated, as required by your institution and local regulations.

III. Decontamination and Spill Management

Accidents can happen, and a well-prepared response is critical.

Decontamination of Surfaces and Glassware:

  • Procedure: Wipe down contaminated surfaces and glassware with a solvent such as ethanol or isopropanol, followed by a thorough wash with soap and water.

  • Rationale: The initial solvent rinse helps to dissolve and remove the bulk of the organic residue. The subsequent soap and water wash removes any remaining traces. All cleaning materials, including wipes and rinsate, must be collected as hazardous waste.

Spill Response:

  • Minor Spills (contained within a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an absorbent material like vermiculite or a chemical spill pillow.

    • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Major Spills (outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's emergency response team or EHS immediately. Do not attempt to clean up a major spill without specialized training and equipment.

IV. The Rationale for Stringent Disposal Protocols

The detailed procedures outlined above are grounded in the chemical's properties and the overarching principles of laboratory safety and environmental protection.

  • Chemical Reactivity: While this compound is stable under normal conditions, improper storage or mixing with incompatible materials can lead to hazardous reactions.

  • Environmental Persistence: Chlorinated phenols can be persistent in the environment and are toxic to aquatic organisms.[2][5] Preventing their release into the ecosystem is a primary objective of proper disposal.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) in the United States, and similar bodies in other countries, have strict regulations governing the disposal of hazardous waste.[13] Non-compliance can result in significant penalties.

By adhering to these scientifically sound and field-proven disposal procedures, researchers and laboratory managers can ensure a safe working environment and fulfill their responsibility to protect the environment. This commitment to best practices is a hallmark of a trustworthy and authoritative scientific institution.

References

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A Senior Application Scientist's Guide to Handling 2-Chloro-4-(tert-pentyl)phenol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a framework of understanding—the "why" behind the "what"—to foster a deeply ingrained culture of safety and precision in your work. The protocols outlined herein are designed to be self-validating systems, ensuring that every step, from preparation to disposal, is grounded in authoritative safety standards.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a substituted phenolic compound that presents multiple health and environmental hazards.[1] A thorough understanding of its properties is the cornerstone of safe handling. Its chemical structure, featuring a chlorinated aromatic ring, contributes to its irritant and toxic properties.[1][2] Before any procedure, a comprehensive risk assessment must be conducted, considering the quantities being used, the nature of the experiment, and the potential for exposure.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the dangers associated with this compound.[3]

Table 1: GHS Hazard Summary for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[3][4]DangerGHS07
Skin Irritation (Category 2)H315: Causes skin irritation.[3][4]DangerGHS07
Serious Eye Damage (Category 1)H318: Causes serious eye damage.[3][4]DangerGHS05
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.[3][4]DangerGHS07
Long-term (chronic) aquatic hazard (Category 4)H413: May cause long lasting harmful effects to aquatic life.[4]NoneNone

Data sourced from multiple safety data sheets to ensure comprehensive classification.[3][4]

The primary risks during laboratory operations are accidental ingestion, skin or eye contact, and inhalation of dust or aerosols.[4] The designation as causing "serious eye damage" is particularly critical; it signifies a risk of irreversible injury, mandating stringent eye protection.[3]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not a matter of convenience but a direct response to the identified hazards. A multi-layered approach is essential to prevent exposure through all potential routes.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeMinimum RequirementRationale and Field-Proven Insights
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles when there is a significant splash hazard.Causality: The H318 classification (Causes serious eye damage) necessitates robust, sealed protection. Standard safety glasses are insufficient as they do not protect against splashes from all angles. The combination of goggles and a face shield provides maximum protection during procedures like transferring large volumes or working with heated solutions.
Skin Protection Chemical-resistant gloves (inspected prior to use) and impervious clothing. A lab coat is mandatory at a minimum. For larger quantities, fire/flame resistant and impervious clothing is recommended.[5]Glove Selection: The choice of glove material is critical. While specific breakthrough times for this compound are not readily available, for substituted phenols, multi-layered gloves such as Silver Shield® or laminates are recommended for extended contact.[6] For incidental contact, nitrile gloves may be sufficient, but they should be changed immediately upon contamination. Always inspect gloves for pinholes or tears before use. [5]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[5]Causality: The H335 classification (May cause respiratory irritation) dictates that this compound should not be handled on an open bench.[4] A fume hood provides the primary engineering control to prevent inhalation of dust or aerosols.[4] Respirators are a secondary line of defense, to be used when engineering controls are insufficient or during emergency situations.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Pre-Handling Check:

  • Designate the Work Area: All work with this compound must be conducted within a certified chemical fume hood.[6]

  • Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, weighing paper, waste containers) is present.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[8] Locate the appropriate fire extinguisher.[4]

  • Don PPE: Put on all required PPE as detailed in Table 2, ensuring a proper fit.

Handling the Chemical:

  • Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a tared container to minimize transfer steps.

  • Making Solutions: Add the solid slowly to the solvent. Be aware of any potential exothermic reactions.

  • Transfers: When transferring solutions, keep containers capped when not in use and perform all transfers over a secondary containment tray to catch any spills.

  • Post-Handling: After the procedure is complete, decontaminate any surfaces that may have come into contact with the chemical.

Emergency and Disposal Plan

Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is crucial.

Emergency Response Workflow

exposure Chemical Exposure Occurs evacuate Evacuate Immediate Area Alert Colleagues exposure->evacuate spill Chemical Spill Occurs spill->evacuate ppe_check Assess Situation Ensure Responders Wear Correct PPE evacuate->ppe_check skin Skin Contact ppe_check->skin Exposure eyes Eye Contact ppe_check->eyes Exposure inhalation Inhalation ppe_check->inhalation Exposure contain Contain Spill with Inert Absorbent (e.g., vermiculite, sand) ppe_check->contain Spill skin_aid Remove contaminated clothing. Immediately flush with plenty of water for 15 mins. Seek immediate medical attention. [1, 5] skin->skin_aid eye_aid IMMEDIATELY rinse with water for several minutes. Remove contact lenses if present. Continue rinsing. Get immediate medical help. [1, 9] eyes->eye_aid inhalation_aid Remove person to fresh air. Keep comfortable for breathing. Get medical help if you feel unwell. [1, 5] inhalation->inhalation_aid cleanup Collect into suitable, closed container for disposal. Do not let enter drains. [5, 9] contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Sources

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Retrosynthesis Analysis

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2-Chloro-4-(tert-pentyl)phenol
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